Product packaging for 5-Bromo-4,6-dichloropyrimidine(Cat. No.:CAS No. 68797-61-5)

5-Bromo-4,6-dichloropyrimidine

Cat. No.: B1266721
CAS No.: 68797-61-5
M. Wt: 227.87 g/mol
InChI Key: BKLHHTTZTSYHBV-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dichloropyrimidine is a useful research compound. Its molecular formula is C4HBrCl2N2 and its molecular weight is 227.87 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HBrCl2N2 B1266721 5-Bromo-4,6-dichloropyrimidine CAS No. 68797-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4,6-dichloropyrimidine
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InChI

InChI=1S/C4HBrCl2N2/c5-2-3(6)8-1-9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLHHTTZTSYHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6071748
Record name Pyrimidine, 5-bromo-4,6-dichloro-
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Molecular Weight

227.87 g/mol
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CAS No.

68797-61-5
Record name 5-Bromo-4,6-dichloropyrimidine
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Record name Pyrimidine, 5-bromo-4,6-dichloro-
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Record name Pyrimidine, 5-bromo-4,6-dichloro-
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Record name Pyrimidine, 5-bromo-4,6-dichloro-
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Record name 5-bromo-4,6-dichloropyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 68797-61-5

This technical guide provides a comprehensive overview of 5-Bromo-4,6-dichloropyrimidine, a key building block in synthetic and medicinal chemistry. This document details its physicochemical properties, experimental protocols for its synthesis and key reactions, and its role in the development of targeted therapeutics, particularly in the context of endothelin receptor antagonism and kinase inhibition.

Physicochemical Properties

This compound is a halogenated pyrimidine derivative with the chemical formula C₄HBrCl₂N₂.[1] Its structure, featuring three reactive halogen substituents, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The differential reactivity of the bromine and chlorine atoms allows for selective and sequential chemical modifications.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueReference
CAS Number 68797-61-5[1]
Molecular Formula C₄HBrCl₂N₂[1]
Molecular Weight 227.87 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 75-76 °C[1]
Boiling Point 294.6 ± 35.0 °C at 760 mmHg[1]
Density 2.0 ± 0.1 g/cm³[1]
SMILES Clc1ncnc(Cl)c1Br[2]
InChI Key BKLHHTTZTSYHBV-UHFFFAOYSA-N[1]

Synthesis and Reactions

Experimental Protocol: Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine

A closely related and well-documented synthesis is that of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a key intermediate in the production of the drug Macitentan.[3][4][5][6][7] This multi-step synthesis provides valuable insight into the chemistry of the 4,6-dichloropyrimidine core.

Materials:

  • p-bromophenylacetic acid

  • Methanol

  • Solid acid catalyst (e.g., sulfated zirconia)

  • Dimethyl carbonate

  • Sodium methoxide

  • Formamidine hydrochloride

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • N,N-dimethylaniline

Procedure:

  • Esterification: p-bromophenylacetic acid is esterified with methanol in the presence of a solid acid catalyst to yield methyl p-bromophenylacetate.[3]

  • Condensation: The resulting ester is then reacted with dimethyl carbonate in the presence of sodium methoxide to form 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester.

  • Cyclization: The malonic ester derivative is cyclized with formamidine hydrochloride to produce 5-(4-bromophenyl)-4,6-dihydroxypyrimidine.[3]

  • Chlorination: The dihydroxypyrimidine is chlorinated using a mixture of phosphorus oxychloride, toluene, and N,N-dimethylaniline to yield the final product, 5-(4-bromophenyl)-4,6-dichloropyrimidine.[6]

Key Reactions: Suzuki-Miyaura Coupling

The bromine atom at the 5-position of the pyrimidine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound (or a derivative)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the 5-bromopyrimidine derivative, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • The product is then extracted with an organic solvent, dried, and purified, typically by column chromatography.

Applications in Drug Development

This compound and its derivatives are pivotal intermediates in the synthesis of pharmacologically active molecules, most notably endothelin receptor antagonists and various kinase inhibitors.

Endothelin Receptor Antagonism and Macitentan

A derivative of this compound is a key precursor in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[8] Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two receptor subtypes, ETₐ and ETₑ.[1] In PAH, elevated levels of ET-1 contribute to vasoconstriction, cell proliferation, fibrosis, and inflammation. Macitentan acts by blocking both ETₐ and ETₑ receptors, thereby inhibiting the detrimental effects of ET-1.[1][9]

Endothelin_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETₐ Receptor ET1->ETAR ETBR ETₑ Receptor ET1->ETBR Gq Gq Protein ETAR->Gq ETBR->Gq Macitentan Macitentan Macitentan->ETAR Macitentan->ETBR PLC PLC Gq->PLC Proliferation Cell Proliferation Gq->Proliferation IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction

Endothelin Receptor Signaling and Macitentan Inhibition.
Kinase Inhibition

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently serving as the core of various kinase inhibitors.[10] Pyrimidine derivatives can act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases, thereby blocking their catalytic activity. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Derivatives of this compound can be synthesized to target specific kinases involved in oncogenic signaling pathways, such as Aurora kinases, Src kinase, and cyclin-dependent kinases (CDKs).[11][12][13]

Kinase_Inhibition_Workflow Start This compound Reaction1 Suzuki Coupling (Introduce R¹ at C5) Start->Reaction1 Intermediate 4,6-dichloro-5-R¹-pyrimidine Reaction1->Intermediate Reaction2 Nucleophilic Aromatic Substitution (Introduce R² at C4) Intermediate->Reaction2 KinaseInhibitor Pyrimidine-based Kinase Inhibitor Reaction2->KinaseInhibitor Kinase Target Kinase (e.g., Aurora, Src, CDK) KinaseInhibitor->Kinase Binds to ATP pocket Inhibition Inhibition Downstream Downstream Signaling (Cell Proliferation, Survival) Kinase->Downstream Inhibition->Downstream Block Blocked

General Synthetic Workflow for Pyrimidine-based Kinase Inhibitors.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals. Its unique substitution pattern allows for the strategic and selective introduction of various functional groups, making it an ideal starting material for the construction of complex molecules targeting important biological pathways. The successful development of drugs like Macitentan and the broad potential of pyrimidine-based kinase inhibitors underscore the importance of this compound in modern drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the research and development efforts of scientists in the field.

References

An In-depth Technical Guide to 5-Bromo-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-4,6-dichloropyrimidine, a key heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern allows for selective functionalization, making it a valuable intermediate in the synthesis of complex bioactive molecules, particularly kinase inhibitors and other therapeutic agents.

Core Properties and Data

This compound is a halogenated pyrimidine derivative. The presence of two reactive chlorine atoms at positions 4 and 6, along with a bromine atom at position 5, offers multiple reaction sites for synthetic elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 227.87 g/mol [1][2]
Molecular Formula C₄HBrCl₂N₂[1][2]
IUPAC Name This compound[1]
CAS Number 68797-61-5[1][2]
Physical State Solid[3]
Melting Point 77-81 °C[3]
Purity Typically ≥97%[2]
SMILES C1=NC(=C(C(=N1)Cl)Br)Cl[1]
InChIKey BKLHHTTZTSYHBV-UHFFFAOYSA-N[1]

Synthetic Utility and Experimental Protocols

The reactivity of the chlorine atoms on the pyrimidine ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Generally, the chlorine at the C4 position is more reactive than the one at C2 or C6, allowing for sequential and site-selective modifications. This versatility is crucial in the construction of diverse molecular libraries for drug discovery. Pyrimidine-based scaffolds are central to numerous FDA-approved kinase inhibitors, where they often act as hinge-binding motifs that mimic the adenine ring of ATP.[4][5][6][7]

This protocol describes a representative method for the synthesis of dichloropyrimidine derivatives from a uracil precursor, a common route for this class of compounds. The procedure involves the chlorination of 5-bromouracil using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Objective: To synthesize this compound via chlorination of 5-bromouracil.

Materials:

  • 5-Bromouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as catalyst, optional)

  • Toluene (or other high-boiling inert solvent)

  • Ice water

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) for neutralization

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Standard reflux and extraction glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromouracil (1.0 equivalent). Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃, ~5-10 equivalents). A small amount of N,N-dimethylaniline (catalytic) can be added to facilitate the reaction.

  • Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of crushed ice/ice water with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization: Slowly add a saturated solution of potassium carbonate (K₂CO₃) or a solution of sodium hydroxide (NaOH) to the aqueous mixture until the pH is neutral to slightly basic (pH 7-9).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the final this compound.

Visualizations: Synthetic Workflow and Biological Context

This compound is a versatile scaffold for building complex molecules. The differential reactivity of the halogen atoms allows for a stepwise synthetic strategy, as illustrated below. This workflow is fundamental in creating libraries of compounds for screening in drug discovery programs.

G A This compound B Step 1: Selective C4 Substitution (SNAr with R1-NH2) A->B C Monosubstituted Intermediate B->C D Step 2: C6 Substitution (Suzuki Coupling with R2-B(OH)2) C->D E Disubstituted Pyrimidine Core D->E F Step 3: C5 Functionalization (e.g., Suzuki Coupling) E->F G Final Kinase Inhibitor Analog F->G

Caption: Synthetic workflow for a kinase inhibitor using this compound.

Many kinase inhibitors developed from pyrimidine scaffolds target signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. These inhibitors typically function by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling required for cell proliferation and survival.

G cluster_membrane Cell Membrane EGFR EGFR Downstream Downstream Signaling (e.g., RAS-MAPK) EGFR->Downstream Activates Ligand Growth Factor (EGF) Ligand->EGFR Binds ATP ATP ATP->EGFR Binds Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->EGFR Blocks Response Cell Proliferation, Survival Downstream->Response

Caption: Inhibition of the EGFR signaling pathway by a representative kinase inhibitor.

References

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4,6-dichloropyrimidine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of two chlorine atoms and a bromine atom on the pyrimidine ring, make it a valuable precursor for the synthesis of a wide range of functionalized pyrimidine derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectroscopic data of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₄HBrCl₂N₂[1]
Molecular Weight 227.87 g/mol [1]
CAS Number 68797-61-5[1][2][3][4]
Appearance White to light yellow crystalline powder
Melting Point 77°C to 81°C[5]
Boiling Point Data not available
Solubility Data not available
XLogP3-AA (Computed) 2.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]

Synthesis

Proposed Synthesis of this compound

The synthesis involves the chlorination of 5-bromobarbituric acid using a chlorinating agent such as phosphorus oxychloride (POCl₃).

G cluster_synthesis Proposed Synthesis of this compound node_start 5-Bromobarbituric Acid node_product This compound node_start->node_product Chlorination node_reagent Phosphorus Oxychloride (POCl₃) node_reagent->node_product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted)

Materials:

  • 5-Bromobarbituric acid

  • Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., toluene)

  • Base (e.g., N,N-diisopropylethylamine)

Procedure:

  • To a stirred suspension of 5-bromobarbituric acid in an inert solvent such as toluene, add N,N-diisopropylethylamine.

  • Slowly add phosphorus oxychloride to the mixture at a controlled temperature.

  • Heat the reaction mixture to reflux (approximately 105°C-110°C) and maintain for several hours until the reaction is complete, monitoring by a suitable technique like TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain this compound.

Chemical Reactivity

The reactivity of this compound is primarily governed by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of three electron-withdrawing halogen substituents. The chlorine atoms at the C4 and C6 positions are the most susceptible to nucleophilic aromatic substitution (SNAr) due to activation by the adjacent ring nitrogen atoms. The bromine atom at the C5 position is generally less reactive towards nucleophilic attack.

G cluster_reactivity Reactivity of this compound node_pyrimidine This compound node_product_mono Mono-substituted Product node_pyrimidine->node_product_mono node_nucleophile Nucleophile (Nu⁻) node_nucleophile->node_pyrimidine SɴAr at C4/C6 node_product_di Di-substituted Product node_product_mono->node_product_di Further SɴAr

Caption: Nucleophilic substitution on this compound.

Nucleophilic Aromatic Substitution (SNAr)

A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chlorine atoms at the C4 and C6 positions. The reaction can often be controlled to achieve mono- or di-substitution by adjusting the reaction conditions, such as temperature, stoichiometry of the nucleophile, and the presence of a base.

Experimental Protocol for Nucleophilic Aromatic Substitution (General)

Materials:

  • 4,6-Dichloropyrimidine (as a representative substrate)

  • n-Butylamine (as a representative nucleophile)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, dissolve 4,6-dichloropyrimidine (1.0 mmol) in DMF (5 mL).[6]

  • Add n-butylamine (2.2 mmol) and potassium carbonate (2.5 mmol) to the solution.[6]

  • Stir the reaction mixture at 80°C for 4-6 hours.[6]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).[6]

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.[6]

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel to obtain the substituted pyrimidine.[6]

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely available. Therefore, the following data is predicted based on the analysis of the closely related compound, 4,6-dichloropyrimidine, and general principles of spectroscopy.

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to show a single singlet in the downfield region corresponding to the proton at the C2 position. The exact chemical shift will be influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the halogens.

Predicted 1H NMR Data
Chemical Shift (δ, ppm) Multiplicity
~8.9Singlet

Note: The predicted chemical shift is based on the data for 4,6-dichloropyrimidine, which shows a signal for H-2 at approximately 8.82 ppm.[4] The presence of the bromine at C5 is expected to cause a slight downfield shift.

13C NMR Spectroscopy

The 13C NMR spectrum is predicted to show three distinct signals for the three carbon atoms in the pyrimidine ring. The carbons attached to the chlorine atoms (C4 and C6) are expected to be the most downfield, followed by the carbon at the C2 position. The carbon bearing the bromine atom (C5) will be the most upfield of the ring carbons.

Predicted 13C NMR Data
Chemical Shift (δ, ppm) Assignment
~162C-4, C-6
~155C-2
~118C-5

Note: These predictions are based on the known chemical shifts of 4,6-dichloropyrimidine.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine ring and the carbon-halogen bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment
3000-3100WeakC-H stretching (aromatic)
1550-1600Medium-StrongC=N and C=C stretching (pyrimidine ring)
1400-1500Medium-StrongPyrimidine ring vibrations
1000-1200StrongC-Cl stretching
600-800Medium-StrongC-Br stretching

Note: The predicted IR data is based on the analysis of similar halogenated pyrimidines.

Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion. Fragmentation may involve the loss of halogen atoms and the cleavage of the pyrimidine ring.

Predicted Mass Spectrometry Data
m/z Assignment
226, 228, 230, 232Molecular ion cluster [M]⁺
191, 193, 195[M - Cl]⁺
147, 149[M - Br]⁺

Note: The fragmentation pattern is a prediction based on common fragmentation pathways for halogenated aromatic compounds.

Applications in Research and Drug Development

This compound is a valuable intermediate for the synthesis of polysubstituted pyrimidines. The ability to selectively functionalize the C4 and C6 positions through nucleophilic substitution allows for the creation of diverse chemical libraries. These libraries can be screened for various biological activities, making this compound a key starting material in the discovery of new therapeutic agents, particularly in the fields of oncology and virology. The pyrimidine scaffold is a common feature in many approved drugs, and derivatives of this compound could serve as novel cores for the development of next-generation pharmaceuticals.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly functionalized pyrimidine derivative with significant potential as a building block in organic synthesis. Its reactivity, characterized by the susceptibility of the C4 and C6 positions to nucleophilic attack, allows for the straightforward introduction of various substituents. While experimental data for some of its properties are limited, this guide provides a comprehensive overview based on available information and predictions from closely related compounds. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile chemical intermediate.

References

Technical Guide: Spectral Analysis of 5-Bromo-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-4,6-dichloropyrimidine (CAS No: 68797-61-5), a key intermediate in synthetic organic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document combines theoretical predictions, data from analogous structures, and generalized experimental protocols to serve as a robust resource for researchers.

Compound Overview

This compound is a halogenated heterocyclic compound. Its structure, featuring a pyrimidine ring substituted with one bromine and two chlorine atoms, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Accurate spectral analysis is crucial for confirming its identity and purity during synthesis and subsequent reactions.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₄HBrCl₂N₂
Molecular Weight 227.87 g/mol
Monoisotopic Mass 225.87002 Da
IUPAC Name This compound
SMILES C1=NC(=C(C(=N1)Cl)Br)Cl
InChIKey BKLHHTTZTSYHBV-UHFFFAOYSA-N

Spectral Data (Predicted and Theoretical)

The following tables present the predicted and theoretical spectral data for this compound.

¹H NMR Spectroscopy Data

The structure contains a single proton on the pyrimidine ring (at position C2). Therefore, the proton-decoupled ¹H NMR spectrum is expected to show a single, sharp signal.

Predicted Chemical Shift (δ)MultiplicityAssignment
~8.9 - 9.2 ppmSinglet (s)H-2

Note: The chemical shift is an estimate based on analogous dichloropyrimidine and bromopyrimidine structures and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy Data

Predicted ¹³C NMR chemical shifts are provided below. The pyrimidine ring carbons are significantly influenced by the electronegative nitrogen and halogen substituents.

Predicted Chemical Shift (δ)Assignment
~161.5 ppmC-4 / C-6
~158.2 ppmC-2
~118.0 ppmC-5

Note: These values are generated from spectral prediction algorithms and should be used as a reference for experimental verification.

Mass Spectrometry Data

The mass spectrum is distinguished by a complex isotopic cluster for the molecular ion due to the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) isotopes.

FeatureDescription
Molecular Ion (M⁺) A cluster of peaks will be observed around m/z 226, 228, 230, and 232.
Isotopic Pattern The presence of one bromine and two chlorine atoms will create a characteristic M⁺, M+2, M+4, and M+6 pattern. The most intense peak in the cluster will correspond to the ion containing one ⁷⁹Br and two ³⁵Cl isotopes. The relative intensities can be calculated based on isotopic abundances.
Key Fragments Fragmentation may involve the loss of Cl (M-35/37), Br (M-79/81), or HCN (M-27).
Infrared (IR) Spectroscopy Data

The theoretical IR absorption bands for this compound are based on the characteristic frequencies for its functional groups.

Wavenumber Range (cm⁻¹)Vibration Mode
3100 - 3000 cm⁻¹Aromatic C-H Stretch
1600 - 1550 cm⁻¹C=N Ring Stretching
1500 - 1400 cm⁻¹C=C Ring Stretching
850 - 750 cm⁻¹C-Cl Stretch
700 - 600 cm⁻¹C-Br Stretch

Experimental Protocols

The following sections provide detailed, representative methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation :

    • Accurately weigh approximately 10-15 mg of this compound for ¹H NMR, or 25-50 mg for ¹³C NMR.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (¹H NMR) :

    • Spectrometer : 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence : Standard single-pulse sequence.

    • Acquisition Time (AQ) : 2-4 seconds.

    • Relaxation Delay (D1) : 1-5 seconds. A longer delay ensures full relaxation for quantitative measurements.

    • Number of Scans (NS) : 8-16 scans, depending on sample concentration.

    • Spectral Width : 0-12 ppm.

  • Instrument Parameters (¹³C NMR) :

    • Spectrometer : Operating at a ¹³C frequency of 100 MHz (corresponding to a 400 MHz ¹H instrument).

    • Pulse Sequence : Standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Acquisition Time (AQ) : 1-2 seconds.

    • Relaxation Delay (D1) : 2-5 seconds.

    • Number of Scans (NS) : 256-1024 scans, as ¹³C has low natural abundance.

    • Spectral Width : 0-200 ppm.

  • Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectrum to the internal standard (TMS).

Mass Spectrometry (MS)

This protocol describes analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation :

    • Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Parameters :

    • GC Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

    • Carrier Gas : Helium at a constant flow rate of ~1 mL/min.

    • Injection : 1 µL of the sample solution is injected in split mode (e.g., 50:1 split ratio).

    • Inlet Temperature : 250 °C.

    • Oven Program : Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.

    • MS Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Scan Range : m/z 40-400.

    • MS Transfer Line Temperature : 280 °C.

    • Ion Source Temperature : 230 °C.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines the analysis of a solid sample using the Potassium Bromide (KBr) pellet technique.

  • Sample Preparation :

    • Thoroughly grind 1-2 mg of this compound with ~100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure (typically 7-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.

  • Data Acquisition :

    • Spectrometer : A Fourier-Transform Infrared (FTIR) spectrometer.

    • Background Scan : Record a background spectrum of the empty sample chamber or a blank KBr pellet to subtract atmospheric (H₂O, CO₂) and instrumental interferences.

    • Sample Scan : Place the sample pellet in the spectrometer's sample holder and acquire the spectrum.

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Visualizations

The following diagrams illustrate the compound's structure and a generalized workflow for its spectral analysis.

Caption: Chemical structure of this compound.

workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis Sample This compound (Solid) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Prep_IR Grind with KBr & Press into Pellet Sample->Prep_IR Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_MS GC-MS System Prep_MS->Acq_MS Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Analysis_NMR ¹H & ¹³C Spectra Acq_NMR->Analysis_NMR Analysis_MS Mass Spectrum (m/z vs. Intensity) Acq_MS->Analysis_MS Analysis_IR IR Spectrum (cm⁻¹ vs. Transmittance) Acq_IR->Analysis_IR

Caption: Generalized workflow for spectral analysis.

References

An In-depth Technical Guide to the NMR Analysis of 5-Bromo-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 5-bromo-4,6-dichloropyrimidine, a key building block in the synthesis of various pharmaceutical compounds. This document outlines predicted NMR data, detailed experimental protocols for data acquisition, and a logical workflow for the analysis.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and serve as a valuable reference for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ) ppmMultiplicitySolvent
H-2~8.7 - 9.0SingletCDCl₃

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ) ppm
C-2~158 - 162
C-4/C-6~160 - 164
C-5~115 - 120

Note: The ¹³C chemical shifts are estimated based on known data for similar pyrimidine derivatives. The signals for C-4 and C-6 are expected to be equivalent due to the molecule's symmetry.

Experimental Protocols

A meticulous experimental setup is crucial for obtaining high-quality NMR spectra, especially for halogenated compounds which can have longer relaxation times.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 10-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for halogenated organic molecules due to its good dissolving power and relatively simple residual solvent peak. Other potential deuterated solvents include acetone-d₆ and dimethyl sulfoxide-d₆ (DMSO-d₆), depending on the sample's solubility.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing can aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Acquisition of ¹H NMR Spectrum
  • Spectrometer Setup:

    • Use a spectrometer with a field strength of 400 MHz or higher.

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 5-10 seconds. Halogenated compounds can have longer T1 relaxation times, so a longer delay is recommended for accurate integration.

    • Number of Scans (NS): 8-16 scans are usually adequate for a sample of this concentration.

Protocol 3: Acquisition of ¹³C{¹H} NMR Spectrum
  • Spectrometer Setup:

    • Tune and match the probe for the ¹³C frequency.

    • Maintain the lock and shim settings from the ¹H experiment.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg') is used for a proton-decoupled spectrum.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 10-20 seconds. Quaternary carbons and carbons bonded to halogens often have very long relaxation times.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C and potentially long relaxation times, a higher number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

NMR Analysis Workflow

The following diagram illustrates a logical workflow for the NMR analysis of this compound.

NMR_Analysis_Workflow weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum phase Phasing and Baseline Correction h1_nmr->phase reference Chemical Shift Referencing (TMS) phase->reference integrate Integration (1H) reference->integrate peak_pick Peak Picking integrate->peak_pick assign_h1 Assign 1H Signals peak_pick->assign_h1 assign_c13 Assign 13C Signals assign_h1->assign_c13 structure_confirm Structure Confirmation assign_c13->structure_confirm

Caption: Workflow for NMR analysis of this compound.

This comprehensive guide provides researchers and drug development professionals with the necessary information to perform and interpret the NMR analysis of this compound. By following the detailed protocols and utilizing the predicted spectral data, scientists can confidently characterize this important chemical intermediate.

In-Depth Technical Guide on the Mass Spectrometry of 5-Bromo-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry data for 5-Bromo-4,6-dichloropyrimidine, a key intermediate in the synthesis of various bioactive molecules. Due to the limited availability of public experimental mass spectra for this specific compound, this guide combines theoretical predictions based on established principles of mass spectrometry with available data from its isomer, 5-Bromo-2,4-dichloropyrimidine, to present a comprehensive analytical profile.

Physicochemical Properties and Isotopic Distribution

This compound is a halogenated heterocyclic compound with the molecular formula C₄HBrCl₂N₂. Its molecular structure significantly influences its mass spectrometric behavior, particularly the isotopic pattern of the molecular ion.

PropertyValueReference
Molecular Formula C₄HBrCl₂N₂[1]
Molecular Weight 227.87 g/mol [1]
Exact Mass 225.87002 Da[1]
Monoisotopic Mass 225.87002 Da[1]

The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance) results in a characteristic and complex isotopic cluster for the molecular ion. The theoretical distribution for the [M]⁺˙ ion cluster is presented below.

Ionm/z (Nominal)Relative Abundance (Approx.)
[C₄H⁷⁹Br³⁵Cl₂N₂]⁺˙22675%
[C₄H⁸¹Br³⁵Cl₂N₂]⁺˙ / [C₄H⁷⁹Br³⁵Cl³⁷ClN₂]⁺˙228100% (Base Peak)
[C₄H⁸¹Br³⁵Cl³⁷ClN₂]⁺˙ / [C₄H⁷⁹Br³⁷Cl₂N₂]⁺˙23050%
[C₄H⁸¹Br³⁷Cl₂N₂]⁺˙2328%

Note: The relative abundances are calculated based on the natural isotopic abundances of bromine and chlorine.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation

Predicted Major Fragment Ions:

m/z (Predicted)Proposed FragmentFragmentation Pathway
226, 228, 230, 232[C₄HBrCl₂N₂]⁺˙ (Molecular Ion Cluster)Initial ionization of the molecule.
191, 193, 195[C₄HBrClN₂]⁺Loss of a chlorine radical (·Cl).
147, 149[C₄HClN₂]⁺˙Loss of a bromine radical (·Br).
112[C₄HClN]⁺Loss of ·Br and HCN.
85[C₃HCl]⁺˙Ring cleavage and loss of N₂ and Br·.

Note: The m/z values for fragments containing bromine and/or chlorine will also exhibit characteristic isotopic patterns.

Experimental Protocols

A standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is suitable for the analysis of this compound. The following is a representative methodology based on common practices for similar halogenated compounds.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Visualizations

Logical Workflow for Mass Spectrometry Analysis

workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent injection Inject Sample dissolve->injection separation GC Separation injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Interpret Spectrum (Isotopic Patterns, Fragmentation) spectrum->interpretation report Final Report interpretation->report

Caption: General workflow for the GC-MS analysis of this compound.

Predicted Fragmentation Pathway

fragmentation M [C₄HBrCl₂N₂]⁺˙ m/z 226/228/230/232 F1 [C₄HBrClN₂]⁺ m/z 191/193/195 M->F1 - ·Cl F2 [C₄HClN₂]⁺˙ m/z 147/149 M->F2 - ·Br F3 [C₄HClN]⁺ m/z 112 F2->F3 - HCN

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

References

An In-depth Technical Guide to the FT-IR Spectrum of 5-Bromo-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 5-Bromo-4,6-dichloropyrimidine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide synthesizes information from structurally related pyrimidine derivatives and established spectroscopic principles to predict the characteristic vibrational modes. It also outlines a comprehensive experimental protocol for acquiring an FT-IR spectrum of a solid sample such as this compound.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by vibrations of the pyrimidine ring and the stretching and bending modes of its substituents. The predicted spectral data, based on the analysis of similar compounds like 4,6-dichloropyrimidine and 5-bromopyrimidine, are summarized in Table 1.[1][2][3] The primary regions of interest include the aromatic C-H stretching, C=N and C=C ring stretching, and the C-Cl and C-Br stretching vibrations.

Table 1: Predicted FT-IR Peak Assignments for this compound

Wavenumber Range (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3000Weak - MediumAromatic C-H Stretch
1600 - 1500Medium - StrongC=N and C=C Aromatic Ring Stretching
1500 - 1400MediumC=C Aromatic Ring Stretching
1300 - 1000Medium - StrongIn-plane C-H Bending and Ring Vibrations
900 - 675StrongOut-of-plane C-H Bending ("oop")
850 - 550StrongC-Cl Stretching[4][5]
690 - 515Medium - StrongC-Br Stretching[4]

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., solid, solution) and intermolecular interactions.

Experimental Protocol for FT-IR Analysis

This section details a standard methodology for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable detector (e.g., DTGS).

  • Sampling Accessory: An Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond, zinc selenide) or a hydraulic press for KBr pellet preparation.

  • Materials:

    • This compound sample

    • FT-IR grade Potassium Bromide (KBr), dried

    • Suitable solvent for cleaning (e.g., isopropanol, acetone)

    • Mortar and pestle (agate or mullite)

    • Spatula

    • Safety glasses and gloves

Sample Preparation

The ATR method is often preferred for its simplicity and minimal sample preparation.

  • Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR pressure arm to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum.

This traditional method involves dispersing the solid sample in a KBr matrix.

  • Grinding: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture should be ground to a fine, uniform powder to reduce scattering of the infrared radiation.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum.

Data Acquisition and Processing
  • Spectral Range: Scan the sample over a typical mid-IR range of 4000 to 400 cm⁻¹.

  • Resolution: Set the spectral resolution to 4 cm⁻¹ for routine analysis.

  • Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

  • Processing: The acquired spectrum should be baseline-corrected and may be normalized for comparison.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Solid Sample (this compound) Prep_Method Choose Method Sample->Prep_Method ATR ATR Preparation Prep_Method->ATR Direct KBr KBr Pellet Preparation Prep_Method->KBr Dispersed Acquire_Sample Acquire Sample Spectrum ATR->Acquire_Sample KBr->Acquire_Sample Background Acquire Background Spectrum Background->Acquire_Sample Processing Process Spectrum (Baseline Correction, etc.) Acquire_Sample->Processing Interpretation Peak Identification & Assignment Processing->Interpretation Comparison Compare with Reference Spectra/Databases Interpretation->Comparison Report Final Report Interpretation->Report

Caption: Workflow for FT-IR Spectral Analysis.

Interpretation of Key Vibrational Modes

  • Aromatic C-H Stretch: The weak to medium intensity bands expected between 3100 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the pyrimidine ring.

  • Ring Stretching (C=N and C=C): The region from 1600 to 1400 cm⁻¹ will contain several bands of medium to strong intensity corresponding to the stretching vibrations of the C=N and C=C bonds within the aromatic pyrimidine ring. These are often complex and coupled vibrations.

  • C-H Bending: In-plane C-H bending vibrations typically appear in the 1300 to 1000 cm⁻¹ region, while the strong out-of-plane C-H bending modes are expected between 900 and 675 cm⁻¹.

  • C-Cl and C-Br Stretching: The strong absorptions due to the C-Cl stretching vibrations are anticipated in the 850-550 cm⁻¹ range.[4][5] The C-Br stretching vibration is expected to appear at a lower frequency, typically between 690 and 515 cm⁻¹, due to the larger mass of the bromine atom.[4] The bands for C-Cl and C-Br may overlap in the fingerprint region.

This guide provides a foundational understanding of the expected FT-IR spectral characteristics of this compound and a detailed protocol for its experimental determination. For definitive structural elucidation, it is recommended to correlate the FT-IR data with other analytical techniques such as NMR spectroscopy and mass spectrometry.

References

5-Bromo-4,6-dichloropyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 5-Bromo-4,6-dichloropyrimidine. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize substituted pyrimidines as building blocks in the synthesis of novel therapeutic agents. This document presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes a key signaling pathway where derivatives of similar compounds play a crucial role.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₄HBrCl₂N₂[1]
Molecular Weight 227.87 g/mol [1]
Melting Point 77-81 °CThermo Scientific Alfa Aesar
Physical Appearance SolidThermo Scientific Alfa Aesar
CAS Number 68797-61-5[1]
IUPAC Name This compound[1]
SMILES C1=NC(=C(C(=N1)Cl)Br)Cl[1]
InChI InChI=1S/C4HBrCl2N2/c5-2-3(6)8-1-9-4(2)7/h1H[1]
XLogP3-AA (Computed) 2.8[1]

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the solid.[2]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[2]

  • Record the temperature at which the first drop of liquid appears (the beginning of melting).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of melting).

  • The recorded range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-2°C).

Boiling Point Determination (for solids, by distillation under reduced pressure)

While this compound is a solid at room temperature, its boiling point at reduced pressure can be a useful characteristic.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4] For solids or high-boiling liquids, this is often determined under reduced pressure to prevent decomposition. The capillary method is a common micro-scale technique.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath) or heating block

  • Vacuum source and manometer

Procedure:

  • Place a small amount of this compound into the fusion tube.

  • Invert a capillary tube (sealed end up) and place it into the fusion tube containing the sample.

  • Attach the fusion tube to a thermometer and place the assembly in a heating bath.

  • Connect the apparatus to a vacuum source and reduce the pressure to the desired level, recording the pressure from the manometer.

  • Begin heating the bath slowly and observe the capillary tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a continuous stream of bubbles is observed, stop heating and allow the bath to cool slowly.

  • The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[4]

Solubility Determination

Understanding the solubility of this compound in various solvents is crucial for its use in reactions, purification, and formulation.

Principle: The solubility of a solid in a solvent is determined by observing the amount of solute that can dissolve in a given volume of solvent at a specific temperature to form a homogeneous solution. The general principle of "like dissolves like" is a useful guide.

Apparatus:

  • Small test tubes

  • Spatula

  • Vortex mixer or stirring rod

  • A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

Procedure:

  • Place approximately 10 mg of this compound into a small test tube.

  • Add 0.5 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for about 1-2 minutes.

  • Observe the mixture. If the solid completely dissolves, it is considered "soluble" in that solvent.

  • If the solid does not dissolve, the sample is "insoluble." If some but not all of the solid dissolves, it can be classified as "partially soluble."

  • For water solubility, the pH of the resulting solution can be tested with pH paper to indicate if the compound is acidic or basic.[5]

  • Repeat this procedure for a range of solvents from polar to non-polar to establish a solubility profile.

Biological Relevance and Signaling Pathway

While this compound is primarily a synthetic intermediate, it is structurally related to key components used in the synthesis of pharmacologically active molecules. For instance, the structurally similar compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is a crucial intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist. Macitentan is used in the treatment of pulmonary arterial hypertension. Therefore, understanding the endothelin signaling pathway provides context for the application of such pyrimidine derivatives in drug discovery.

The following diagram illustrates the simplified endothelin signaling pathway and the mechanism of action of a dual endothelin receptor antagonist like Macitentan.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETAR ETA Receptor ET-1->ETAR Binds ETBR ETB Receptor ET-1->ETBR Binds Gq Gq Protein ETAR->Gq Activates ETBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 ↑ [Ca²⁺]i IP3->Ca2 Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (Vasoconstriction, Proliferation) Ca2->Response PKC->Response Macitentan Macitentan (Dual Antagonist) Macitentan->ETAR Blocks Macitentan->ETBR Blocks

Caption: Simplified Endothelin-1 signaling pathway and the inhibitory action of a dual antagonist.

References

The Reactivity Profile of 5-Bromo-4,6-dichloropyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-4,6-dichloropyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two reactive chloro groups at the C4 and C6 positions and a less reactive bromo group at the C5 position, allows for selective and sequential functionalization. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its utility in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. This document summarizes key reactivity principles, provides detailed experimental protocols for seminal transformations, and presents quantitative data to inform synthetic planning.

Core Reactivity Principles

The reactivity of the this compound core is governed by the electron-deficient nature of the pyrimidine ring and the distinct electronic and steric environments of the halogen substituents. The two nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms susceptible to nucleophilic attack.

Regioselectivity:

The general order of reactivity for the halogen atoms in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is:

C4/C6-Cl > C5-Br

The chloro groups at the C4 and C6 positions are significantly more activated by the adjacent ring nitrogens, making them the primary sites for substitution. The bromo group at the C5 position is considerably less reactive due to its position between the two chloro-substituted carbons and the lack of direct activation by a ring nitrogen. This differential reactivity is a key feature that enables selective and stepwise functionalization of the pyrimidine core.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a facile process on the electron-deficient this compound ring. The reaction typically proceeds with high regioselectivity at the C4 or C6 position.

Reaction with Amine Nucleophiles

The reaction of this compound with amine nucleophiles is a common method for the introduction of nitrogen-containing substituents. The reaction generally proceeds under basic conditions, with the amine acting as the nucleophile.

General Reaction Scheme:

G reactant This compound product 4-Amino-5-bromo-6-chloropyrimidine reactant->product reagent R1R2NH (Amine) reagent->product conditions Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, NMP) Heat

Caption: General workflow for the SNAr reaction of this compound with amines.

Quantitative Data for SNAr with Amines

While specific data for this compound is limited, data from analogous dichloropyrimidines provides insight into expected reactivity and yields.

Starting MaterialNucleophileBaseSolventTemp. (°C)Time (h)ProductYield (%)
4,6-DichloropyrimidineAdamantylalkylamineK₂CO₃DMF140-4-Adamantylalkylamino-6-chloropyrimidine60-99
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeVarious Amines-EthanolRT-4-Amino-6-substituted-aminopyrimidine-5-carbaldehydeModerate
Experimental Protocol: General Procedure for SNAr with Amines
  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF, NMP, or ethanol) is added the amine nucleophile (1.0-1.2 equiv) and a base (e.g., K₂CO₃, 2.0 equiv or DIPEA, 2.0 equiv).

  • The reaction mixture is stirred at the desired temperature (ranging from room temperature to 140 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-5-bromo-6-chloropyrimidine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds on the this compound scaffold. The reactivity of the halogen atoms follows the general trend of C-Cl (at C4/C6) being more reactive than C-Br (at C5) in many standard cross-coupling reactions, allowing for selective functionalization.

G cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_stille Stille (C-C) suzuki_reagent R-B(OR)2 suzuki_product 4-Aryl/Vinyl-5-bromo-6-chloropyrimidine suzuki_reagent->suzuki_product Pd Catalyst, Base buchwald_reagent R1R2NH buchwald_product 4-Amino-5-bromo-6-chloropyrimidine buchwald_reagent->buchwald_product Pd Catalyst, Base stille_reagent R-Sn(Alkyl)3 stille_product 4-Aryl/Vinyl-5-bromo-6-chloropyrimidine stille_reagent->stille_product Pd Catalyst start This compound

Caption: Overview of key palladium-catalyzed cross-coupling reactions on this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For this compound, this reaction is expected to proceed selectively at one of the chloro positions (C4 or C6).

Data from the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine demonstrates the feasibility and expected yields for this transformation.

Starting MaterialBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2260
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2275
5-(4-bromophenyl)-4,6-dichloropyrimidine3-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2268
  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the aryl- or vinylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture with stirring to a temperature of 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

G setup 1. Combine Reactants (Pyrimidine, Boronic Acid, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (80-100 °C) solvent->react workup 5. Aqueous Workup & Extraction react->workup purify 6. Column Chromatography workup->purify product Purified Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, this reaction is expected to be regioselective for the C4/C6 chloro positions.

Yields for the Buchwald-Hartwig amination of related dichloropyrimidines are generally good to excellent.

Starting MaterialAmineCatalyst / Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2,4-DichloropyrimidineAnilinePd(OAc)₂ / XPhosKOtBuToluene100-85 (C4-amination)
4,6-DichloropyrimidineAdamantane-containing aminesPd₂(dba)₃ / XantphosNaOtBuToluene10012-2475-98
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Add this compound (1.0 equiv), the amine (1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Stille Coupling

The Stille coupling provides an alternative method for C-C bond formation using organostannane reagents. The reaction is known for its tolerance of a wide range of functional groups.

Specific data for this compound is scarce, but general Stille reactions on aryl halides proceed with good yields.

Starting MaterialOrganostannaneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
Aryl BromideVinylstannanePd(PPh₃)₄ (5)THF601287
Aryl IodideAlkynylstannanePdCl₂(PPh₃)₂ (2)Toluene80692
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an optional additive such as CuI.

  • Add an anhydrous, degassed solvent (e.g., THF, toluene, or DMF).

  • Add the organostannane reagent (1.1-1.5 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench with an aqueous solution of KF to remove tin byproducts.

  • Filter the mixture through celite and extract the filtrate with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Biological Context and Signaling Pathways

Currently, there is no specific information available in the public domain directly linking this compound to any particular signaling pathway. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, including kinase inhibitors, antiviral agents, and anticancer drugs.[1][2] The functionalization of the this compound core through the reactions described in this guide provides a pathway to novel derivatives that could be screened for a wide range of biological activities.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized pyrimidine derivatives. The distinct reactivity of its halogen substituents allows for controlled and regioselective modifications through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its reactivity profile and offers practical experimental protocols to aid researchers in the design and execution of synthetic strategies targeting novel compounds for drug discovery and materials science. Further exploration of the reactivity of this scaffold is warranted to fully exploit its synthetic potential.

References

An In-depth Technical Guide to 5-Bromo-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 5-Bromo-4,6-dichloropyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, general solubility considerations for pyrimidine derivatives, and its application in chemical synthesis.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄HBrCl₂N₂[1]
Molecular Weight 227.87 g/mol [1]
CAS Number 68797-61-5[1]
Appearance SolidGeneral Chemical Supplier Information
Melting Point 77-81 °CGeneral Chemical Supplier Information
XLogP3-AA 2.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]

The positive XLogP3-AA value indicates a preference for lipophilic environments over hydrophilic ones, supporting the prediction of low water solubility.

Solubility Information and Considerations

Direct, quantitative solubility data for this compound in common organic and inorganic solvents is not extensively reported in the available literature. However, general principles of solubility for pyrimidine derivatives can be applied. The solubility of such compounds is influenced by factors including the polarity of the solvent, temperature, and the presence of specific functional groups.[2][3][4]

For pyrimidine derivatives, solubility generally increases with temperature.[2][3] Studies on similar compounds have utilized solvents such as chloroform, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate, suggesting that this compound is likely to exhibit some degree of solubility in these common organic solvents.[2]

Experimental Protocol for Solubility Determination

While a specific protocol for this compound is not available, a general gravimetric method for determining the solubility of pyrimidine derivatives can be adapted.[2] This method involves preparing a saturated solution of the compound at a specific temperature and then determining the concentration of the solute.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, dichloromethane)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or vial

  • Oven

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

  • After equilibration, allow the solution to stand undisturbed for a short period to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a filter to remove any suspended particles.

  • Transfer the filtered solution to a pre-weighed evaporating dish.

  • Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved.

  • Weigh the evaporating dish with the dried solute.

  • Calculate the solubility as the mass of the dissolved solute per volume of solvent (e.g., in mg/mL or g/100mL).

The following diagram illustrates a generalized workflow for this solubility determination.

G cluster_prep Solution Preparation cluster_measurement Measurement start Add excess this compound to solvent equilibrate Equilibrate at constant temperature with agitation start->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant settle->filter weigh_sol Weigh known volume of filtered solution filter->weigh_sol evaporate Evaporate solvent weigh_sol->evaporate weigh_res Weigh dried residue evaporate->weigh_res calculate Calculate solubility weigh_res->calculate

Generalized workflow for solubility determination.

Application in Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical applications. Its di-chloro substitutions provide reactive sites for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The bromo substituent can also participate in cross-coupling reactions.

A representative synthetic pathway involving a similar dichloropyrimidine derivative, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is the synthesis of Macitentan, an endothelin receptor antagonist.[5] This synthesis highlights the utility of the dichloropyrimidine core in building complex drug molecules.

The following diagram illustrates a simplified, conceptual workflow for the use of a dichloropyrimidine derivative in a synthetic route.

G reagent1 Starting Material (e.g., p-bromophenylacetic acid) intermediate1 Intermediate 1 (e.g., Esterification) reagent1->intermediate1 Esterification intermediate2 Intermediate 2 (e.g., Cyclization) intermediate1->intermediate2 Reaction with dimethyl carbonate dichloropyrimidine 5-(4-bromophenyl)-4,6-dihydroxypyrimidine intermediate2->dichloropyrimidine Cyclization with formamidine HCl product 5-(4-bromophenyl)-4,6-dichloropyrimidine dichloropyrimidine->product Chlorination

Conceptual synthesis workflow for a dichloropyrimidine derivative.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available literature, its physicochemical properties suggest low aqueous solubility and higher solubility in organic solvents. The provided general experimental protocol can be adapted for its precise determination. The utility of the dichloropyrimidine scaffold in the synthesis of complex organic molecules is well-established, positioning this compound as a valuable building block for researchers in drug discovery and materials science. Further experimental investigation is warranted to fully characterize its solubility profile.

References

An In-depth Technical Guide to the Structure, Synthesis, and Potential Applications of 5-Bromo-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4,6-dichloropyrimidine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmacologically active molecules. Its trifunctional nature, featuring two reactive chlorine atoms and one bromine atom on the pyrimidine core, allows for selective and sequential modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its emerging role in the design of kinase inhibitors for cancer therapy.

Chemical Structure and Properties

This compound possesses a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a bromine atom at position 5. The presence of these electron-withdrawing halogen atoms significantly influences the electronic properties and reactivity of the pyrimidine core.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 68797-61-5
Molecular Formula C₄HBrCl₂N₂
Molecular Weight 227.87 g/mol
Appearance White to off-white solid
Melting Point 75-76 °C
Boiling Point 294.6 °C at 760 mmHg
IUPAC Name This compound

Synthesis of this compound

G cluster_0 Synthesis Workflow start 5-Bromobarbituric Acid (Starting Material) step1 Chlorination with POCl₃ start->step1 Reagents product This compound step1->product workup Aqueous Workup (Quenching and Extraction) product->workup purification Purification (e.g., Column Chromatography) workup->purification final_product Pure this compound purification->final_product

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of 5-Bromo-2,4-dichloropyrimidine (Analogous Procedure)

Disclaimer: The following protocol is for the synthesis of the isomeric 5-bromo-2,4-dichloropyrimidine and is provided as a representative example. Reaction conditions for this compound may require optimization.

Materials:

  • 5-Bromouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene

  • Ice

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred suspension of 5-bromouracil in toluene, add N,N-diisopropylethylamine.

  • Cool the mixture in an ice bath and add phosphorus oxychloride dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat at reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Separate the organic layer and wash the aqueous layer with toluene.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-bromo-2,4-dichloropyrimidine.

Spectral Data (for the analogous 5-Bromo-2,4-dichloropyrimidine)

Note: Specific NMR data for this compound is not currently available in the public domain. The following data is for the isomeric 5-bromo-2,4-dichloropyrimidine and is provided for illustrative purposes. The chemical shifts for this compound are expected to be different.

Table 2: Representative ¹H and ¹³C NMR Data for 5-Bromo-2,4-dichloropyrimidine

NucleusChemical Shift (δ, ppm)Multiplicity
¹H NMR ~8.7s
¹³C NMR ~160 (C-Cl)s
~158 (C-Cl)s
~155 (C-H)d
~115 (C-Br)s

Reactivity and Synthetic Applications

The reactivity of this compound is characterized by the differential reactivity of its halogen substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens. This allows for the sequential and regioselective introduction of various nucleophiles, such as amines, alcohols, and thiols. Generally, the C4 and C6 positions are more reactive towards nucleophiles than the C2 position.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at position 5 is more reactive than the chlorine atoms in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This regioselectivity enables the introduction of carbon-based substituents at the C5 position while leaving the chloro groups available for subsequent functionalization.

This differential reactivity makes this compound a valuable precursor for the synthesis of highly substituted pyrimidine derivatives.

G cluster_0 Reactivity and Functionalization start This compound snar Nucleophilic Aromatic Substitution (at C4/C6) start->snar Nu⁻ coupling Palladium-Catalyzed Cross-Coupling (at C5) start->coupling [Pd] catalyst final_product Polysubstituted Pyrimidine Scaffolds snar->final_product coupling->final_product product1 4/6-Substituted Pyrimidine Derivative product2 5-Substituted Pyrimidine Derivative

Caption: Logical relationship of reactivity for this compound.

Applications in Drug Discovery: Kinase Inhibitors

Pyrimidine-based scaffolds are prevalent in medicinal chemistry, particularly in the design of kinase inhibitors. The pyrimidine core can mimic the purine ring of ATP, allowing these molecules to act as competitive inhibitors in the ATP-binding pocket of kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

While specific drugs derived from this compound are not yet on the market, its structural motifs are found in numerous kinase inhibitors. For instance, substituted pyrimidines are key components of several approved drugs that target Cyclin-Dependent Kinases (CDKs), such as CDK4 and CDK6, which are crucial regulators of the cell cycle.[1]

Signaling Pathway: The CDK4/6-Rb Pathway in Cancer

In many cancers, the CDK4/6-Retinoblastoma (Rb) pathway is hyperactive, leading to uncontrolled cell proliferation. CDK4 and CDK6 form complexes with Cyclin D, which then phosphorylate the Rb protein. Phosphorylated Rb releases the transcription factor E2F, allowing for the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Inhibitors of CDK4/6 can block this phosphorylation event, leading to cell cycle arrest at the G1/S checkpoint and preventing cancer cell division.[2][3][4]

G CyclinD Cyclin D ActiveComplex Cyclin D-CDK4/6 (Active Complex) CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex pRb p-Rb ActiveComplex->pRb Phosphorylation Rb Rb E2F E2F Rb->E2F Inhibition pRb->E2F Release G1S G1-S Phase Transition E2F->G1S Transcription of S-phase genes Inhibitor Pyrimidine-based CDK4/6 Inhibitor Inhibitor->ActiveComplex Inhibition

Caption: Simplified CDK4/6-Rb signaling pathway and the point of inhibition.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its distinct reactivity at the C4/C6 and C5 positions allows for the strategic and controlled synthesis of complex, polysubstituted pyrimidine derivatives. The relevance of the pyrimidine scaffold in clinically approved kinase inhibitors underscores the importance of intermediates like this compound in the ongoing development of novel therapeutics, particularly in the field of oncology. Further research into the synthesis and applications of this versatile compound is warranted to fully explore its potential in drug discovery and materials science.

References

Methodological & Application

Synthesis Protocol for 5-Bromo-4,6-dichloropyrimidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 5-Bromo-4,6-dichloropyrimidine, a key intermediate for researchers, scientists, and professionals in drug development. The following sections outline a robust two-step synthetic pathway, including comprehensive experimental procedures, quantitative data, and process visualizations.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various biologically active compounds. The pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, and the bromo and chloro substituents offer versatile handles for further chemical modifications through cross-coupling reactions and nucleophilic substitutions. This protocol details a reliable synthesis route starting from 4,6-dihydroxypyrimidine.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the electrophilic bromination of 4,6-dihydroxypyrimidine at the C-5 position to yield 5-bromo-4,6-dihydroxypyrimidine. The subsequent step is the chlorination of the dihydroxy intermediate using a suitable chlorinating agent to afford the final product.

Synthesis_Pathway 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine 5-Bromo-4,6-dihydroxypyrimidine 5-Bromo-4,6-dihydroxypyrimidine 4,6-Dihydroxypyrimidine->5-Bromo-4,6-dihydroxypyrimidine Bromination This compound This compound 5-Bromo-4,6-dihydroxypyrimidine->this compound Chlorination

Caption: Overall two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-4,6-dihydroxypyrimidine

This procedure details the bromination of 4,6-dihydroxypyrimidine using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

  • 4,6-Dihydroxypyrimidine

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 4,6-dihydroxypyrimidine (1.0 mmol) in anhydrous DMF (10 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0 mmol) to the cooled solution in one portion.[1]

  • Stir the resulting mixture at 0°C for 30 minutes.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water (10 mL).[1]

  • Extract the aqueous mixture with dichloromethane (3 x 10 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Remove the solvent under reduced pressure to obtain the crude 5-bromo-4,6-dihydroxypyrimidine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the chlorination of 5-bromo-4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃).

Materials:

  • 5-Bromo-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Ice water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis, including a reflux condenser

  • Heating mantle

Procedure:

  • In a flask equipped with a reflux condenser, add 5-bromo-4,6-dihydroxypyrimidine (0.3 moles).

  • Carefully add phosphorus oxychloride (POCl₃) (0.6 moles, 2 equivalents per hydroxyl group). For some substrates, the addition of a base like pyridine (0.3 moles) is beneficial.[2]

  • Heat the reaction mixture to 160°C in a sealed reactor for 2 hours.[2]

  • After cooling the reactor, carefully quench the reaction mixture by pouring it into ice water (~100 mL).[2]

  • Neutralize the solution to a pH of 8-9 with a saturated Na₂CO₃ solution.[2]

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Data Presentation

StepReactantReagentSolventTemperatureTimeProductYield (%)
14,6-DihydroxypyrimidineN-Bromosuccinimide (NBS)DMF0°C30 min5-Bromo-4,6-dihydroxypyrimidineHigh
25-Bromo-4,6-dihydroxypyrimidinePhosphorus oxychloride (POCl₃)None (solvent-free)160°C2 hThis compoundHigh

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and workup process for obtaining this compound.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Chlorination Dissolve_Reactant Dissolve 4,6-dihydroxypyrimidine in DMF Cooling Cool to 0°C Dissolve_Reactant->Cooling Add_NBS Add NBS Cooling->Add_NBS Reaction_1 Stir at 0°C for 30 min Add_NBS->Reaction_1 Workup_1 Quench, Extract, Dry Reaction_1->Workup_1 Mix_Reagents Mix 5-bromo-4,6-dihydroxypyrimidine with POCl3 Workup_1->Mix_Reagents Intermediate Reaction_2 Heat at 160°C for 2h Mix_Reagents->Reaction_2 Workup_2 Quench, Neutralize, Extract Reaction_2->Workup_2 Purification Purify by Chromatography/Recrystallization Workup_2->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Reactions of 5-Bromo-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical reactivity of 5-bromo-4,6-dichloropyrimidine, a versatile building block in medicinal chemistry and materials science. This document details protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by quantitative data and reaction schemes to facilitate the design and execution of synthetic strategies.

General Reactivity Principles

This compound possesses three halogen substituents with differential reactivity, offering opportunities for selective functionalization. The reactivity of these positions is governed by both electronic and steric factors.

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. The general order of reactivity for halogens in these reactions is I > Br > Cl.[1][2] Therefore, the C5-Br bond is expected to be significantly more reactive than the C4-Cl and C6-Cl bonds, allowing for selective functionalization at the 5-position. The chloro groups on the electron-deficient pyrimidine ring are also activated towards oxidative addition, but typically require more forcing conditions or specialized catalyst systems to react.[2]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. The reactivity of the chloro-substituents in SNAr reactions is generally C4(6) > C2 > C5.[3] Therefore, nucleophilic attack is most likely to occur at the C4 or C6 positions, displacing one of the chloro groups. The C5-bromo position is generally less reactive in SNAr unless activated by other substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. The reaction typically proceeds with high chemoselectivity at the C5-Br bond.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the results for the Suzuki-Miyaura coupling of a closely related substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids.[4] These conditions serve as an excellent starting point for the reactions of this compound.

EntryArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidK₃PO₄1,4-Dioxane70-8018-2260
24-Methylphenylboronic acidK₃PO₄1,4-Dioxane70-8018-2275
34-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane70-8018-2280
44-Fluorophenylboronic acidK₃PO₄1,4-Dioxane70-8018-2265
54-Chlorophenylboronic acidK₃PO₄1,4-Dioxane70-8018-2255
63-Nitrophenylboronic acidK₃PO₄1,4-Dioxane70-8018-2240
72-Thienylboronic acidK₃PO₄1,4-Dioxane70-8018-2270
83-Furanylboronic acidK₃PO₄1,4-Dioxane70-8018-2268

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [4]

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and potentially a small amount of water (e.g., a 4:1 to 10:1 ratio of dioxane to water).

  • Stir the reaction mixture at the desired temperature (e.g., 70-100 °C).

  • Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate).

Suzuki_Miyaura_Workflow reagents Reactants & Catalyst Setup (this compound, Arylboronic Acid, Base, Pd Catalyst) solvent Solvent Addition (e.g., 1,4-Dioxane/H₂O) reagents->solvent reaction Reaction (Heating under Inert Atmosphere) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product 5-Aryl-4,6-dichloropyrimidine purification->product Buchwald_Hartwig_Pathway cluster_pd_cycle Palladium Catalytic Cycle pd0 Pd(0)Lₙ pd_complex [Pd(II)(Py-Br)Lₙ] pd0->pd_complex Oxidative Addition pd_amido [Pd(II)(Py-NR¹R²)Lₙ] pd_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product 5-(R¹R²N)-4,6-dichloropyrimidine pd_amido->product start This compound + Amine (HNR¹R²) start->pd_complex Sonogashira_Pathway cluster_catalytic_cycles Interconnected Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0) pd_oxidative Py-Pd(II)-Br pd0->pd_oxidative Oxidative Addition pd_oxidative->pd0 Reductive Elimination cu_acetylide Cu(I)-acetylide pd_oxidative->cu_acetylide Transmetalation product 5-Alkynyl-4,6-dichloropyrimidine pd_oxidative->product cu_catalyst Cu(I) cu_acetylide->cu_catalyst cu_catalyst->cu_acetylide Deprotonation of Alkyne start This compound + Terminal Alkyne start->pd_oxidative SNAr_Pathway start This compound intermediate Meisenheimer Complex (Tetrahedral Intermediate) start->intermediate + Nucleophile nucleophile Nucleophile (e.g., R₂NH) nucleophile->intermediate product 4-Substituted-5-bromo-6-chloropyrimidine intermediate->product - Cl⁻

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromo-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 5-bromo-4,6-dichloropyrimidine. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of 5-aryl-4,6-dichloropyrimidines, which are key intermediates in the development of various therapeutic agents, particularly kinase inhibitors.

Introduction

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide or triflate. In the context of this compound, the reaction selectively targets the more reactive C-Br bond, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring. The resulting 5-aryl-4,6-dichloropyrimidine scaffold is a privileged structure in numerous biologically active molecules, including potent inhibitors of key signaling proteins such as Aurora kinases and Epidermal Growth Factor Receptor (EGFR).

Reaction Principle and Selectivity

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first undergoes oxidative addition to the carbon-halogen bond of the pyrimidine. Due to the general reactivity trend of halogens in palladium-catalyzed reactions (I > Br > Cl), the oxidative addition occurs preferentially at the C5-Br bond over the C4-Cl and C6-Cl bonds. Following transmetalation with the boronic acid, the desired 5-aryl-4,6-dichloropyrimidine product is formed through reductive elimination, regenerating the palladium(0) catalyst.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from literature on the Suzuki coupling of this compound and its close analogs, highlighting the influence of various catalysts, bases, solvents, and boronic acids on the reaction yield.

Table 1: Optimization of Suzuki Coupling Conditions for 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid [1]

EntryCatalyst (mol%)Base (2 equiv.)Solvent (6 mL)Temperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-801860
2Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane70-802045
3Pd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane70-802240
4Pd(PPh₃)₄ (5)K₃PO₄Toluene70-801850
5Pd(PPh₃)₄ (5)K₃PO₄DMF70-802035

Table 2: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Various Arylboronic Acids [1]

EntryArylboronic AcidCatalyst (mol%)Base (2 equiv.)SolventTemperature (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-801860
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-801855
3Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-802052
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-802240
54-Formylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-802230
63-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-802425

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is adapted from a procedure for a closely related substrate.[1]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1-1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound and the palladium catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and stir the mixture for 30 minutes at room temperature under the inert atmosphere.

  • Add the arylboronic acid, the base, and degassed water to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and stir vigorously for 18-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-4,6-dichloropyrimidine.

Visualizations

Logical Relationships and Workflows

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst: Pd(PPh₃)₄ A->B C Add Solvents: 1,4-Dioxane, Water B->C D Inert Atmosphere (Argon/Nitrogen) C->D E Heat & Stir (70-80°C, 18-24h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Aqueous Workup: Ethyl Acetate, Water, Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product: 5-Aryl-4,6-dichloropyrimidine J->K

Caption: Experimental workflow for the Suzuki coupling of this compound.

Signaling Pathways

The 5-arylpyrimidine scaffold is a key component of many kinase inhibitors. The following diagrams illustrate the signaling pathways of two important cancer targets, Aurora kinases and EGFR, which can be modulated by derivatives of the Suzuki coupling products.

Aurora_Kinase_Signaling_Pathway cluster_aurora Aurora Kinase Signaling in Mitosis Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitotic_Arrest Mitotic Arrest & Apoptosis Centrosome_Maturation->Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Chromosome_Segregation->Mitotic_Arrest Cytokinesis->Mitotic_Arrest Inhibitor 5-Arylpyrimidine Inhibitor Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition

Caption: Inhibition of Aurora Kinase signaling pathway by 5-arylpyrimidine derivatives.

EGFR_Signaling_Pathway cluster_egfr EGFR Signaling Cascade cluster_response Cellular Response EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis Survival Cell Survival PI3K_AKT->Survival Inhibitor 5-Arylpyrimidine Inhibitor Inhibitor->EGFR Inhibition of Tyrosine Kinase Cancer_Progression Cancer Progression

Caption: Inhibition of EGFR signaling pathway by 5-arylpyrimidine derivatives.

Applications in Drug Development

The pyrimidine scaffold is a privileged motif in medicinal chemistry, and the ability to introduce diverse aryl groups at the 5-position via the Suzuki coupling of this compound is of significant interest for structure-activity relationship (SAR) studies. The resulting 5-aryl-4,6-dichloropyrimidines are valuable intermediates for the synthesis of potent and selective kinase inhibitors.

  • Aurora Kinase Inhibitors: Aurora kinases are key regulators of mitosis, and their overexpression is linked to various cancers.[2][3] 5-Arylpyrimidine derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells. The aryl group at the 5-position can be tailored to optimize potency and selectivity.

  • EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when dysregulated, can drive the growth and proliferation of cancer cells.[4][5][6][7] Many approved and investigational EGFR inhibitors feature a pyrimidine core. The 5-aryl substituent can form crucial interactions within the ATP-binding pocket of the EGFR kinase domain, leading to the inhibition of its downstream signaling pathways.

  • Other Kinase Targets: The versatility of the 5-arylpyrimidine scaffold allows for its application in the development of inhibitors for a wide range of other kinases implicated in cancer and inflammatory diseases. The chlorine atoms at the 4 and 6 positions can be further functionalized to enhance binding affinity and pharmacokinetic properties.

Safety Precautions

  • Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and versatile reaction for the synthesis of 5-aryl-4,6-dichloropyrimidines. These compounds are valuable intermediates in drug discovery, particularly for the development of kinase inhibitors. The provided protocols and data serve as a comprehensive guide for researchers in the pharmaceutical and biotechnology sectors to facilitate the synthesis and exploration of novel pyrimidine-based therapeutic agents.

References

Application Notes and Protocols: 5-Bromo-4,6-dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4,6-dichloropyrimidine is a versatile trifunctional heterocyclic building block pivotal in the synthesis of a diverse array of biologically active molecules. Its pyrimidine core is a well-established scaffold in medicinal chemistry, frequently found in kinase inhibitors due to its ability to mimic the purine structure of ATP and form key hydrogen bond interactions within the kinase hinge region. The presence of two reactive chlorine atoms at the C4 and C6 positions, and a bromine atom at the C5 position, allows for selective and sequential functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The electron-deficient nature of the pyrimidine ring, further activated by the three halogen substituents, renders the chloro groups at the C4 and C6 positions susceptible to displacement by a variety of nucleophiles. This reactivity is central to the construction of complex molecular architectures with therapeutic potential, particularly in the development of targeted cancer therapies. These application notes provide detailed protocols for the nucleophilic aromatic substitution on this compound and showcase its utility in the synthesis of kinase inhibitors and other pharmacologically relevant compounds.

Regioselectivity in Nucleophilic Aromatic Substitution

In this compound, the chlorine atoms at the C4 and C6 positions are electronically equivalent. However, the regioselectivity of the first nucleophilic substitution can be influenced by steric factors and the nature of the incoming nucleophile. Generally, nucleophilic attack is favored at the C4 and C6 positions over the C2 position in dichloropyrimidines. For symmetrically substituted 4,6-dichloropyrimidines, the initial substitution typically occurs at either of these positions. A second, different nucleophile can then be introduced to displace the remaining chlorine, leading to the formation of differentially substituted pyrimidines. The bromine at the C5 position is less reactive towards SNAr and is typically functionalized via cross-coupling reactions.

Experimental Protocols

Protocol 1: Monoamination of this compound with a Primary Amine

This protocol describes the general procedure for the regioselective monosubstitution of a chlorine atom on the this compound ring with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine) (1.0-1.2 equivalents)

  • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., ethanol, isopropanol, dichloromethane (DCM), or N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the primary amine (1.0-1.2 equivalents) to the solution.

  • Add the base (1.5-2.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux (typically 80-120 °C), depending on the reactivity of the amine.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-5-bromo-6-chloropyrimidine derivative.

Protocol 2: Diamination of this compound with Adamantane-Containing Amines

This protocol outlines a method for the di-substitution of this compound with adamantane-containing amines, which have shown potential antiviral and psychotherapeutic activities.[1]

Materials:

  • This compound

  • Adamantane-containing amine (2.0-2.5 equivalents)

  • Potassium carbonate (K₂CO₃) (4.0 equivalents)

  • N,N-dimethylformamide (DMF)

  • Glass vial with a screw cap

  • Magnetic stirrer

Procedure:

  • To a glass vial equipped with a magnetic stirrer, add this compound (1.0 equivalent), the adamantane-containing amine (2.0-2.5 equivalents), and finely powdered anhydrous K₂CO₃ (4.0 equivalents).[1]

  • Add anhydrous DMF as the solvent.

  • Seal the vial with a screw cap and stir the reaction mixture at 140 °C for 24 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 4,6-bis(adamantylamino)-5-bromopyrimidine.

Data Presentation

EntryNucleophileProductReaction ConditionsYield (%)Reference
1Ammonia2-Amino-5-bromo-4,6-dichloropyrimidineReflux in aqueous ammonia-[2]
2tert-Butyl piperazine-1-carboxylatetert-Butyl 4-(5-bromo-6-chloropyrimidin-4-yl)piperazine-1-carboxylateTriethylamine, Dichloromethane, 0-5 °C to 25-30 °C, 2h-[3]
3Adamantylalkylamines4-Adamantylalkylamino-5-bromo-6-chloropyrimidineK₂CO₃, DMF, 140 °C, 24h60-95%[1]
4Indoline2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehydeNaOH, Methanol, Room temperature, 1h60%[4]
5Substituted anilinesN-Aryl-5-bromo-6-chloropyrimidin-4-amineDIPEA, Isopropanol-[5]

Note: Yields can vary depending on the specific amine and reaction conditions used. The data provided is illustrative of typical outcomes.

Visualizations

Reaction Workflow: Synthesis of 4,6-Disubstituted-5-bromopyrimidines

G start This compound step1 First Nucleophilic Aromatic Substitution (SNAr) start->step1 + Nucleophile 1 (e.g., Amine) intermediate 4-Substituted-5-bromo- 6-chloropyrimidine step1->intermediate step2 Second Nucleophilic Aromatic Substitution (SNAr) intermediate->step2 + Nucleophile 2 (e.g., Amine) product 4,6-Disubstituted- 5-bromopyrimidine step2->product

Caption: General workflow for the sequential nucleophilic aromatic substitution on this compound.

Signaling Pathway: Inhibition of Cyclin-Dependent Kinases (CDKs)

Many pyrimidine-based compounds synthesized from this compound derivatives function as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Their dysregulation is a hallmark of many cancers.

Caption: Inhibition of the CDK4/6-pRB pathway by pyrimidine-based inhibitors, preventing cell cycle progression.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant biological activity. The protocols and data presented herein provide a foundation for researchers in drug discovery and medicinal chemistry to utilize this reagent in the development of novel therapeutics, particularly in the area of kinase inhibition. The ability to perform selective, sequential nucleophilic aromatic substitutions allows for the creation of diverse chemical libraries for screening and optimization of lead compounds.

References

Application Note: A Detailed Protocol for the Synthesis of Macitentan

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macitentan is a potent dual endothelin receptor antagonist (ERA) utilized in the treatment of pulmonary arterial hypertension (PAH).[1][2] Its chemical structure is N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide.[3] The synthesis of Macitentan is a multi-step process involving key pyrimidine-based intermediates. This document provides a detailed protocol for the synthesis of Macitentan, focusing on the sequential reactions starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine. This foundational building block is reacted with N-propylsulfamide, followed by the introduction of an ethylene glycol linker, and a final coupling with 2-chloro-5-bromopyrimidine to yield the final active pharmaceutical ingredient.

This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthetic pathway, experimental procedures, and relevant process data.

Overall Synthesis Pathway

The synthesis of Macitentan can be accomplished via a three-step process as illustrated below. The pathway begins with the condensation of 5-(4-bromophenyl)-4,6-dichloropyrimidine with the potassium salt of N-propylsulfamide. The resulting intermediate is then reacted with ethylene glycol. The final step involves the etherification of the hydroxyethoxy intermediate with 2-chloro-5-bromopyrimidine.

G cluster_0 Step 1: Sulfamidation cluster_1 Step 2: Ethoxylation cluster_2 Step 3: Final Coupling A 5-(4-bromophenyl)-4,6-dichloropyrimidine C N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide A->C DMSO, 25-30°C, 5-6 hrs B N-propylsulfamide Potassium Salt D N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide F N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide D->F Potassium tert-butoxide, 100-105°C, 12-14 hrs E Ethylene Glycol G N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide I Macitentan G->I Sodium Hydride, Toluene/DMF, 10-15°C H 5-bromo-2-chloropyrimidine

Caption: Overall synthetic pathway for Macitentan.

Experimental Protocols

Step 1: Synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide

This initial step involves a nucleophilic substitution reaction where one of the chlorine atoms on the pyrimidine ring is displaced by the deprotonated N-propylsulfamide. The use of an in-situ formed potassium salt of N-propylsulfamide in DMSO has been shown to facilitate the reaction efficiently.[3]

Reagent Molar Eq. Solvent Base Temperature Time Yield
5-(4-bromophenyl)-4,6-dichloropyrimidine1.0DMSOPotassium tert-butoxide25-30°C5-6 hrs~85%[4]
N-Propyl-sulfamide1.8(2.4 eq.)

Protocol:

  • To a solution of N-Propyl-sulfamide (1.8 eq) in Dimethyl sulfoxide (DMSO), add Potassium tert-butoxide (2.4 eq).[3]

  • Stir the resulting mixture at room temperature for approximately 30 minutes to facilitate the formation of the potassium salt of N-propyl sulfamide.[3]

  • Add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq) to the reaction mass.[3]

  • Stir the contents for 5-6 hours at 25-30°C, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, add water to the reaction mass and stir.[3]

  • Slowly add a citric acid solution over 1-2 hours to precipitate the solid product.[3]

  • Filter the precipitated solid, wash with water, and suck dry for 30 minutes.[3]

  • Dry the product under vacuum at 50-55°C for 10-12 hours to obtain N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide.[3]

Step 2: Synthesis of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide

The intermediate from Step 1 is reacted with ethylene glycol in the presence of a strong base to form the hydroxyethoxy-substituted pyrimidine. This reaction typically requires elevated temperatures to proceed to completion.[5]

Reagent Molar Eq. Solvent Base Temperature Time Yield
N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide1.0Ethylene GlycolPotassium tert-butoxide100-105°C12-14 hrs70-90%[5]
Ethylene Glycol~40(5.8 eq.)

Protocol:

  • In a reaction flask containing ethylene glycol, add Potassium tert-butoxide (5.8 eq) at 10-15°C.[3]

  • Stir the solution for 30 minutes at 25-30°C.[3]

  • Slowly add N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide (1.0 eq) to the reaction mass.[3]

  • Heat the contents to 100-105°C for 12-14 hours.[3]

  • After the reaction is complete, cool the mass to room temperature.

  • Add water and methanol to the reaction mixture to precipitate the product.[3]

  • Filter the solid, wash with water, and suck dry for 30 minutes.[3]

  • Dry the product under vacuum at 50-55°C for 20-24 hours to yield N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide.[3]

Step 3: Synthesis of Macitentan

In the final step, the alcohol intermediate is deprotonated with a strong base like sodium hydride, followed by coupling with 2-chloro-5-bromopyrimidine to form Macitentan.[3] The final product can be purified by recrystallization to achieve high purity.[5]

Reagent Molar Eq. Solvent Base Temperature Time Purity
N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide1.0Toluene / DMFSodium Hydride10-15°C->99.5%[3]
5-bromo-2-chloropyrimidine4.0(12.5 eq.)

Protocol:

  • To a solution of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide (1.0 eq) in Toluene, add Sodium hydride (12.5 eq) at 10-15°C.[3]

  • Stir the resulting reaction mass for 20-30 minutes at 10-15°C.[3]

  • Slowly add a solution of 5-bromo-2-chloropyrimidine (4.0 eq) in Dimethylformamide (DMF) to the reaction mixture at 10-15°C.[3]

  • Allow the reaction to proceed to completion, monitoring by TLC.

  • Once complete, the crude product can be purified by recrystallization from a suitable solvent such as methanol to yield Macitentan with a purity of greater than 99.5%.[3][4]

General Laboratory Workflow

The synthesis of Macitentan follows a standard laboratory workflow for multi-step organic synthesis, which involves reaction setup, monitoring, work-up, and purification at each stage.

G A 1. Reagent Preparation & Reaction Setup B 2. Reaction Monitoring (e.g., TLC, HPLC) A->B C 3. Reaction Quench & Product Work-up B->C D 4. Isolation of Crude Product (Filtration/Extraction) C->D E 5. Purification (Recrystallization) D->E F 6. Characterization & Purity Analysis (HPLC) E->F

Caption: General experimental workflow for chemical synthesis.

Process Optimization Data

Research into optimizing the first step of the synthesis has shown that the choice of solvent and base can significantly impact the reaction yield. Acetonitrile has been identified as a high-yielding solvent for this transformation.[4]

Entry Base Solvent Temp. Yield (%)
1K2CO3THF50°C60
2K2CO3Acetonitrile50°C85
3K2CO3Toluene50°C30
4KOtBuTHF50°C70
5KOtBuAcetonitrile50°C80

Table adapted from Salehi et al., 2017.[4]

This data suggests that using potassium carbonate as the base in acetonitrile at 50°C provides the optimal yield for the synthesis of the N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide intermediate.[4]

References

Application Notes and Protocols: 5-Bromo-4,6-dichloropyrimidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4,6-dichloropyrimidine is a highly versatile heterocyclic compound that serves as a critical intermediate in the synthesis of a wide array of pharmaceutical agents. Its distinct chemical reactivity, characterized by two reactive chloro substituents and a bromo group on the pyrimidine ring, allows for sequential and regioselective functionalization. This property makes it an invaluable building block in the development of targeted therapies, including kinase inhibitors for oncology and antivirals. These application notes provide an overview of its utility and detailed protocols for its application in key synthetic transformations.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, often mimicking the purine core of ATP to competitively bind to the ATP-binding sites of kinases. The strategic placement of substituents on the this compound core is crucial for achieving high potency and selectivity for various drug targets.

Key Applications in Drug Discovery

This compound and its structural analogs are instrumental in the synthesis of several classes of therapeutic agents:

  • Kinase Inhibitors: The pyrimidine core is central to the development of inhibitors for various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1]

  • Antiviral Agents: The unique substitution pattern of this intermediate allows for its incorporation into novel antiviral compounds.[2]

  • Endothelin Receptor Antagonists: It is a key intermediate in the synthesis of drugs like Macitentan, which is used to treat pulmonary arterial hypertension.[3]

  • Anticancer Agents: Beyond kinase inhibition, it serves as a scaffold for other novel anticancer compounds.[4]

The reactivity of the chlorine atoms allows for nucleophilic aromatic substitution (SNAr) reactions, while the bromine atom is suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This differential reactivity enables a modular approach to building complex molecules.

Signaling Pathway Context: EGFR Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[1] Dysregulation of this pathway is a common feature in many cancers. Small molecule inhibitors, often synthesized using pyrimidine intermediates, can block the ATP-binding site of EGFR, thereby inhibiting its activity and downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Apoptosis_Inhibition Apoptosis Inhibition PI3K_AKT_mTOR->Apoptosis_Inhibition Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR Signaling Pathway and Inhibition.

Experimental Protocols

The following protocols are generalized procedures for key reactions involving this compound and its analogs. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the selective substitution of a chlorine atom on the pyrimidine ring with an amine nucleophile. The chlorine at position 4 is generally more reactive towards nucleophilic attack than the one at position 6.

SNAr_Workflow Start Start Setup Dissolve this compound and Amine in Solvent Start->Setup AddBase Add Base (e.g., DIPEA) Setup->AddBase Reaction Stir at RT or Heat (Monitor by TLC/LC-MS) AddBase->Reaction Workup Quench Reaction and Extract Product Reaction->Workup Purification Purify by Column Chromatography or Recrystallization Workup->Purification Product 4-Amino-5-bromo-6-chloropyrimidine Intermediate Purification->Product End End Product->End

Caption: General Workflow for Nucleophilic Aromatic Substitution.

Materials:

  • This compound (1.0 eq)

  • Substituted amine or aniline (1.0-1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq)

  • Solvent: Isopropanol, Dichloromethane (DCM), or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the substituted amine, followed by the base (e.g., DIPEA).[1]

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by pouring the mixture into ice water.[4]

  • If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or recrystallization to yield the 4-substituted-amino-5-bromo-6-chloropyrimidine intermediate.

Quantitative Data from Representative Reactions:

Reactant 1Reactant 2BaseSolventYield (%)Reference
5-Bromo-2,4-dichloropyrimidinetert-butyl piperazine-1-carboxylateTEADichloromethane-[4]
5-Bromo-2,4-dichloropyrimidineCyclopentylamineDIPEAIsopropanol-[1]
4-(3-Oxo-4-morpholinyl) aniline5-Bromo-2,4-dichloropyrimidineDIPEAEthyl acetate79[6]
Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid with the bromo-substituted position of the pyrimidine ring. This reaction is typically performed after the initial SNAr step.

Suzuki_Workflow Start Start Setup Combine Pyrimidine Intermediate, Boronic Acid, Base, and Catalyst in Solvent Start->Setup Inert Degas and Place under Inert Atmosphere (Ar/N2) Setup->Inert Reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) Inert->Reaction Workup Cool, Quench with Water, and Extract Product Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Product Final Coupled Product Purification->Product End End Product->End

Caption: General Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

  • 4-Substituted-amino-5-bromo-pyrimidine intermediate (from Protocol 1) (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂

  • Base: K₃PO₄, Na₂CO₃, or K₂CO₃ (2.0-3.0 eq)

  • Solvent System: 1,4-Dioxane/water, Toluene, or Acetonitrile

  • Schlenk flask or similar reaction vessel for inert atmosphere conditions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the bromo-pyrimidine intermediate, the boronic acid, the base, and the palladium catalyst.[1][7]

  • Add the degassed solvent system (e.g., 1,4-dioxane/water).[1][5]

  • Heat the reaction mixture with stirring (typically 70-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., EtOAc).[8]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final coupled product.

Quantitative Data from Representative Suzuki Coupling Reactions:

SubstrateBoronic AcidCatalystBaseSolventYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane60[5]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane80[9]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane75[9]

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex, biologically active molecules. Its predictable and differential reactivity at the chloro and bromo positions provides a robust platform for constructing diverse chemical libraries. The protocols and data presented herein offer a foundational guide for researchers leveraging this versatile building block in their drug discovery and development endeavors. Careful optimization of the outlined procedures will be key to achieving high yields and purity for specific target molecules.

References

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from 5-Bromo-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of 5-Bromo-4,6-dichloropyrimidine, a versatile building block in medicinal chemistry. The presence of three distinct reactive sites—a bromine atom at the 5-position and two chlorine atoms at the 4- and 6-positions—allows for a variety of selective transformations, enabling the synthesis of a diverse array of polysubstituted pyrimidine derivatives. This document details protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr) reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the C-Br bond at the 5-position is generally more reactive towards palladium-catalyzed cross-coupling than the C-Cl bonds. This differential reactivity allows for selective arylation or vinylation at the 5-position under appropriate reaction conditions.

Data Presentation: Suzuki-Miyaura Coupling of this compound Analogs

While specific data for a wide range of Suzuki couplings on this compound is not extensively tabulated in single reports, the following table is compiled based on reactions with the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine, demonstrating typical conditions and yields.[1] This data serves as a strong predictive model for the reactivity of this compound.

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O802060
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O801875
34-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O801872
43-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O802268
52-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O802055
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound at the 5-position.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Start This compound OxidativeAddition Oxidative Addition Start->OxidativeAddition BoronicAcid Ar-B(OH)₂ Transmetalation Transmetalation BoronicAcid->Transmetalation Catalyst_precatalyst Pd(PPh₃)₄ Catalyst_active Pd(0)L₂ Catalyst_precatalyst->Catalyst_active Activation Catalyst_active->OxidativeAddition Intermediate1 Pyrimidine-Pd(II)-Br OxidativeAddition->Intermediate1 Intermediate1->Transmetalation Intermediate2 Pyrimidine-Pd(II)-Ar Transmetalation->Intermediate2 Base Base (K₃PO₄) Base->Transmetalation ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination ReductiveElimination->Catalyst_active Catalyst Regeneration Product 5-Aryl-4,6-dichloropyrimidine ReductiveElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br bond of this compound. This allows for the introduction of a wide range of primary and secondary amines at the 5-position.

Data Presentation: Buchwald-Hartwig Amination of Bromopyrimidine Analogs

The following table presents representative conditions for the Buchwald-Hartwig amination of bromopyrimidines with various amines. These conditions can be adapted for this compound.[2]

EntryAminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (8)Cs₂CO₃ (2.0)1,4-Dioxane1001685-95
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Toluene1101690-98
3DiethylaminePd(OAc)₂ (1.5)cataCXium® A (3)LHMDS (1.5)THF802085-95
4N-MethylanilinePd₂(dba)₃ (2)Xantphos (8)NaOt-Bu (1.5)Toluene1001880-90
5IndolePd(OAc)₂ (2)DavePhos (4)K₃PO₄ (2.0)1,4-Dioxane1102475-85
Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 8 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add the base, this compound (1.0 mmol), and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Start This compound OxidativeAddition Oxidative Addition Start->OxidativeAddition Amine R¹R²NH AmineCoordination Amine Coordination Amine->AmineCoordination Catalyst_precatalyst Pd Precatalyst Catalyst_active Pd(0)L Catalyst_precatalyst->Catalyst_active Ligand Ligand Ligand->Catalyst_active Catalyst_active->OxidativeAddition Intermediate1 Pyrimidine-Pd(II)-Br(L) OxidativeAddition->Intermediate1 Intermediate1->AmineCoordination Intermediate2 [Pyrimidine-Pd(II)-NHR¹R²(L)]⁺ AmineCoordination->Intermediate2 Base Base Deprotonation Deprotonation Base->Deprotonation Intermediate2->Deprotonation Intermediate3 Pyrimidine-Pd(II)-NR¹R²(L) Deprotonation->Intermediate3 ReductiveElimination Reductive Elimination Intermediate3->ReductiveElimination ReductiveElimination->Catalyst_active Catalyst Regeneration Product 5-(R¹R²N)-4,6-dichloropyrimidine ReductiveElimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) provides a direct method for the functionalization of the electron-deficient pyrimidine ring. The chlorine atoms at the 4- and 6-positions are susceptible to displacement by a variety of nucleophiles, such as amines and alkoxides. The two chlorine atoms are chemically equivalent, and mono- or di-substitution can be controlled by stoichiometry.

Data Presentation: Nucleophilic Aromatic Substitution on Dichloropyrimidines

The following table summarizes representative conditions for the SNAr on dichloropyrimidines.

EntryNucleophileBaseSolventTemp. (°C)Time (h)Product
1MorpholineK₂CO₃DMSO100124-Morpholino-5-bromo-6-chloropyrimidine
2BenzylamineEt₃NEthanolReflux34-(Benzylamino)-5-bromo-6-chloropyrimidine
3Sodium Methoxide-MethanolRT184-Methoxy-5-bromo-6-chloropyrimidine
4AnilineK₂CO₃DMF13034-Anilino-5-bromo-6-chloropyrimidine
5PyrrolidineKOHH₂ORT0.54-Pyrrolidino-5-bromo-6-chloropyrimidine
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the mono-amination of this compound.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., DMSO, Ethanol)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in the chosen solvent.

  • Add the amine (1.1 mmol) and the base (2.0 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C in DMSO or reflux in ethanol).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow: General Synthesis

Experimental_Workflow Start Start ReactionSetup Reaction Setup (Inert Atmosphere if required) Start->ReactionSetup ReagentAddition Reagent Addition (Substrate, Reagents, Catalyst, Solvent) ReactionSetup->ReagentAddition Reaction Reaction (Heating & Stirring) ReagentAddition->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction, Drying) Monitoring->Workup Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis of pyrimidine derivatives.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 5-Bromo-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-4,6-dichloropyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its three distinct reactive sites, allowing for sequential and site-selective functionalization. The higher reactivity of the C-Br bond at the 5-position compared to the C-Cl bonds at the 4- and 6-positions enables chemoselective transformations under palladium catalysis.

This document covers several key palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, providing detailed experimental protocols and data to facilitate the design and execution of synthetic strategies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various boronic acids or their esters. The reaction typically proceeds selectively at the more reactive C-Br bond.

General Reaction Scheme:
Tabulated Data for Suzuki-Miyaura Coupling:

While specific examples for this compound are limited in the readily available literature, the following data for the analogous 5-(4-bromophenyl)-4,6-dichloropyrimidine demonstrates the feasibility and general conditions for selective coupling at the C5-position.[1][2] Good to better yields are generally obtained with electron-rich boronic acids.[1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2260
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2275
34-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2270
43-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2268
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with arylboronic acids.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.

  • Heat the reaction mixture to 70-80 °C and stir for 18-22 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Reactants Reactants: This compound Arylboronic Acid Base (e.g., K3PO4) Catalyst (e.g., Pd(PPh3)4) Solvent Solvent Addition (e.g., 1,4-Dioxane/H2O) Reactants->Solvent Reaction Reaction (70-80 °C, 18-22 h) Solvent->Reaction Workup Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 5-Aryl-4,6-dichloropyrimidine Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of 5-alkynyl-4,6-dichloropyrimidines. This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.

General Reaction Scheme:
Tabulated Data for Sonogashira Coupling:
EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) (Analogous Substrate)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRefluxN/AHigh
41-HexynePd(PPh₃)₄ / CuIEt₃NDMF601288
Experimental Protocol: Sonogashira Coupling

This is a general protocol that can be adapted for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5-10 mol%)

  • Amine base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, THF)

  • Reaction flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Coupling_Cycle cluster_catalytic_cycle Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Br-Pd(II)L2-Pyrimidine Transmetalation Transmetalation PdII_Alkyne R-C≡C-Pd(II)L2-Pyrimidine PdII_Alkyne->Pd0 RedElim Reductive Elimination Product 5-Alkynyl-4,6- dichloropyrimidine PdII_Alkyne->Product ArylHalide 5-Bromo-4,6- dichloropyrimidine ArylHalide->PdII_Aryl Cu_Acetylide Cu-C≡C-R Cu_Acetylide->PdII_Alkyne

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 5-position of this compound.

General Reaction Scheme:```

N=C-C-Br || | Cl-C-N | H + R¹R²NH | [Pd Catalyst, Ligand, Base] | V Cl | N=C-C-NR¹R² || | Cl-C-N | H

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction allows for the coupling of this compound with an alkene to form a substituted alkene at the 5-position. The reaction is typically carried out in the presence of a palladium catalyst and a base.

General Reaction Scheme:
Tabulated Data for Heck Reaction:

Specific examples for the intermolecular Heck reaction of this compound are scarce in the literature. The following table provides general conditions based on Heck reactions of other bromo-heterocycles.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Expected Yield
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF100Moderate
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAcDMAc120Moderate to Good
31-OctenePd(OAc)₂ (2)NoneK₂CO₃NMP140Low to Moderate
Experimental Protocol: Heck Reaction

This is a general protocol that may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (optional, e.g., PPh₃, P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N, NaOAc, K₂CO₃, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, DMAc, NMP)

  • Reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, the ligand (if used), and the base.

  • Add the anhydrous solvent, followed by the alkene.

  • Heat the reaction mixture to the desired temperature (100-140 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck_Reaction_Cycle cluster_catalytic_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Br-Pd(II)L2-Pyrimidine MigIns Migratory Insertion PdII_Alkyl R-CH-CH(PdL2)-Pyrimidine PdII_Aryl->PdII_Alkyl BetaHydride β-Hydride Elimination Product 5-Alkenyl-4,6- dichloropyrimidine PdII_Alkyl->Product PdH L2Pd(H)Br PdII_Alkyl->PdH ArylHalide 5-Bromo-4,6- dichloropyrimidine ArylHalide->PdII_Aryl Alkene H2C=CHR Alkene->PdII_Alkyl Base Base Base->Pd0 PdH->Pd0

Caption: Simplified catalytic cycle for the Heck reaction.

Stille Coupling

The Stille coupling provides a method for the formation of C-C bonds by reacting this compound with an organostannane reagent. This reaction is known for its tolerance of a wide variety of functional groups.

General Reaction Scheme:
Tabulated Data for Stille Coupling:

Detailed examples of Stille coupling with this compound are not readily found in the literature. The following table presents general conditions based on the reactivity of similar bromo- and chloropyrimidines, where the C-Br bond is expected to react preferentially.

EntryOrganostannaneCatalyst (mol%)SolventTemp (°C)Expected Yield
1PhenyltributylstannanePd(PPh₃)₄ (5)DMF100Moderate to Good
2VinyltributylstannanePdCl₂(PPh₃)₂ (5)Toluene110Good
3(Thiophen-2-yl)tributylstannanePd(PPh₃)₄ (5)1,4-Dioxane100Moderate
4(Furan-2-yl)tributylstannanePd₂(dba)₃ (2) / P(furyl)₃ (8)THF80Moderate
Experimental Protocol: Stille Coupling

This is a general protocol and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous, degassed solvent (e.g., DMF, toluene)

  • Reaction flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the anhydrous, degassed solvent, followed by the organostannane.

  • Heat the reaction mixture to the desired temperature (80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Wash with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille_Coupling_Cycle cluster_catalytic_cycle Stille Coupling Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Br-Pd(II)L2-Pyrimidine Transmetalation Transmetalation PdII_R R-Pd(II)L2-Pyrimidine PdII_Aryl->PdII_R PdII_R->Pd0 RedElim Reductive Elimination Product 5-Substituted-4,6- dichloropyrimidine PdII_R->Product ArylHalide 5-Bromo-4,6- dichloropyrimidine ArylHalide->PdII_Aryl Organostannane R-Sn(Alkyl)3 Organostannane->PdII_R

Caption: Simplified catalytic cycle for the Stille coupling.

References

Application Notes and Protocols for the Amination of 5-Bromo-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4,6-dichloropyrimidine is a versatile heterocyclic building block in medicinal chemistry and drug discovery. Its three distinct halogenated positions offer opportunities for sequential and regioselective functionalization. This document provides detailed experimental procedures for the amination of this compound, a key transformation for the synthesis of diverse pyrimidine derivatives. Two primary methodologies are presented: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. These protocols are designed to serve as a comprehensive guide for researchers, enabling them to select the most appropriate method and reaction conditions for their specific synthetic goals.

Reaction Overview and Regioselectivity

The amination of this compound can proceed via two main pathways. The choice of method depends on the nucleophilicity of the amine and the desired regioselectivity. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The reactivity of the halogen positions generally follows the order C4(6) > C2. In the case of this compound, the two chlorine atoms at positions 4 and 6 are electronically equivalent. Therefore, mono-amination is expected to occur at either the C4 or C6 position.

For many dihalopyrimidines, nucleophilic aromatic substitution (SNAr) is a common and effective method for amination. The reaction of 2,4-halopyrimidines with nucleophiles typically results in the selective displacement of the halide at the 4-position[1]. Studies on similar substrates, such as 5-bromo-2,4-dichloro-6-methylpyrimidine, have shown that amination with ammonia preferentially occurs at the C4 position[2]. The presence of an electron-withdrawing group at the C5 position of 2,4-dichloropyrimidines generally leads to excellent selectivity for substitution at the C4 position[3][4].

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an alternative and often milder method for C-N bond formation, especially for less nucleophilic amines[5]. This method can also offer high regioselectivity.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the direct reaction of this compound with an amine in the presence of a base. This method is generally effective for primary and secondary aliphatic amines.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, or other primary/secondary aliphatic amines)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (NEt₃), or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Ethanol (EtOH))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

  • Dissolve the starting material in the chosen solvent (e.g., acetonitrile).

  • Add the amine (1.1-1.2 equiv) to the solution.

  • Add the base (2.0-3.0 equiv, e.g., K₂CO₃).

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the solid base and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-aminated product.

Quantitative Data (Representative Examples):

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃MeCN804-685-95
PiperidineNEt₃EtOH786-880-90
n-ButylamineDIPEADMF1005-775-85

Diagram of SNAr Experimental Workflow:

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine this compound, Amine, and Base in Solvent B Heat to Reflux and Stir A->B C Monitor by TLC/LC-MS B->C D Cool to Room Temperature C->D Reaction Complete E Filter and Concentrate D->E F Column Chromatography E->F Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle center Pd(0)L OA Oxidative Addition RE Reductive Elimination LA Ligand Association/ Deprotonation pd0 Pd(0)Ln pd_complex R-Pd(II)(X)Ln pd0->pd_complex + R-X pos_oa amide_complex R-Pd(II)(NR'R'')Ln pd_complex->amide_complex + HNR'R'', - HX pos_re amide_complex->pd0 - R-NR'R'' pos_la

References

Application Notes and Protocols: 5-Bromo-4,6-dichloropyrimidine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4,6-dichloropyrimidine and its isomers, such as 5-bromo-2,4-dichloropyrimidine, are highly versatile heterocyclic building blocks pivotal in the synthesis of a diverse range of kinase inhibitors. The strategic placement of bromine and chlorine atoms on the pyrimidine ring provides multiple reactive sites for sequential functionalization, enabling the construction of complex molecular architectures with high potency and selectivity against various protein kinases.[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, mimicking the purine core of ATP and allowing for competitive binding to the ATP-binding site of kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents.[3][4] This document provides detailed application notes and protocols for the utilization of this compound derivatives in the synthesis of prominent kinase inhibitors.

I. Synthesis of Aurora Kinase Inhibitors

Aurora kinases are key regulators of mitosis, and their overexpression is implicated in various cancers.[1] 2,4-Diaminopyrimidine-based compounds have demonstrated significant potential as Aurora kinase inhibitors.[1]

Signaling Pathway

Aurora kinases A and B are crucial for proper cell cycle progression. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, governs chromosome segregation and cytokinesis. Inhibition of these kinases disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Aurora_Kinase_Signaling_Pathway cluster_0 Mitosis cluster_1 Kinase Activity Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora A Aurora A Aurora A->Centrosome Maturation Aurora A->Spindle Assembly Aurora B Aurora B Aurora B->Chromosome Segregation Aurora B->Cytokinesis Inhibitor Inhibitor Inhibitor->Aurora A Inhibitor->Aurora B

Caption: Aurora Kinase Signaling in Mitosis.
Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine-based Aurora Kinase Inhibitor

A common synthetic strategy involves sequential nucleophilic aromatic substitution (SNAr) reactions starting from 5-bromo-2,4-dichloropyrimidine.[1]

Step 1: Monosubstitution at C4

  • Materials: 5-bromo-2,4-dichloropyrimidine, cyclopentylamine (1.1 eq), diisopropylethylamine (DIPEA) (1.5 eq), isopropanol.[1]

  • Procedure:

    • Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in isopropanol in a round-bottom flask.[1]

    • Add cyclopentylamine (1.1 eq) and DIPEA (1.5 eq) to the solution.[1]

    • Stir the reaction mixture at room temperature for 12 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1] The resulting intermediate is 2-chloro-5-bromo-N-cyclopentylpyrimidin-4-amine.[1]

Step 2: Disubstitution at C2

  • Materials: Intermediate from Step 1, 4-amino-N-(1-methylpiperidin-4-yl)benzamide (1.2 eq).[1]

  • Procedure:

    • To the reaction mixture containing the intermediate from Step 1, add 4-amino-N-(1-methylpiperidin-4-yl)benzamide (1.2 eq).[1]

    • Heat the reaction mixture to reflux for 24 hours.[1]

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel to yield the final Aurora kinase inhibitor.[1]

II. Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that activates downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, promoting cell proliferation and survival.[1]

General Synthetic Workflow

The synthesis of EGFR inhibitors often commences with a di-substituted pyrimidine, which can be derived from precursors like 5-bromouracil.[1] The following workflow outlines a general approach starting from 5-bromo-2,4-dichloropyrimidine.[1]

EGFR_Inhibitor_Synthesis_Workflow Start Start A 5-bromo-2,4-dichloropyrimidine + Amine 1, Base Start->A End End B Nucleophilic Substitution (Position 4) A->B C Intermediate B->C D Intermediate + Boronic Acid, Pd Catalyst, Base C->D E Suzuki-Miyaura Coupling (Position 2) D->E F Final Product E->F G Purification F->G G->End Ribociclib_Synthesis_Workflow Start Start A 5-bromo-2,4-dichloropyrimidine Start->A End End B Substitution at C2 with cyclopentylamine A->B C Sonogashira coupling at C5 B->C D TBAF-mediated cyclization C->D E Pyrrolopyrimidine core D->E F Aldehyde formation and oxidation E->F G Amide coupling F->G H Buchwald-Hartwig amination at C4 G->H I Boc deprotection H->I J Ribociclib I->J J->End

References

Applications of 5-Bromo-4,6-dichloropyrimidine in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4,6-dichloropyrimidine is a versatile halogenated pyrimidine intermediate that serves as a valuable building block in the synthesis of novel agrochemicals. The presence of two reactive chlorine atoms at the 4 and 6 positions, along with a bromine atom at the 5 position, allows for selective functionalization through nucleophilic substitution and cross-coupling reactions. This enables the creation of a diverse range of molecular architectures with potential herbicidal, fungicidal, and insecticidal properties. This document provides an overview of the applications of this compound in agrochemical research, including detailed synthetic protocols and biological activity data where available.

Core Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical research is as a scaffold to introduce the pyrimidine moiety into larger molecules. The pyrimidine ring is a well-established pharmacophore in many commercial pesticides. By modifying the substituents on the pyrimidine ring, researchers can fine-tune the biological activity, selectivity, and physicochemical properties of the resulting compounds.

Logical Workflow for Agrochemical Discovery

The general workflow for utilizing this compound in the discovery of new agrochemicals follows a logical progression from synthesis to biological evaluation.

G cluster_0 Synthesis & Derivatization cluster_2 Lead Optimization A Starting Material: This compound B Nucleophilic Substitution (e.g., with amines, alcohols, thiols) A->B C Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->C D Library of Novel Pyrimidine Derivatives B->D C->D E Herbicidal Activity Screening D->E F Fungicidal Activity Screening D->F G Insecticidal Activity Screening D->G H Structure-Activity Relationship (SAR) Studies E->H F->H G->H I Identification of Lead Compounds H->I J Further Optimization for Efficacy and Safety I->J

Caption: Workflow for agrochemical discovery using this compound.

Application in Fungicide Development

Pyrimidine derivatives are known to exhibit a broad spectrum of fungicidal activities. While specific examples starting directly from this compound are not extensively documented in publicly available research, the synthesis of structurally related compounds provides valuable insights and protocols. For instance, the synthesis of N-(4,6-dichloropyrimidin-2-yl)benzamide, a compound with fungicidal properties, demonstrates a viable synthetic route that could be adapted.

Synthesis of a Fungicidal Pyrimidine Derivative

The following experimental protocol is adapted from the synthesis of a structurally related fungicidal compound and illustrates how this compound could be utilized.

Experimental Protocol: Synthesis of N-(5-Bromo-4,6-dichloropyrimidin-2-yl)benzamide (Hypothetical)

This protocol is a hypothetical adaptation for the synthesis of a derivative of this compound based on known synthetic methods for similar compounds.

  • Preparation of 2-amino-5-bromo-4,6-dichloropyrimidine: This intermediate would first need to be synthesized, likely through a multi-step process starting from a suitable pyrimidine precursor.

  • Acylation Reaction:

    • To a solution of 2-amino-5-bromo-4,6-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-(5-Bromo-4,6-dichloropyrimidin-2-yl)benzamide.

Fungicidal Activity Data (Illustrative)

The following table presents fungicidal activity data for pyrimidine derivatives against various plant pathogens. While not directly derived from this compound, this data illustrates the potential of this class of compounds.

Compound IDFungal PathogenInhibition Rate (%) at 50 µg/mL
Derivative 1Sclerotinia sclerotiorum66.7
Derivative 2Rhizoctonia solani>50
Derivative 3Thanatephorus cucumeris80.4
Pyrimethanil (Control)Sclerotinia sclerotiorum66.7

Data is illustrative and based on studies of various pyrimidine derivatives.

Application in Herbicide Development

The pyrimidine scaffold is a key component of several classes of herbicides, including the acetolactate synthase (ALS) inhibitors. The versatile substitution pattern of this compound makes it an attractive starting point for the synthesis of novel herbicidal compounds.

Synthesis of a Herbicidal Pyrimidine Derivative

The following is a generalized protocol for the synthesis of a potential herbicidal derivative based on the reaction of this compound with a substituted phenol, a common step in the synthesis of pyrimidine-based herbicides.

Experimental Protocol: Synthesis of 5-Bromo-4,6-dichloro-2-(substituted phenoxy)pyrimidine (Hypothetical)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1.0 eq) and a suitable base (e.g., potassium carbonate or sodium hydride, 1.2 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Pyrimidine: To this solution, add this compound (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 5-Bromo-4,6-dichloro-2-(substituted phenoxy)pyrimidine.

Herbicidal Activity Data (Illustrative)

The table below shows herbicidal activity data for various pyrimidine derivatives against common weed species. This data, while not from direct derivatives of this compound, indicates the potential herbicidal efficacy of this compound class.

Compound IDWeed SpeciesInhibition Rate (%) at 100 mg L⁻¹
Thiourea Derivative 4dBrassica napus (root growth)81.5
Thiourea Derivative 4fDigitaria adscendens (root growth)81.0
Bensulfuron-methyl (Control)Echinochloa crus-galliLower than 4d and 4f

Data is illustrative and based on studies of various pyrimidine derivatives.[1]

Application in Insecticide Development

Pyrimidine derivatives have also been explored for their insecticidal properties. The synthesis of novel pyrimidine-based insecticides often involves the introduction of pharmacophores known to interact with insect-specific targets.

Synthesis of an Insecticidal Pyrimidine Derivative

The following protocol outlines a general method for the synthesis of a pyrimidine derivative containing a urea pharmacophore, a common feature in some insecticides.

Experimental Protocol: Synthesis of a Pyrimidine-Urea Derivative (Hypothetical)

  • Synthesis of an Amino-pyrimidine Intermediate: The first step would involve the selective substitution of one of the chlorine atoms of this compound with an appropriate amine.

  • Urea Formation:

    • Dissolve the resulting amino-pyrimidine intermediate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

    • Add a substituted isocyanate (1.0 eq) to the solution at room temperature.

    • Stir the reaction mixture for 2-6 hours.

    • Monitor the reaction by TLC.

    • If the reaction is slow, a catalytic amount of a base like triethylamine can be added.

    • Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Insecticidal Activity Data (Illustrative)

The following table presents insecticidal activity data for pyrimidine derivatives against Aedes aegypti, the yellow fever mosquito. This data highlights the potential for developing potent insecticides from pyrimidine scaffolds.

Compound IDInsect SpeciesMortality (%) at 2 µg mL⁻¹
Pyrimidine-Urea Derivative 4dAedes aegypti70

Data is illustrative and based on studies of various pyrimidine derivatives.[2][3]

Conclusion

This compound represents a promising, yet underexplored, starting material for the development of novel agrochemicals. Its trifunctional nature provides a platform for extensive chemical modification, allowing for the generation of large and diverse libraries of compounds for biological screening. The provided protocols and illustrative data, based on structurally related pyrimidine derivatives, offer a solid foundation for researchers to initiate new discovery programs in the search for next-generation herbicides, fungicides, and insecticides. Further research focusing specifically on derivatives of this compound is warranted to fully unlock its potential in agrochemical innovation.

References

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-4,6-dichloropyrimidine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Bromo-4,6-dichloropyrimidine in Suzuki coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order of the halogens on this compound in a Suzuki coupling reaction?

In Suzuki-Miyaura coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl.[1][2] For this compound, the bromo group at the C5 position is expected to be more reactive than the chloro groups at the C4 and C6 positions. This allows for selective mono-arylation at the C5 position under carefully controlled conditions. The chloro-substituents are less reactive and require more forcing conditions or specialized catalyst systems to participate in the coupling.[3]

Q2: My reaction is not proceeding, or the yield is very low. What are the common causes?

Low or no yield in the Suzuki coupling of this compound can stem from several factors:

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is crucial and highly interdependent.[4] An incompatible combination can lead to poor catalytic activity.

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.[1]

  • Poor Quality Reagents: Impurities in the boronic acid or solvent can poison the catalyst.[5] Boronic acids, in particular, can undergo decomposition or protodeboronation.[6][7]

  • Inadequate Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can lead to catalyst decomposition and side reactions.

Q3: I am observing a significant amount of dehalogenation byproducts. How can I minimize this?

Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction.[1] To minimize it:

  • Optimize the Base: Use a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxide bases.[1]

  • Choose the Right Solvent: Aprotic solvents such as dioxane, THF, or toluene are generally preferred. If an alcohol is used, consider a mixed solvent system.[1]

  • Control Water Content: While a small amount of water can be beneficial, excessive water can be a proton source leading to dehalogenation.[1]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1]

Q4: Can I achieve selective coupling at one of the chlorine atoms?

Achieving selective coupling at one of the chloro positions in the presence of the more reactive bromo group is challenging. Typically, the reaction will favor the C-Br bond. To achieve coupling at the C-Cl bond, the C-Br position would likely need to be reacted first, followed by a second coupling under more forcing conditions. For dichloropyrimidines, the C4 position is generally more reactive than the C2 position.[8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a pre-catalyst that readily forms the active Pd(0) species. Ensure proper handling to avoid exposure to air.
Poor choice of ligandScreen different ligands. Buchwald's biaryl phosphine ligands are often effective for N-heterocyclic halides.[1]
Inappropriate baseThe base may be too weak or insoluble. Try a stronger base like K₃PO₄ or Cs₂CO₃ and ensure it is finely powdered.
Low reaction temperatureGradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[10]
Formation of Multiple Products Lack of regioselectivityTo favor mono-coupling at the bromine, use milder conditions and monitor the reaction closely to stop it once the starting material is consumed.
Coupling at chlorine positionsThis may occur under harsh conditions. To avoid it, lower the temperature and use a less active catalyst system for the initial C-Br coupling.
Significant Dehalogenation Formation of Pd-H speciesOptimize the base and solvent system as described in the FAQs. Ensure all reagents and solvents are rigorously dried if anhydrous conditions are intended.[1]
Boronic Acid Decomposition ProtodeboronationUse high-purity boronic acid.[5] Consider using the corresponding boronate ester (e.g., pinacol ester) for increased stability.[7] Use of KF as a base can sometimes prevent cleavage of base-labile groups.[11]
HomocouplingEnsure the reaction mixture is thoroughly degassed to remove oxygen.[12]

Experimental Protocols

Protocol 1: General Procedure for Mono-arylation at the C5-Position

This protocol is adapted from a similar reaction with 5-(4-bromophenyl)-4,6-dichloropyrimidine.[6]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).

  • Solvent and Catalyst Addition: Add 1,4-dioxane (10 mL) and water (2.5 mL). Purge the mixture with an inert gas (e.g., argon) for 15-20 minutes. Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir for 18-22 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling of Dichloropyrimidines

This protocol is a general method for the coupling of dichloropyrimidines and can be adapted.[10]

  • Reagent Preparation: In a microwave reactor vial, add the dichloropyrimidine substrate (0.5 mmol), arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%) to the vial, followed by a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.

  • Work-up and Purification: After cooling, extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by flash column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of a Similar Substrate (5-(4-bromophenyl)-4,6-dichloropyrimidine) [6]

EntryBoronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)
14-methoxyphenylboronic acidK₃PO₄Toluene70-8018-2240
24-methoxyphenylboronic acidK₃PO₄Acetonitrile70-8018-2236
34-methoxyphenylboronic acidK₃PO₄1,4-Dioxane70-8018-2260
44-methylphenylboronic acidK₃PO₄Toluene70-8018-2270
54-methylphenylboronic acidCs₂CO₃Toluene70-8018-2280
64-chlorophenylboronic acidK₃PO₄Toluene70-8018-22No Product
74-chlorophenylboronic acidCs₂CO₃1,4-Dioxane70-8018-22No Product

Note: The study noted that electron-withdrawing aryl boronic acids did not yield the desired product, likely due to side reactions such as protodeboronation.[6]

Visualizations

Suzuki_Troubleshooting start Start: Low/No Yield check_catalyst Check Catalyst/Ligand start->check_catalyst Is catalyst active? Is ligand appropriate? check_base Check Base check_catalyst->check_base Yes optimize Systematically Optimize Conditions check_catalyst->optimize No, screen catalysts/ligands check_solvent Check Solvent/Temp check_base->check_solvent Yes check_base->optimize No, screen bases check_reagents Check Reagent Quality check_solvent->check_reagents Yes check_solvent->optimize No, adjust temp/solvent check_reagents->optimize Yes, optimize check_reagents->optimize No, use high-purity reagents

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)2 + Base) pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)-R(L2) transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: 5-Bromo-4,6-dichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 5-Bromo-4,6-dichloropyrimidine.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl.[1] Therefore, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bonds at the 4- and 6-positions.[1] This differential reactivity allows for selective functionalization at the C5 position while leaving the chloro groups intact for subsequent transformations.[1]

Q2: How can I improve the yield of my Suzuki-Miyaura coupling reaction?

A2: To improve the yield of your Suzuki-Miyaura coupling, consider the following factors:

  • Catalyst and Ligand: Ensure your palladium catalyst is active. Using a fresh precatalyst is often beneficial.[2] Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can improve reaction efficiency.[2]

  • Base: The choice of base is crucial. Inorganic bases like K₃PO₄ and K₂CO₃ are often effective.[3] Screening different bases can significantly impact yield.

  • Solvent: Use anhydrous and deoxygenated solvents such as 1,4-dioxane or toluene.[3]

  • Temperature: Optimize the reaction temperature. If you observe catalyst decomposition, consider lowering the temperature.[2]

  • Reagent Quality: Use fresh, high-purity boronic acid or consider using a more stable boronic ester. Ensure your this compound is pure, as impurities can inhibit the reaction.[2]

Q3: What are common side reactions in Buchwald-Hartwig amination with dihalopyrimidines?

A3: Common side reactions include:

  • Dehalogenation: The removal of a halogen atom from the pyrimidine ring. This can sometimes be minimized by using a milder base or a different ligand system.[2]

  • Di-substitution: If the reaction conditions are too harsh or the reaction is run for too long, amination can occur at both a chloro and the bromo position. Careful control of stoichiometry and reaction temperature can help to avoid this.

  • Hydrolysis: If water is present in the reaction mixture, it can lead to the formation of hydroxypyrimidine byproducts. Ensure all reagents and solvents are anhydrous.[4]

Q4: How can I control regioselectivity in Nucleophilic Aromatic Substitution (SNAr) reactions?

A4: In SNAr reactions with this compound, the chlorine atoms at the 4- and 6-positions are generally more susceptible to nucleophilic attack than the bromine at the 5-position. The inherent electronic properties of the pyrimidine ring typically favor substitution at the C4 and C6 positions.[2][5] Factors that influence regioselectivity include:

  • Electronic Effects: The electron-deficient nature of the pyrimidine ring activates the C4 and C6 positions for nucleophilic attack.

  • Steric Hindrance: Bulky nucleophiles or substituents on the pyrimidine ring can influence which position is attacked.

  • Reaction Conditions: Temperature and the nature of the nucleophile can affect selectivity. For instance, tertiary amine nucleophiles have been shown to favor substitution at the C2 position in some 2,4-dichloropyrimidine systems.[6]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Symptom Possible Cause Recommended Solution
Low to no product formation Inactive palladium catalyst.Use a fresh batch of palladium catalyst or a pre-catalyst.
Poor choice of base.Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3]
Low reaction temperature.Gradually increase the reaction temperature, monitoring for product formation and potential degradation.
Decomposed boronic acid.Use fresh boronic acid or a more stable derivative like a pinacol ester.[2]
Significant side product formation Homocoupling of boronic acid.Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[4]
Protodebromination (loss of bromine).Use anhydrous conditions and ensure the absence of protic impurities.[4]
Reaction at both bromo and chloro positions.Use milder reaction conditions (lower temperature, less reactive catalyst/ligand system) to favor selective reaction at the more reactive C-Br bond.
Buchwald-Hartwig Amination
Symptom Possible Cause Recommended Solution
Low conversion of starting material Inefficient catalyst system.Screen different palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP).[7]
Inappropriate base.Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. The choice of base can be critical.[1]
Amine is not nucleophilic enough.For less reactive amines, more forcing conditions (higher temperature, more active catalyst) may be necessary.
Formation of multiple products Di-substitution at both bromo and chloro positions.Carefully control the stoichiometry of the amine (use a slight excess). Lowering the reaction temperature can also improve selectivity.
Hydrolysis of the starting material or product.Ensure all reagents and solvents are strictly anhydrous and the reaction is run under an inert atmosphere.[4]
Nucleophilic Aromatic Substitution (SNAr)
Symptom Possible Cause Recommended Solution
Low yield of desired product Insufficiently reactive nucleophile.Use a stronger base to fully deprotonate the nucleophile. A more polar aprotic solvent like DMF or DMSO can also enhance nucleophilicity.[4]
Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.[4]
Mixture of regioisomers Lack of inherent selectivity.For some nucleophiles, achieving high regioselectivity can be challenging. Consider modifying the electronic properties of the pyrimidine ring with other substituents if possible, or explore alternative synthetic routes.
Harsh reaction conditions.Milder conditions (lower temperature, shorter reaction time) may improve selectivity.
Formation of di-substituted product Excess nucleophile or prolonged reaction time.Use a stoichiometric amount of the nucleophile and carefully monitor the reaction to stop it once the mono-substituted product is formed. Lowering the temperature can also help.[4]

Data Presentation

Table 1: Influence of Base and Solvent on the Yield of Suzuki-Miyaura Coupling of a 5-Aryl-4,6-dichloropyrimidine Derivative. [3]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane70-8018-2260
2K₃PO₄Toluene70-8018-2240
3K₃PO₄Acetonitrile70-8018-2236

Reaction conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol), arylboronic acid (1.08 mmol), Pd(PPh₃)₄ (5 mol%), base (1.972 mmol), solvent (6 mL), and water (1.5 mL).

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (2-5 mol%).

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Stir the reaction mixture at 80-100 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Halogenated Pyrimidine

This protocol provides a general starting point for the Buchwald-Hartwig amination, which can be adapted for this compound, targeting the more reactive C-Br bond.

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos or BINAP)

  • Strong, non-nucleophilic base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried Schlenk tube.

  • Add the base (1.2-1.5 eq).

  • Add this compound (1.0 eq) and the amine (1.1-1.2 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the SNAr reaction on this compound.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Base (e.g., K₂CO₃, Et₃N, or NaH, depending on the nucleophile)

  • Anhydrous solvent (e.g., DMF, DMSO, THF, or acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry flask under an inert atmosphere, add the nucleophile (1.0-1.2 eq) and the anhydrous solvent.

  • If the nucleophile requires deprotonation, add the base and stir at the appropriate temperature (e.g., 0 °C to room temperature) to form the nucleophilic species.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Stir the reaction at a suitable temperature (can range from room temperature to elevated temperatures) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Reagents Combine this compound, Arylboronic Acid, and Base Start->Reagents Inert Atmosphere Catalyst Add Palladium Catalyst Reagents->Catalyst Solvent Add Anhydrous/Degassed Solvent and Water Catalyst->Solvent Heat Heat Reaction Mixture (80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Dilute, Wash, and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Purified Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination CheckCatalyst Is the catalyst system (precatalyst + ligand) optimal? Start->CheckCatalyst CheckBase Is the base appropriate and strong enough? CheckCatalyst->CheckBase Yes SolutionCatalyst Screen bulky, electron-rich phosphine ligands (e.g., Xantphos). Use a fresh precatalyst. CheckCatalyst->SolutionCatalyst No CheckConditions Are the reaction conditions (temperature, solvent) optimized? CheckBase->CheckConditions Yes SolutionBase Use a strong, non-nucleophilic base like NaOtBu or LHMDS. CheckBase->SolutionBase No CheckPurity Are all reagents (pyrimidine, amine) pure and anhydrous? CheckConditions->CheckPurity Yes SolutionConditions Increase temperature gradually. Ensure solvent is anhydrous and degassed. CheckConditions->SolutionConditions No SolutionPurity Purify starting materials. Use anhydrous solvents and reagents. CheckPurity->SolutionPurity No Success Improved Yield CheckPurity->Success Yes, Re-evaluate SolutionCatalyst->Success SolutionBase->Success SolutionConditions->Success SolutionPurity->Success

Caption: Troubleshooting guide for low yield in Buchwald-Hartwig amination.

SNAr_Regioselectivity_Factors SNAr SNAr on this compound C4C6 Substitution at C4/C6 (Generally Favored) SNAr->C4C6 C5 Substitution at C5 (Less Favored) SNAr->C5 Factors Influencing Factors Electronic Electronic Effects: Ring nitrogens activate C4/C6 positions Factors->Electronic Steric Steric Hindrance: Bulky nucleophiles or substituents can alter selectivity Factors->Steric Nucleophile Nature of Nucleophile: 'Hard' vs. 'Soft' nucleophiles can exhibit different preferences Factors->Nucleophile Conditions Reaction Conditions: Temperature and solvent can impact selectivity Factors->Conditions Electronic->C4C6 Steric->C4C6 Steric->C5 Nucleophile->C4C6 Conditions->C4C6

Caption: Factors influencing regioselectivity in SNAr reactions.

References

Technical Support Center: Nucleophilic Substitution Reactions of 5-Bromo-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-4,6-dichloropyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during nucleophilic aromatic substitution (SNAr) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites on this compound for nucleophilic substitution?

The primary reactive sites for nucleophilic aromatic substitution are the two chlorine atoms at the C4 and C6 positions. These positions are activated by the electron-withdrawing nature of the pyrimidine ring nitrogens. The bromine atom at the C5 position is generally less reactive towards SNAr but can participate in other reactions like cross-coupling.

Q2: What are the most common side products in nucleophilic substitution reactions of this compound?

The most frequently observed side products include:

  • Disubstitution: The incoming nucleophile reacts at both the C4 and C6 positions, which is more likely when an excess of the nucleophile is used or at elevated temperatures.

  • Hydrolysis: Reaction with residual water in the solvent or reagents can lead to the formation of 5-bromo-4-chloro-6-hydroxypyrimidine.

  • Solvent/Base Adduct Formation: Nucleophilic solvents (e.g., methanol, ethanol) or amine-based bases can compete with the intended nucleophile, leading to the incorporation of a solvent or base molecule into the product.

  • Protodehalogenation: Replacement of a chlorine atom with a hydrogen atom, which can be promoted by certain catalysts and reaction conditions.

Q3: How can I favor monosubstitution over disubstitution?

To favor the formation of the monosubstituted product, consider the following strategies:

  • Stoichiometry: Use a 1:1 molar ratio of the nucleophile to this compound. A slight excess of the pyrimidine can also be used.

  • Temperature: Run the reaction at a lower temperature to improve selectivity.

  • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile.

Q4: My starting material, this compound, has a slight yellow tint. Can I still use it?

Discoloration can indicate the presence of impurities, possibly from gradual hydrolysis due to moisture.[1] While it might still be usable for some applications, it is highly recommended to use a pure, colorless starting material for best results and reproducibility.[1] You can assess the purity by techniques like NMR or LC-MS before use.

Troubleshooting Guides

This section provides solutions to common problems encountered during the nucleophilic substitution of this compound.

Problem 1: Low Yield of the Desired Monosubstituted Product
Possible Cause Recommended Solution
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.- Gradually increase the reaction temperature or prolong the reaction time.
Poor Nucleophilicity - If using a weakly nucleophilic amine, thiol, or alcohol, consider using a stronger base to fully deprotonate the nucleophile.- Switch to a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.
Degradation of Starting Material - Ensure all solvents and reagents are anhydrous to prevent hydrolysis.[1]- Store this compound in a cool, dry place away from moisture.
Product Isolation Issues - Optimize the work-up and purification procedure to minimize product loss. Consider alternative purification techniques like crystallization or preparative HPLC.
Problem 2: Formation of Multiple Products
Side Product Observed Possible Cause Recommended Solution
Disubstituted Product - Excess nucleophile.- High reaction temperature.- Use a 1:1 or slightly less than 1:1 ratio of nucleophile to pyrimidine.- Lower the reaction temperature.
Hydrolysis Product - Presence of water in reagents or solvents.- Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Solvent/Base Adduct - Nucleophilic solvent (e.g., methanol).- Amine base acting as a nucleophile.- Use a non-nucleophilic solvent (e.g., THF, dioxane, toluene).- Use a non-nucleophilic base (e.g., K₂CO₃, NaH, DBU).

Quantitative Data on Product Distribution

While specific quantitative data for the nucleophilic substitution of this compound is limited in the literature, data from closely related analogs can provide valuable insights into expected outcomes.

Table 1: Regioselectivity in the Amination of 5-Bromo-2,4-dichloro-6-methylpyrimidine

This data is for a closely related analog and illustrates the typical regioselectivity observed. For this compound, since the C4 and C6 positions are equivalent, the primary concern is monosubstitution versus disubstitution.

NucleophileProduct(s)YieldReference
Ammonia5-Bromo-2-chloro-6-methylpyrimidin-4-amineMain Product[2]
Secondary Amines (in boiling ethanol)4-Amino-5-bromo-2-substituted aminopyrimidines-[2]
Piperidine5-Bromo-6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine80%[3]

Table 2: Yields of Monosubstitution on 4,6-Dichloropyrimidine with Adamantane-Containing Amines

This data for the parent 4,6-dichloropyrimidine provides an indication of expected yields for monosubstitution.

NucleophileProductYieldReference
(1-Adamantyloxy)ethylamineN-(2-(1-Adamantyloxy)ethyl)-6-chloropyrimidin-4-amineQuantitative[4]
(1-Adamantyl)methylamineN-[(1-Adamantyl)methyl]-6-chloropyrimidin-4-amine65%[4]
1-(1-Adamantyl)ethylamineN-(1-(1-Adamantyl)ethyl)-6-chloropyrimidin-4-amine76%[4]
1-(Adamantan-1-yl)methanamineN-((1-adamantyl)methyl)-6-chloropyrimidin-4-amine77%[4]
2-AdamantylpiperazineN-[4-(2-Adamantyl)piperazin-1-yl]-6-chloropyrimidine75%[4]

Experimental Protocols

The following are generalized protocols for the monosubstitution of this compound with different classes of nucleophiles. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Reaction with a Primary or Secondary Amine

Materials:

  • This compound

  • Amine of choice (e.g., piperidine, morpholine, benzylamine)

  • Non-nucleophilic base (e.g., K₂CO₃, DIPEA)

  • Anhydrous solvent (e.g., THF, Dioxane, Acetonitrile)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.

  • Add the non-nucleophilic base (1.5-2.0 eq).

  • Slowly add the amine (1.0-1.1 eq) to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) while monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Reaction with a Thiol

Materials:

  • This compound

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., K₂CO₃, NaH)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry flask under an inert atmosphere, add the thiol (1.0 eq) and the anhydrous solvent.

  • Cool the solution to 0 °C and add the base (1.1 eq) portion-wise to form the thiolate.

  • After stirring for 15-30 minutes at 0 °C, add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Reaction with an Alcohol (Alkoxide)

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol)

  • Strong base (e.g., NaH, sodium metal)

  • Anhydrous alcohol as solvent

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry flask under an inert atmosphere, carefully add the strong base (1.1 eq) to the anhydrous alcohol (which acts as both reactant and solvent) at 0 °C to generate the alkoxide.

  • Once the base has fully reacted, add a solution of this compound (1.0 eq) in the same alcohol.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding water.

  • Remove the excess alcohol under reduced pressure.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualized Workflows and Pathways

Nucleophilic_Substitution_Workflow General Workflow for Nucleophilic Substitution start Start: this compound setup Reaction Setup: - Inert Atmosphere - Anhydrous Solvent start->setup nucleophile Add Nucleophile (1.0 eq) (Amine, Thiol, or Alkoxide) setup->nucleophile base Add Base (if required) setup->base reaction Reaction at controlled temperature (Monitor by TLC/LC-MS) nucleophile->reaction base->reaction workup Work-up: - Quench Reaction - Extraction reaction->workup purification Purification: (Column Chromatography) workup->purification product Desired Monosubstituted Product purification->product

Caption: General workflow for nucleophilic substitution.

Troubleshooting_Logic Troubleshooting Decision Tree start Experiment Outcome low_yield Low Yield? start->low_yield multiple_products Multiple Products? start->multiple_products No low_yield->multiple_products No incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes disubstitution Disubstitution? multiple_products->disubstitution Yes degradation Degradation? incomplete_rxn->degradation No increase_temp_time Increase Temp/Time incomplete_rxn->increase_temp_time Yes check_reagents Use Anhydrous Reagents degradation->check_reagents Yes hydrolysis Hydrolysis? disubstitution->hydrolysis No adjust_stoichiometry Adjust Stoichiometry (1:1) disubstitution->adjust_stoichiometry Yes use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous Yes

Caption: Troubleshooting decision tree for common issues.

Reaction_Pathways Potential Reaction Pathways start This compound mono_sub 4-Substituted-5-bromo-6-chloropyrimidine (Desired Product) start->mono_sub + 1 eq. Nu:⁻ hydrolysis 5-Bromo-4-chloro-6-hydroxypyrimidine (Side Product) start->hydrolysis + H₂O di_sub 4,6-Disubstituted-5-bromopyrimidine (Side Product) mono_sub->di_sub + 1 eq. Nu:⁻

Caption: Potential reaction pathways and side products.

References

Technical Support Center: Purification of 5-Bromo-4,6-dichloropyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Bromo-4,6-dichloropyrimidine and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification methods for this compound and its derivatives are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Common impurities can include unreacted starting materials (e.g., 5-bromouracil), partially reacted intermediates (e.g., mono-chlorinated pyrimidines), and byproducts from side reactions. The specific impurities will depend on the synthetic route employed. For instance, in the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, unreacted p-bromophenylacetic acid or intermediates from the multi-step synthesis could be present.[1][2][3][4]

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities can often be removed by treating the crude product solution with activated carbon. The crude material is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is stirred before being filtered hot through celite to remove the carbon.[5] Subsequent recrystallization can then yield a pure, colorless product.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize - Solvent is too good (product is too soluble).- Solution is not saturated.- Presence of impurities inhibiting crystallization.- Add a less-polar "anti-solvent" dropwise until the solution becomes turbid, then heat to clarify and cool slowly.[6]- Concentrate the solution by evaporating some of the solvent.- Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of the pure product.
Product oils out instead of crystallizing - The melting point of the solid is lower than the boiling point of the solvent.- The solution is supersaturated.- Significant amount of impurities present.- Use a lower-boiling point solvent or a solvent mixture.- Ensure slow cooling to allow for proper crystal lattice formation.- Perform a preliminary purification by another method (e.g., extraction or a quick column) to remove impurities.
Low recovery after recrystallization - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the solution in an ice bath to minimize the solubility of the product.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Overloading the column with crude product.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good Rf value for the desired compound is typically 0.2-0.4.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.[7][8][9]- Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 100:1 weight ratio).
Product is not eluting from the column - Eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[5]
Cracked or dry column - The solvent level dropped below the top of the silica gel.- Always keep the silica gel bed covered with solvent. If the column runs dry, the separation will be compromised.[9]
Extraction Issues
Problem Possible Cause Solution
Formation of an emulsion - Vigorous shaking of the separatory funnel.- High concentration of solutes.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break up the emulsion.- If the emulsion persists, filter the mixture through a pad of celite.
Poor recovery of product - Product has some solubility in the aqueous layer.- Insufficient number of extractions.- Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent.
Incorrect layer is collected - Misidentification of the aqueous and organic layers.- To identify the layers, add a few drops of water to the separatory funnel and observe which layer it joins. The aqueous layer will increase in volume. Chlorinated solvents like dichloromethane are generally denser than water and will form the bottom layer.

Quantitative Data Summary

The following tables provide a summary of typical yields and solvent systems used in the purification of this compound derivatives.

Table 1: Purification of 5-(4-bromophenyl)-4,6-dichloropyrimidine

Purification MethodSolvent SystemTypical YieldReference
CrystallizationEthanol84.5 - 85.6%[1]
Crystallization2-Propanol81%[10]
Extraction / CrystallizationToluene / Cyclohexane84.4%[2]

Table 2: Purification of 5-Bromo-2,4-dichloropyrimidine

Purification MethodSolvent SystemPurityYieldReference
Column ChromatographySilica Gel97%99.5%[11]
ExtractionDichloromethane--[11]

Experimental Protocols

Protocol 1: Recrystallization of 5-(4-bromophenyl)-4,6-dichloropyrimidine
  • Transfer the crude 5-(4-bromophenyl)-4,6-dichloropyrimidine to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or 2-propanol) to the flask while stirring until the solid is completely dissolved.[1][10]

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of 5-Bromo-2,4-dichloropyrimidine
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.[7]

  • Dissolve the crude 5-Bromo-2,4-dichloropyrimidine in a minimal amount of a suitable solvent (e.g., dichloromethane).[11]

  • Load the sample onto the top of the silica gel bed.

  • Begin eluting the column with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5), gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Extraction of a Halopyrimidine Derivative
  • Quench the reaction mixture by pouring it into ice water.[11]

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous phase with an appropriate organic solvent (e.g., dichloromethane or toluene) three times.[1][11]

  • Combine the organic layers.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO4 or Na2SO4).[11]

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified by recrystallization or chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction Initial Workup chromatography Column Chromatography extraction->chromatography Further Purification recrystallization Recrystallization extraction->recrystallization chromatography->recrystallization Final Polishing analysis Purity Analysis (TLC, NMR, etc.) chromatography->analysis recrystallization->analysis product Pure Product analysis->product

Caption: General experimental workflow for the purification of this compound reaction products.

troubleshooting_recrystallization cluster_solutions_no_crystals Solutions for No Crystal Formation cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_low_recovery Solutions for Low Recovery start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes (No Formation) oiling_out Product Oils Out issue->oiling_out Yes (Oiling) low_recovery Low Recovery issue->low_recovery Yes (Low Yield) success Successful Crystallization issue->success No add_anti_solvent Add anti-solvent no_crystals->add_anti_solvent concentrate Concentrate solution no_crystals->concentrate scratch_flask Scratch flask no_crystals->scratch_flask change_solvent Change solvent oiling_out->change_solvent slow_cooling Ensure slow cooling oiling_out->slow_cooling min_solvent Use minimal hot solvent low_recovery->min_solvent ice_bath Cool in ice bath low_recovery->ice_bath

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Optimizing Regioselectivity in Dichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dichloropyrimidine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling and optimizing regioselectivity in their experiments. Pyrimidine derivatives are crucial scaffolds in medicinal chemistry, and precise control over their functionalization is key to successful drug discovery pipelines.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the general rule for regioselectivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions of 2,4-dichloropyrimidines?

Generally, the chlorine atom at the C4 position is more reactive than the one at the C2 position.[4][5][6][7] This preference is observed in both traditional SNAr displacements and palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings.[4][5] This allows for sequential functionalization, where the C4 position is typically substituted first.[6][8]

Q2: What key factors influence the C4 vs. C2 regioselectivity?

Several factors can significantly impact the regioselectivity of dichloropyrimidine reactions:

  • Electronic Effects of Ring Substituents: The electronic nature of other substituents on the pyrimidine ring is a primary determinant. Electron-withdrawing groups at the C5 position tend to enhance the intrinsic preference for C4 substitution.[9][10] Conversely, strong electron-donating groups at the C6 position can reverse this selectivity, favoring substitution at the C2 position.[11][12]

  • Reaction Conditions: The choice of solvent, base, and temperature can be crucial in directing the regioselectivity.[13][14] For instance, in some amination reactions, using n-butanol with a non-nucleophilic base like diisopropylethylamine (DIPEA) has been shown to favor C4 substitution.[13][14]

  • Nature of the Nucleophile: The structure and properties of the incoming nucleophile play a significant role. For example, tertiary amines have been shown to exhibit excellent C2 selectivity in reactions with 2,4-dichloropyrimidines that have an electron-withdrawing group at C5, which is a reversal of the typical outcome.[9][10]

  • Catalyst and Ligand System (for cross-coupling): In palladium-catalyzed reactions, the choice of catalyst and ligand is critical. While most Pd-catalyzed cross-couplings favor C4, specific bulky N-heterocyclic carbene (NHC) ligands have been developed that uniquely promote C2-selective cross-coupling.[15][16]

Q3: I am getting a mixture of C2 and C4 isomers that are difficult to separate. What can I do?

This is a common challenge. Here are several strategies to improve selectivity and facilitate purification:

  • Optimize Reaction Conditions: Systematically screen different solvents, bases, and reaction temperatures. Even slight modifications can sometimes lead to a significant improvement in the isomeric ratio.[13]

  • Employ a Catalyst: For amination reactions, using a palladium catalyst can dramatically increase C4 selectivity.[4][13]

  • Modify the Nucleophile: If possible, altering the nucleophile might improve selectivity.

  • Functional Group Interconversion: In some cases, it may be beneficial to convert one of the chloro groups to a different functional group (e.g., a thioether or sulfone) to change the relative reactivity of the positions and achieve the desired substitution pattern.[5][13]

Q4: How can I achieve selective C2 substitution?

While C4 substitution is more common, C2 selectivity can be achieved under specific conditions:

  • Substrate Modification: Introduce a strong electron-donating group (e.g., -OMe, -NHMe) at the C6 position. This has been shown to direct nucleophilic attack to the C2 position.[11][12]

  • Specialized Catalysis: For Pd-catalyzed C-S cross-coupling, certain bulky N-heterocyclic carbene (NHC) ligands can override the inherent C4 preference and lead to high C2 selectivity.[15][16]

  • Nucleophile Choice: In specific cases, such as 2,4-dichloropyrimidines with a C5 electron-withdrawing group, using tertiary amines as nucleophiles can lead to selective C2 amination.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low or No Yield of the Desired Product
Potential Cause Recommended Solution
Insufficient Reaction Temperature For catalyst-free SNAr, higher temperatures (e.g., up to 140°C) may be necessary. For Pd-catalyzed reactions, a temperature screen (e.g., 80-120°C) is recommended.[17]
Inappropriate Base The choice of base is critical. For catalyst-free SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Pd-catalyzed aminations, stronger bases like NaOtBu or LiHMDS are often more effective.[17]
Poor Catalyst/Ligand Combination For Pd-catalyzed reactions, the selection of the palladium precursor and ligand is crucial. Screen different ligand classes (e.g., phosphines, NHCs) to find an optimal combination for your specific substrate and nucleophile.[15][16]
Deactivated Substrate If the pyrimidine ring is substituted with strong electron-donating groups, its reactivity towards nucleophilic attack will be reduced. Harsher reaction conditions or a switch to a catalyzed process might be necessary.
Issue 2: Poor C4-Selectivity Leading to Isomeric Mixtures
Potential Cause Recommended Solution
Reaction Conditions Favor C2-Substitution Systematically screen solvents and bases. Polar aprotic solvents (e.g., DMF, DMAc) are common, but alcoholic solvents (e.g., n-butanol, t-butanol) can sometimes enhance selectivity.[4][6][18]
Steric Hindrance Near C4 Position If your substrate has a bulky substituent at the C5 position, it may sterically hinder attack at C4. Consider if a less sterically demanding nucleophile could be used.[11]
Intrinsic Reactivity is Similar For some substrate/nucleophile combinations, the intrinsic reactivity difference between C2 and C4 is small. In such cases, a catalyzed approach is often the best solution. For aminations, a Pd-catalyzed Buchwald-Hartwig reaction can significantly favor C4.[4][13]
Reaction Time/Temperature Too High Prolonged reaction times or excessive temperatures can sometimes lead to isomer scrambling or the formation of di-substituted products. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.[13]

Quantitative Data Summary

The following tables summarize quantitative data on regioselectivity from various studies.

Table 1: Regioselectivity in Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine [4]

EntryAmineConditionsC4:C2 RatioYield (%)
1MorpholineA: K₂CO₃, DMAc, rt75:2598
2MorpholineB: Pd(OAc)₂/dppb, LiHMDS, THF>99:195
3N-MethylanilineA: i-Pr₂NEt, BuOH, 125°C83:1794
4N-MethylanilineB: Pd(OAc)₂/dppb, LiHMDS, THF97:392

Conditions A: Catalyst-free SNAr. Conditions B: Palladium-catalyzed amination.

Table 2: Regioselectivity in Suzuki Coupling of 2,4-dichloropyrimidine with Various Boronic Acids [8]

EntryBoronic AcidCatalyst Loading (mol%)Time (min)Yield of C4-product (%)
1Phenylboronic acid0.51594
23-Methoxyphenylboronic acid0.51596
34-Fluorophenylboronic acid0.51562
42-Thiopheneboronic acid0.51578

Reaction Conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃, 1,4-Dioxane/H₂O, Microwave irradiation at 150°C.

Experimental Protocols

Protocol 1: General Procedure for Regioselective C4-Suzuki Coupling (Microwave-Assisted)[9]
  • To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the respective aryl or heteroaryl boronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.5 mol%).

  • Add a 3:1 mixture of 1,4-dioxane and water (4 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Regioselective C4-Amination (Palladium-Catalyzed)[5]
  • To an oven-dried reaction tube, add the palladium precatalyst (e.g., Pd(OAc)₂; 2 mol%) and a suitable phosphine ligand (e.g., dppb; 2.2 mol%).

  • Add the 6-aryl-2,4-dichloropyrimidine substrate (1.0 mmol).

  • Seal the tube with a septum and purge with argon or nitrogen.

  • Add anhydrous tetrahydrofuran (THF, 5 mL).

  • Add the secondary amine (1.1 mmol).

  • Cool the mixture to -20°C in an appropriate cooling bath.

  • Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.0 M, 1.2 mL, 1.2 mmol).

  • Stir the reaction at -20°C and monitor its progress by TLC or LC-MS (typically complete within 1 hour).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

Regioselectivity_Factors cluster_factors Influencing Factors cluster_outcomes Regioselective Outcome DCP Dichloropyrimidine Reaction Electronics Electronic Effects (Ring Substituents) DCP->Electronics Sterics Steric Hindrance DCP->Sterics Conditions Reaction Conditions (Solvent, Base, Temp) DCP->Conditions Nucleophile Nucleophile Properties DCP->Nucleophile Catalyst Catalyst/Ligand (for Cross-Coupling) DCP->Catalyst C4_Product C4-Substitution (Generally Favored) Electronics->C4_Product C5-EWG C2_Product C2-Substitution (Specific Conditions) Electronics->C2_Product C6-EDG Sterics->C2_Product C5-Bulky Conditions->C4_Product Nucleophile->C2_Product Tertiary Amine Catalyst->C2_Product Bulky NHC Ligand

Caption: Factors influencing regioselectivity in dichloropyrimidine reactions.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis Start Combine Dichloropyrimidine, Nucleophile/Boronic Acid, Base, and Solvent Add_Cat Add Catalyst/Ligand (if applicable) Start->Add_Cat Heat Heat to Desired Temperature (Conventional or Microwave) Add_Cat->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Purify via Chromatography Extract->Purify Analyze Characterize Product (NMR, MS) and Determine Isomer Ratio Purify->Analyze Final_Product Regiochemically Pure Product Analyze->Final_Product

Caption: General experimental workflow for dichloropyrimidine substitution.

Troubleshooting_Logic Start Experiment Outcome: Mixture of C4/C2 Isomers Is_Catalyzed Is the reaction Pd-catalyzed? Start->Is_Catalyzed Screen_Ligands Optimize Ligand and Pd Precursor Is_Catalyzed->Screen_Ligands Yes Add_Catalyst Switch to a Pd-catalyzed system (e.g., Buchwald-Hartwig) Is_Catalyzed->Add_Catalyst No (SₙAr) Screen_Conditions Systematically screen: - Solvent - Base - Temperature Screen_Ligands->Screen_Conditions Add_Catalyst->Screen_Conditions Check_Substrate Analyze Substrate: - C5/C6 Substituents? - Steric Hindrance? Screen_Conditions->Check_Substrate Modify_Route Consider Functional Group Interconversion or a different route Check_Substrate->Modify_Route Yes Final_Product Improved Regioselectivity Check_Substrate->Final_Product No Modify_Route->Final_Product

Caption: Decision logic for troubleshooting poor regioselectivity.

References

Technical Support Center: Controlling C2 vs. C4 Selectivity in Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for controlling C2 versus C4 selectivity in dichloropyrimidine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the complexities of regioselective functionalization of the pyrimidine core. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for regioselectivity in reactions with 2,4-dichloropyrimidines?

A1: In the absence of other substituents on the pyrimidine ring, both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions generally favor substitution at the C4 position.[1][2][3][4][5] This preference is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, which makes it more electrophilic and susceptible to nucleophilic attack or oxidative addition of a palladium catalyst.[4][5]

Q2: What are the primary factors that control C2 vs. C4 selectivity?

A2: The regiochemical outcome of reactions on 2,4-dichloropyrimidines is a delicate balance of several factors:

  • Electronic Effects: The inherent electronic properties of the pyrimidine ring favor C4 functionalization. However, substituents on the ring can alter this preference. Electron-donating groups (EDGs) at the C6 position can promote C2 selectivity, while electron-withdrawing groups (EWGs) at the C5 position can enhance the inherent C4 selectivity for many nucleophiles.[4][6][7]

  • Steric Effects: Bulky substituents on the pyrimidine ring, particularly at the C5 position, can hinder access to the C4 position, thereby favoring reaction at the less sterically encumbered C2 position.[6]

  • Catalyst and Ligand: In palladium-catalyzed cross-coupling reactions, the choice of the palladium precatalyst and, more critically, the ligand can override the innate electronic preferences of the substrate.[2][8] For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to promote C2-selective C-S coupling.[2]

  • Nucleophile/Coupling Partner: The nature of the incoming nucleophile or coupling partner plays a crucial role. For example, in SNAr reactions of 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles can exhibit high C2 selectivity, a reversal of the typical C4 preference.[9][10]

  • Reaction Conditions: Solvent, base, and temperature can significantly influence the reaction rates at the C2 and C4 positions, thereby affecting the regiochemical outcome.[3]

Q3: Is it possible to achieve selective C2 functionalization?

A3: Yes, while challenging, several strategies have been developed to achieve C2-selective functionalization. These include:

  • Catalyst-Controlled Cross-Coupling: Specific palladium precatalysts, particularly those with bulky NHC ligands, have been found to uniquely promote C2-selective C-S cross-coupling reactions.[2]

  • Substituent-Directed SNAr: The presence of an electron-donating group (EDG) at the C6 position of the pyrimidine ring can direct nucleophilic attack to the C2 position.[6][7]

  • Nucleophile-Driven Selectivity: For 2,4-dichloropyrimidines bearing a C5-electron-withdrawing group, using tertiary amine nucleophiles can lead to excellent C2 selectivity in SNAr reactions.[10]

Troubleshooting Guides

Problem 1: My Suzuki-Miyaura coupling on an unsubstituted 2,4-dichloropyrimidine is yielding a mixture of C2 and C4 isomers, with the C4 product predominating. How can I improve C4 selectivity?

  • Potential Cause: While C4 is the generally favored position, suboptimal reaction conditions can lead to the formation of the C2 isomer.

  • Solution: To enhance C4 selectivity in Suzuki couplings, consider the following:

    • Ligand-Free Conditions: "Jeffery" conditions, which are ligand-free and often employ a phase-transfer catalyst like tetrabutylammonium bromide (NBu₄Br), have been shown to significantly increase C4 selectivity to greater than 99:1.[11]

    • Solvent Choice: The choice of solvent is critical. Alcoholic solvent mixtures have been shown to provide high reactivity and selectivity.[12][13] A thorough screening of solvents is recommended.[14]

    • Base Selection: The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can impact the outcome. An appropriate base is crucial for efficient transmetalation.[15]

    • Microwave Irradiation: The use of microwave irradiation with a low catalyst loading (e.g., 0.5 mol% Pd(PPh₃)₄) can lead to a very efficient and highly regioselective C4-substitution in a short reaction time.[14]

Problem 2: I am attempting a Buchwald-Hartwig amination on a 6-aryl-2,4-dichloropyrimidine and want to selectively introduce a secondary amine at the C4 position, but I am getting a mixture of isomers.

  • Potential Cause: The catalyst system and base are not optimal for directing the amination to the C4 position.

  • Solution: For highly C4-selective amination of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines, a specific palladium-catalyzed protocol has been developed.

    • Catalyst and Ligand: A bidentate phosphine ligand such as 1,4-bis(diphenylphosphino)butane (dppb) with a palladium source has been shown to be highly effective.[16]

    • Base: The use of lithium bis(trimethylsilyl)amide (LiHMDS) as the base is crucial for achieving high regioselectivity and rapid reaction rates.[16]

    • Aromatic Amines: Interestingly, for the C4-selective amination with aromatic amines on this substrate, no catalyst is required.

Problem 3: I need to synthesize a C2-substituted pyrimidine, but my reactions consistently yield the C4 isomer.

  • Potential Cause: The chosen reaction conditions and reagents favor the electronically preferred C4 position. Achieving C2 selectivity requires overcoming this inherent preference.

  • Solution: To favor C2 substitution, a paradigm shift in strategy is needed:

    • C2-Selective C-S Coupling: If a thioether at C2 is desired, employ a palladium precatalyst with a bulky N-heterocyclic carbene (NHC) ligand. This has been shown to invert the conventional selectivity.[1][2]

    • SNAr with Ring Substitution:

      • If your synthesis allows, introduce an electron-donating group (e.g., -OMe, -NHMe) at the C6 position. This has been shown to direct nucleophilic attack to the C2 position.[6][7]

      • For substrates with an electron-withdrawing group at C5, using a tertiary amine as the nucleophile can result in highly C2-selective amination.[10]

    • Sequential Functionalization: Consider a two-step approach where the more reactive C4 position is first functionalized, and then a subsequent, often more forcing, reaction is performed at the C2 position. One-pot double Suzuki couplings have been developed based on this principle.[12][13]

Data Presentation

Table 1: Regioselectivity in Palladium-Catalyzed Cross-Coupling of 2,4-Dichloropyrimidines

Coupling TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)C2:C4 RatioYield (%)Reference
C-S Coupling1-OctanethiolPd(IPr)(allyl)ClDBUToluene80>20:195[1]
C-S CouplingThiophenolPd(IPr)(allyl)ClDBUToluene100>20:195[1]
SuzukiPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O801:1085[12]
SuzukiPhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃/NBu₄BrDioxane/H₂O80<1:9992[11]
Amination (Sec. Amine)MorpholinePd₂ (dba)₃ /dppbLiHMDSTHF0<1:9995[16]

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Substituted 2,4-Dichloropyrimidines

C5-SubstituentC6-SubstituentNucleophileConditionsC2:C4 RatioYield (%)Reference
-H-HPiperidineEtOH, refluxC4 major-[5]
-H-OMeBromide-C2 selective-[7]
-H-NHMeBromide-C2 selective-[7]
-CN-HPiperidine-C4 selective-[10]
-CN-HN-methylpiperazine (tert. amine)-C2 selective-[10]

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling under Microwave Irradiation

This protocol is based on the highly efficient C4-selective coupling described by Legemian et al.[14]

  • Reagent Preparation: In a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Solvent and Catalyst Addition: To the vial, add a 4:1 mixture of 1,4-dioxane and water. Finally, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the C4-substituted product.

Protocol 2: General Procedure for C2-Selective C-S Coupling

This protocol is adapted from the C2-selective thiolation developed by Neufeldt and colleagues.[1][2]

  • Inert Atmosphere: In a glovebox or under a nitrogen/argon atmosphere, add the palladium precatalyst [Pd(IPr)(allyl)Cl] (2 mol%) to an oven-dried reaction vessel.

  • Reagent Addition: Add 2,4-dichloropyrimidine (1.0 equiv.) and anhydrous toluene.

  • Nucleophile and Base: Add the desired thiol (1.1 equiv.) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv.).

  • Reaction: Seal the vessel and heat the reaction mixture at the specified temperature (e.g., 80-100 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to isolate the C2-thioether.

Mandatory Visualization

G cluster_factors Factors Influencing C2 vs. C4 Selectivity cluster_outcomes Regiochemical Outcomes Factors Key Factors Electronic Electronic Effects (Inherent C4 preference) Factors->Electronic Steric Steric Hindrance (e.g., C5-substituent) Factors->Steric Catalyst Catalyst/Ligand (e.g., Bulky NHC) Factors->Catalyst Nucleophile Nucleophile/Reagent (e.g., Tertiary Amine) Factors->Nucleophile Conditions Reaction Conditions (Solvent, Base, Temp) Factors->Conditions C4_Product C4-Selective Functionalization Electronic->C4_Product Default Pathway C2_Product C2-Selective Functionalization Steric->C2_Product Directs to C2 Catalyst->C2_Product Inverts Selectivity Nucleophile->C2_Product Can Favor C2 Conditions->C4_Product Optimize for C4 Conditions->C2_Product Optimize for C2

Caption: Key factors governing C2 vs. C4 selectivity in dichloropyrimidine reactions.

G Start Start: Unsatisfactory Regioselectivity Desired_Outcome Desired Product? Start->Desired_Outcome Check_Catalyst 1. Modify Catalyst System - Screen Ligands (e.g., NHC, dppb) - Consider Ligand-Free (Jeffery) Desired_Outcome->Check_Catalyst No Check_Reagents 2. Alter Reagents - Change Nucleophile - Modify Ring Substituents (EDG/EWG) Desired_Outcome->Check_Reagents No Check_Conditions 3. Optimize Conditions - Screen Solvents - Screen Bases (e.g., LiHMDS, K2CO3) - Vary Temperature/Microwave Desired_Outcome->Check_Conditions No Success Success: Achieved Desired Selectivity Desired_Outcome->Success Yes Check_Catalyst->Desired_Outcome Test Check_Reagents->Desired_Outcome Test Check_Conditions->Desired_Outcome Test Failure Re-evaluate Synthetic Strategy Check_Conditions->Failure

Caption: A logical workflow for troubleshooting and optimizing C2/C4 selectivity.

References

Navigating Reaction Selectivity of 5-Bromo-4,6-dichloropyrimidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 5-Bromo-4,6-dichloropyrimidine is a valuable building block, offering multiple sites for functionalization. However, controlling reaction selectivity at the C4 and C6 positions during nucleophilic aromatic substitution (SNAr) can be a significant challenge. The choice of base, in conjunction with the nucleophile, solvent, and temperature, plays a pivotal role in directing the outcome of these reactions. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for nucleophilic substitution on this compound?

A1: In general, the chlorine atoms at the C4 and C6 positions of the pyrimidine ring are the most susceptible to nucleophilic attack. These positions are electronically deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms. The bromine at the C5 position is typically less reactive towards SNAr and is more commonly displaced under palladium-catalyzed cross-coupling conditions.

Q2: How does the choice of base influence the regioselectivity of amination at the C4 and C6 positions?

A2: The base plays a crucial role in modulating the reactivity of the amine nucleophile and can influence the reaction pathway. While direct comparative studies on this compound are limited, principles from related dichloropyrimidines suggest the following:

  • Weak Organic Bases (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): These bases are often used to scavenge the HCl byproduct of the reaction. They are suitable for reactions with relatively nucleophilic amines. In some cases, using a weak base can provide good selectivity for monosubstitution.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used in catalyst-free monoamination reactions.[1] They can provide a heterogeneous reaction environment, which can sometimes enhance selectivity. Cesium carbonate, in particular, has been effective in quantitatively affording N,N'-bis(6-chloropyrimidin-4-yl) derivatives in reactions with diamines.[2]

  • Strong, Non-nucleophilic Bases (e.g., LiHMDS, NaH): These bases are employed to deprotonate weakly nucleophilic amines or other nucleophiles like phenols and thiols, thereby increasing their nucleophilicity. The use of a strong base like LiHMDS has been noted in palladium-catalyzed aminations with aliphatic secondary amines, favoring the formation of the C4-substituted product.[3][4]

Q3: I am observing a mixture of 4-substituted and 4,6-disubstituted products. How can I improve the selectivity for monosubstitution?

A3: Achieving selective monosubstitution can be challenging. Here are several strategies to consider:

  • Control Stoichiometry: Use a slight excess of this compound relative to the nucleophile.

  • Lower the Reaction Temperature: Reducing the temperature can often slow down the second substitution reaction more significantly than the first, thus favoring the mono-substituted product.

  • Choice of Base and Nucleophile: A less reactive nucleophile in combination with a weaker base may improve selectivity for monosubstitution.

  • Solvent Effects: The polarity of the solvent can influence reaction rates. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., THF, Dioxane).

Q4: Can the C5-Bromo group react under SNAr conditions?

A4: It is generally accepted that the C5-bromo group is significantly less reactive to nucleophilic aromatic substitution compared to the chloro groups at C4 and C6. The primary route for functionalizing the C5 position is through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Reaction 1. Insufficiently activated nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent.1. For weakly nucleophilic amines, phenols, or thiols, consider using a stronger base (e.g., NaH, LiHMDS) to fully deprotonate the nucleophile. 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Switch to a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.
Formation of a Mixture of C4 and C6 Isomers (in asymmetrical cases) 1. Similar reactivity of the C4 and C6 positions under the given conditions.1. This is a common challenge. Systematically screen different bases (e.g., K₂CO₃ vs. TEA vs. LiHMDS) and solvents. Sometimes, a change in base from organic to inorganic can alter the product ratio.
Disubstitution Instead of Monosubstitution 1. Nucleophile is too reactive. 2. Reaction temperature is too high or reaction time is too long. 3. Stoichiometry favors disubstitution.1. Consider using a protected or less reactive version of the nucleophile if possible. 2. Lower the reaction temperature and carefully monitor the reaction to stop it after the formation of the mono-adduct. 3. Use 1.0-1.1 equivalents of the nucleophile.
Hydrolysis of Chloro Groups 1. Presence of water in the reaction mixture. 2. Use of a strong hydroxide base.1. Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Avoid using aqueous bases like NaOH or KOH if substitution with the nucleophile is desired.

Experimental Protocols

Protocol 1: General Procedure for Monoamination using an Inorganic Base

This protocol is adapted from general procedures for the monoamination of 4,6-dichloropyrimidines.[1]

  • Reagents and Setup:

    • This compound (1.0 eq)

    • Amine (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (4.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Reaction vessel equipped with a magnetic stirrer and reflux condenser under an inert atmosphere.

  • Procedure:

    • To the reaction vessel, add this compound, the amine, and K₂CO₃.

    • Add anhydrous DMF.

    • Heat the reaction mixture to 140°C and stir vigorously.

    • Monitor the reaction progress using TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution with a Phenol using a Strong Base

This protocol outlines a general method for the reaction of phenols with dichloropyrimidines.

  • Reagents and Setup:

    • Phenol (1.1 eq)

    • Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 eq)

    • This compound (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Reaction vessel under an inert atmosphere.

  • Procedure:

    • To a suspension of NaH in anhydrous THF at 0°C, add a solution of the phenol in THF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

    • Cool the mixture back to 0°C and add a solution of this compound in THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Data Presentation

The following table summarizes typical bases used in SNAr reactions of dichloropyrimidines and their general applications, which can be extrapolated to this compound.

BaseBase TypeTypical NucleophileGeneral Application & Remarks
Triethylamine (TEA) Weak OrganicAminesHCl scavenger; suitable for reactive amines.
DIPEA Weak OrganicAminesSterically hindered HCl scavenger, reduces side reactions.
K₂CO₃ InorganicAmines, PhenolsOften used in polar aprotic solvents like DMF or acetonitrile.
Cs₂CO₃ InorganicAmines, PhenolsMore soluble and often more effective than K₂CO₃.[2]
NaH Strong InorganicAlcohols, Phenols, ThiolsUsed to generate the corresponding alkoxide, phenoxide, or thiolate for reaction.
LiHMDS Strong OrganicWeakly Nucleophilic AminesCan be used in Pd-catalyzed aminations to deprotonate the amine.[3][4]

Visualizations

Reaction Selectivity Decision Pathway

G start Start with this compound nucleophile Select Nucleophile start->nucleophile base_choice Choose Base Type nucleophile->base_choice Strong Nucleophile (e.g., primary amine) nucleophile->base_choice Weak Nucleophile (e.g., phenol, weak amine) conditions Optimize Conditions (Solvent, Temperature) base_choice->conditions Weak Organic (TEA, DIPEA) or Inorganic (K2CO3) base_choice->conditions Strong Base (NaH, LiHMDS) outcome Reaction Outcome conditions->outcome

Caption: A decision-making workflow for selecting a base in SNAr reactions.

General Experimental Workflow for SNAr Reactions

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Setup Inert Atmosphere B Prepare Nucleophile/ Base Solution A->B C Add Pyrimidine Substrate B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction E->F G Extraction F->G H Purification (Chromatography) G->H

Caption: A generalized workflow for performing SNAr reactions.

References

Technical Support Center: Solvent Effects in 5-Bromo-4,6-dichloropyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of solvent effects in cross-coupling reactions involving 5-Bromo-4,6-dichloropyrimidine.

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

Potential Cause: Poor solubility of reagents or catalyst in the chosen solvent.

Troubleshooting Strategies:

  • Solvent Screening: The solubility of this compound, the coupling partner, and the catalyst/ligand complex is critical. If you observe poor conversion, consider screening a range of solvents with varying polarities. Common choices include:

    • Aprotic Polar Solvents: DMF, DMAc, NMP, and acetonitrile can be effective in dissolving polar organic molecules and inorganic salts.[1] For less reactive bromides in Sonogashira couplings, a more polar aprotic solvent like DMF may be beneficial.[2]

    • Ethereal Solvents: 1,4-dioxane and THF are widely used, often in combination with water, particularly for Suzuki-Miyaura couplings.[3]

    • Aromatic Solvents: Toluene and xylene are common in Buchwald-Hartwig aminations.[4]

  • Co-solvents: For reactions involving both organic and inorganic reagents with different solubility profiles, such as Suzuki-Miyaura couplings, a biphasic system like 1,4-dioxane/water or THF/water is often employed.[3]

  • Temperature Adjustment: Increasing the reaction temperature can improve solubility and reaction rates. However, be mindful of the solvent's boiling point and the potential for thermal degradation of reagents or the catalyst.

Logical Workflow for Troubleshooting Low Conversion:

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Poor Chemoselectivity (Reaction at undesired C-Cl vs. C-Br positions)

Potential Cause: The solvent's polarity and coordinating ability can influence which halogen is more readily activated by the palladium catalyst. Generally, the reactivity order is C-Br > C-Cl. However, solvent effects can alter this preference.

Troubleshooting Strategies:

  • Solvent Polarity: The choice between polar and nonpolar solvents can significantly impact selectivity. In some systems, polar solvents have been shown to favor coupling at a less reactive position by stabilizing charged intermediates in the catalytic cycle.[5]

    • Nonpolar Solvents (e.g., Toluene, THF): These solvents often favor the expected reactivity, promoting coupling at the more labile C-Br bond.[5]

    • Polar Aprotic Solvents (e.g., DMF, Acetonitrile, DMSO): These solvents can sometimes alter the selectivity, potentially increasing the reactivity of the C-Cl bonds. This is attributed to their ability to stabilize charged palladium species.[5]

  • Coordinating vs. Non-coordinating Solvents: Solvents can also act as ligands, coordinating to the palladium center and influencing its reactivity and selectivity.[6]

    • Coordinating Solvents (e.g., DMF, Acetonitrile): These can displace other ligands, forming a new active catalyst that may exhibit different selectivity.[6]

    • Non-coordinating Solvents (e.g., Toluene, Dioxane): These are less likely to directly participate in the catalytic cycle, often leading to more predictable selectivity based on the inherent reactivity of the C-X bonds.

Decision Tree for Optimizing Chemoselectivity:

Chemoselectivity Start Poor Chemoselectivity Observed Desired_Position Desired Coupling Position? Start->Desired_Position CBr_Coupling Coupling at C-Br Desired_Position->CBr_Coupling C-Br CCl_Coupling Coupling at C-Cl Desired_Position->CCl_Coupling C-Cl Use_Nonpolar Use Nonpolar, Non-coordinating Solvent (e.g., Toluene, Dioxane) CBr_Coupling->Use_Nonpolar Use_Polar Screen Polar, Coordinating Solvents (e.g., DMF, Acetonitrile) CCl_Coupling->Use_Polar Evaluate Evaluate Selectivity Use_Nonpolar->Evaluate Use_Polar->Evaluate

Caption: Decision tree for solvent selection to control chemoselectivity.

Frequently Asked Questions (FAQs)

Q1: Which solvent should I start with for a Suzuki-Miyaura coupling of this compound?

A1: A good starting point for a Suzuki-Miyaura coupling is a mixture of an ethereal solvent and water, such as 1,4-dioxane/water or THF/water.[3] This combination is effective at dissolving both the organoboron reagent (often used as a salt) and the organic halide. In a study on a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, 1,4-dioxane provided a better yield (60%) compared to acetonitrile (36%) and toluene (40%) when using K₃PO₄ as the base.[7]

Q2: My Buchwald-Hartwig amination is sluggish. Can the solvent be the issue?

A2: Yes, the solvent is a critical parameter in Buchwald-Hartwig aminations. Toluene and 1,4-dioxane are commonly used and generally effective.[4][8] If the reaction is slow, ensure your solvent is anhydrous, as water can interfere with the catalytic cycle. Additionally, the choice of base is intrinsically linked to the solvent, as the base must be sufficiently soluble and active. For some challenging aminations, more polar solvents like DMF might be considered, but these can also lead to side reactions.

Q3: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can the solvent help minimize this?

A3: Alkyne homocoupling (Glaser coupling) is a common side reaction, often promoted by the copper co-catalyst and the presence of oxygen. While rigorous degassing is the primary solution, the solvent can play a role. Using a solvent that minimizes the solubility of oxygen can be beneficial. More importantly, for less reactive bromides, using a more polar aprotic solvent like DMF can increase the rate of the desired cross-coupling, thus outcompeting the homocoupling side reaction. Some protocols suggest that for certain substrates, toluene may give better yields than more polar options like DMF.

Q4: Are protic solvents like alcohols suitable for cross-coupling this compound?

A4: Protic solvents such as alcohols are generally less common for these types of cross-coupling reactions. They can potentially participate in side reactions, such as hydrodehalogenation, especially in the presence of a strong base.[9] However, in some specific cases, alcohols have been shown to provide the same selectivity as nonpolar solvents in Suzuki-Miyaura couplings of chloroaryl triflates, suggesting they do not always favor reaction at the less reactive site.[5] It is advisable to screen them cautiously if standard aprotic solvents are not providing the desired outcome.

Quantitative Data Summary

The following table summarizes the effect of different solvents on the yield of the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with phenylboronic acid, using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base.[7]

SolventTemperature (°C)Time (h)Yield (%)
1,4-Dioxane70-8018-2260
Toluene70-8018-2240
Acetonitrile70-8018-2236

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [7]

  • Preparation: To a Schlenk flask containing a magnetic stir bar, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) and the Pd(PPh₃)₄ catalyst (5 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this process three times.

  • Solvent Addition: Add 6 mL of the desired degassed solvent (e.g., 1,4-dioxane). Stir the mixture for 30 minutes at room temperature under the inert atmosphere.

  • Reagent Addition: Add the arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and distilled water (1.5 mL).

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 18-22 hours.

  • Work-up: After cooling to room temperature, add ethyl acetate to the reaction mixture. Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using a suitable eluent system (e.g., n-hexane and ethyl acetate).

General Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2) PdII->Transmetal PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R Base Base Base->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Catalyst Selection for Selective 5-Bromo-4,6-dichloropyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the selective functionalization of 5-Bromo-4,6-dichloropyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective functionalization of this compound?

The principal challenge is achieving high chemoselectivity. The substrate contains three halogen atoms: a bromine at the C5 position and two chlorines at the C4 and C6 positions. The goal is typically to functionalize the more reactive C5-Br bond while leaving the C-Cl bonds intact for subsequent transformations.[1]

Q2: Which position on the pyrimidine ring is most likely to react first in a palladium-catalyzed cross-coupling reaction?

The C5 position is the most reactive site. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for the oxidative addition of carbon-halogen bonds is C-I > C-Br > C-Cl.[1][2] This inherent difference allows for selective coupling at the C-Br bond under carefully controlled conditions.

Q3: What are the most suitable cross-coupling reactions for selective functionalization at the C5-Br position?

The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all highly effective for selective functionalization at the C5 position.[1]

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.[3]

  • Sonogashira Coupling: Used to form C-C triple bonds with terminal alkynes.[3][4]

  • Buchwald-Hartwig Amination: The preferred method for forming C-N bonds with a wide range of amines.[3][5]

Q4: What are the most critical parameters to control for achieving high selectivity for the C5-Br bond?

Achieving high selectivity requires careful optimization of several key parameters:

  • Catalyst System: The choice of palladium precursor and, crucially, the ligand is paramount. For C-Br selective couplings, standard ligands like PPh₃ or dppf are often sufficient. More reactive ligands designed for C-Cl activation should be avoided initially.[1]

  • Reaction Temperature: Lower temperatures generally favor selectivity for the more reactive C-Br bond. Higher temperatures can lead to competing reactions at the C-Cl positions.[1][2]

  • Reaction Time: It is crucial to monitor the reaction's progress (e.g., by TLC or LC-MS) and stop it once the this compound has been consumed to prevent subsequent, undesired reactions at the chloro positions.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: Low or No Yield of the Desired Product

  • Possible Cause: Inactive or decomposed catalyst.

    • Solution: Use a fresh batch of palladium catalyst and ligands. If preparing the catalyst in situ, ensure the components are of high purity. Consider using air- and moisture-stable palladium pre-catalysts. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3]

  • Possible Cause: Inappropriate base or solvent.

    • Solution: The choice of base is critical and often empirical. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are robust choices.[1][3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is often required.[6] The solvent must dissolve the reactants; common choices include 1,4-dioxane/water mixtures, DMF, or toluene.[1][3]

  • Possible Cause: Insufficient reaction temperature.

    • Solution: While lower temperatures favor selectivity, the reaction may not proceed if the temperature is too low. Gradually increase the temperature (e.g., in 10 °C increments) while monitoring for the formation of side products. For Suzuki reactions, temperatures between 80-100 °C are a good starting point.[3]

Issue 2: Poor Chemoselectivity (Reaction at C4/C6-Cl positions)

  • Possible Cause: Reaction temperature is too high.

    • Solution: High temperatures provide enough energy to activate the less reactive C-Cl bonds. Reduce the reaction temperature to better exploit the reactivity difference between the C-Br and C-Cl bonds.[1]

  • Possible Cause: The catalyst system is too active.

    • Solution: Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective for activating C-Cl bonds.[3][7] If you are observing a lack of selectivity, switch to a less reactive ligand such as PPh₃ or a bidentate ligand like dppf.

  • Possible Cause: The reaction was run for too long.

    • Solution: Once the initial coupling at the C5-Br position is complete, further reaction at the C-Cl positions can occur if the reaction is left stirring under heating. Monitor the consumption of the starting material closely and work up the reaction as soon as it is complete.[1]

Issue 3: Significant Formation of Side Products

  • Possible Cause: Hydrodehalogenation (replacement of a halogen with hydrogen).

    • Solution: This side reaction is often caused by trace amounts of water or other proton sources. Ensure you are using anhydrous solvents and that the reaction is maintained under a dry, inert atmosphere. The choice of base can also influence this outcome.[3]

  • Possible Cause: Homocoupling of the boronic acid (in Suzuki reactions).

    • Solution: This is a common side reaction that can be minimized by the slow addition of the boronic acid to the reaction mixture or by using a less reactive boronate ester instead of the boronic acid.[3]

  • Possible Cause: Homocoupling of the terminal alkyne (in Sonogashira reactions).

    • Solution: Ensure the reaction is run under an inert atmosphere to prevent oxidative homocoupling. The choice of amine base and solvent can also be critical.[2]

Data Presentation: Recommended Starting Conditions

The following tables provide general starting conditions for the selective functionalization at the C5-position. These are guidelines and may require optimization for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions

ComponentRecommendationRemarks
Pd Precatalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ can often be used directly. For Pd₂(dba)₃, a ligand is required.[3]
Ligand PPh₃ or XPhos (4 mol% if using Pd₂(dba)₃)Start with a standard ligand like PPh₃. Use bulky ligands like XPhos for more challenging couplings, but be mindful of selectivity.[3]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)K₃PO₄ is a reliable choice for heteroaryl halides.[1][3]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or DMFThe use of an aqueous co-solvent is common.[1][3]
Temperature 80-100 °CStart at the lower end to maximize selectivity.[3]

Table 2: Sonogashira Coupling Conditions

ComponentRecommendationRemarks
Pd Precatalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Both are common and effective catalysts for this transformation.[3][8]
Cu Co-catalyst CuI (5-10 mol%)Essential for the traditional Sonogashira catalytic cycle.[3][8]
Base Et₃N or DIPEA (2-3 equivalents)The base often serves as the solvent or co-solvent.[3][8]
Solvent THF or DMFEnsure the solvent is degassed prior to use.[8]
Temperature Room Temperature to 60 °CMild conditions are often sufficient and favor selectivity.

Table 3: Buchwald-Hartwig Amination Conditions

ComponentRecommendationRemarks
Pd Precatalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)These are common precursors that form the active Pd(0) catalyst in situ.[3][6]
Ligand Xantphos, BINAP, or XPhos (3-4 mol%)The ligand choice is critical and depends on the amine. Bidentate ligands like Xantphos or BINAP are good starting points.[3][5]
Base NaOtBu or K₃PO₄ (1.4-2 equivalents)A strong, non-nucleophilic base is typically required.[3][6]
Solvent Toluene or 1,4-DioxaneUse anhydrous, degassed solvents.[3][6]
Temperature 80-110 °CHigher temperatures are often needed for C-N bond formation.[5]

Visualizations

Catalyst_Selection_Workflow start_node Start: Define Desired Functionalization at C5 reaction_type Select Reaction Type start_node->reaction_type suzuki Suzuki-Miyaura (C-C Bond) reaction_type->suzuki C-C sonogashira Sonogashira (C-C Alkyne Bond) reaction_type->sonogashira C-C≡ buchwald Buchwald-Hartwig (C-N Bond) reaction_type->buchwald C-N conditions Select Initial Conditions (See Table 1, 2, or 3) suzuki->conditions sonogashira->conditions buchwald->conditions run_exp Run Experiment with Close Monitoring (TLC/LCMS) conditions->run_exp check_result Analyze Outcome run_exp->check_result success Success: Desired Product Isolated check_result->success High Yield & Selectivity troubleshoot Problem Encountered (See Troubleshooting Guide) check_result->troubleshoot Low Yield or Poor Selectivity troubleshoot->conditions Optimize

Caption: Logical workflow for catalyst and condition selection.

Experimental_Workflow setup 1. Reaction Setup - Oven-dried Schlenk flask - Stir bar inert 2. Inert Atmosphere - Evacuate and backfill with Argon/N2 (3x) setup->inert reagents 3. Add Solids - Pyrimidine Substrate - Pd Catalyst & Ligand - Base inert->reagents solvent 4. Add Liquids - Degassed Solvent - Coupling Partner (e.g., Boronic Acid, Amine) reagents->solvent reaction 5. Reaction - Heat to target temp - Stir vigorously - Monitor by TLC/LCMS solvent->reaction workup 6. Workup - Cool to RT - Quench - Filter/Extract reaction->workup purify 7. Purification - Concentrate solvent - Column Chromatography workup->purify

Caption: General experimental workflow for cross-coupling reactions.

Detailed Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a starting point for the coupling of an arylboronic acid at the C5-Br position.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 5 mol%).[1]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the pyrimidine substrate.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: Selective Sonogashira Coupling at the C5-Position

This protocol describes a typical procedure for coupling a terminal alkyne at the C5-Br position.

  • Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (CuI, 10 mol%).[2]

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0 equiv.).[3]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the mixture via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently to 40-60 °C if necessary.

  • Monitoring: Monitor the reaction until completion by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and copper salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.[8]

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 3: Selective Buchwald-Hartwig Amination at the C5-Position

This protocol outlines a general method for C-N bond formation at the C5-Br position.

  • Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[5]

  • Inerting: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).[6]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[6]

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress until the starting material is consumed.[3]

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

References

Technical Support Center: 5-Bromo-4,6-dichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4,6-dichloropyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup procedure of reactions involving this compound.

Issue 1: Low Yield of the Desired Product

Possible Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the workup.
Product Loss During Extraction - Ensure the pH of the aqueous layer is optimized to keep the product in the organic phase. - Perform multiple extractions with the organic solvent to maximize recovery.[1] - If the product is somewhat water-soluble, consider back-extraction of the combined aqueous layers.
Product Hydrolysis If the reaction is sensitive to water, ensure all workup solutions are anhydrous until the reaction is quenched. Hydrolysis can be a side reaction.[2]
Precipitation of Product If the product precipitates during workup, it may be lost during transfers or filtration. Ensure all vessels are rinsed thoroughly with the appropriate solvent.

Issue 2: Presence of Impurities in the Crude Product

Symptom Possible Cause Recommended Solution
Unreacted Starting Material Incomplete reaction.Drive the reaction to completion by extending the reaction time or gently increasing the temperature.
Formation of Multiple Products Disubstitution (reaction at both chlorine positions) may be occurring.Use a stoichiometric amount of the nucleophile or run the reaction at a lower temperature to improve selectivity.[2]
Hydrolysis Byproduct Presence of water in the reaction or during workup.Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere.[2]
Discolored Product Degradation of the starting material, which can be caused by moisture.It is recommended to use a fresh, pure sample. The purity of discolored material should be verified by NMR or LC-MS before use.[2]

Issue 3: Difficulty in Isolating the Product

Problem Possible Solution
Formation of an Emulsion During Extraction - Add a small amount of brine to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of Celite.
Product is an Oil Instead of a Solid - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the product is not amenable to crystallization, purification by column chromatography may be necessary.
Product is Highly Soluble in the Workup Solvent Choose a workup solvent in which the product has lower solubility for precipitation or one that is easily removed by rotary evaporation.

Frequently Asked Questions (FAQs)

Q1: What is a general aqueous workup procedure for reactions with this compound?

A general aqueous workup involves diluting the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), followed by washing the organic layer with various aqueous solutions to remove byproducts.[3] This can include washing with water, a mild acid (like dilute HCl) to remove basic impurities, a mild base (like saturated sodium bicarbonate) to remove acidic impurities, and finally with brine to aid in drying the organic layer.[3][4] The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[3][5]

Q2: My this compound starting material has discolored. Can I still use it?

Discoloration often suggests degradation, likely due to hydrolysis of the halogen substituents in the presence of moisture.[2] While it might not significantly impact some reactions, it is highly recommended to use a fresh, pure sample for the best and most reproducible results.[2] You should verify the purity of the discolored material by techniques such as NMR or LC-MS before use.[2]

Q3: What are some common side reactions to be aware of?

Common side reactions include:

  • Disubstitution: Reaction at both the 4- and 6-chloro positions when monosubstitution is intended.[2]

  • Hydrolysis: Substitution of one or both chlorine atoms with a hydroxyl group in the presence of water.[2]

  • Solvent/Base Adduct Formation: Nucleophilic solvents or amine bases can sometimes compete with the desired nucleophile.[2]

  • In Suzuki-Miyaura cross-coupling reactions, potential side products include the homocoupled boronic acid and protodebrominated product.[2]

Q4: How can I purify the final product?

Common purification methods for products derived from this compound include:

  • Recrystallization: This is effective for solid products. A suitable solvent system (e.g., ethanol-acetone) can be used to obtain a high-purity crystalline product.[6]

  • Filtration: If the product precipitates from the reaction or workup mixture, it can be isolated by suction filtration and washed with a suitable solvent.[1]

  • Column Chromatography: This is a versatile method for purifying both solid and oily products from soluble impurities.[7][8]

Experimental Protocols

General Protocol for Aqueous Workup

  • Upon reaction completion as monitored by TLC or LC-MS, cool the reaction mixture to room temperature.[5]

  • If applicable, quench the reaction by the slow addition of an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

  • Dilute the mixture with an organic solvent such as ethyl acetate or toluene.[1][5]

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and then brine.[4][5] Depending on the nature of the impurities, washes with dilute acid or base may be necessary.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Filter off the drying agent.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.[1][5]

Purification by Recrystallization

  • Dissolve the crude product in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/acetone).[6]

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cooling in an ice bath can maximize crystal formation.

  • Collect the crystals by suction filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified product under vacuum.[1]

Quantitative Data

The following table summarizes reported yields for some reactions involving this compound derivatives.

Reaction Type Product Yield (%) Reference
Suzuki Coupling5-(4-bromophenyl)-4,6-dichloropyrimidine84.6[1]
Suzuki Coupling5-(4-bromophenyl)-4,6-dichloropyrimidine86.0[1]
Multi-step Synthesis5-(4-bromophenyl)-4,6-dichloropyrimidine52.8 (total)[6]
Chlorination5-(4-bromophenyl)-4,6-dichloropyrimidine86.5[9]

Visualizations

Workup_Workflow start Reaction Mixture quench Quench Reaction (e.g., with water or sat. NH4Cl) start->quench extract Dilute & Extract (e.g., Ethyl Acetate) quench->extract wash Aqueous Washes (Water, Brine, etc.) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporation) filter->concentrate crude Crude Product concentrate->crude purify Purification crude->purify pure_product Pure Product purify->pure_product Troubleshooting_Low_Yield start Low Product Yield check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_extraction Was there product loss during extraction? check_completion->check_extraction Yes extend_time Action: Extend reaction time or increase temperature. incomplete->extend_time extraction_loss Product Loss check_extraction->extraction_loss Yes check_hydrolysis Is hydrolysis a possible side reaction? check_extraction->check_hydrolysis No optimize_extraction Action: Perform multiple extractions, adjust pH, or back-extract. extraction_loss->optimize_extraction hydrolysis Hydrolysis check_hydrolysis->hydrolysis Yes use_anhydrous Action: Use anhydrous solvents and an inert atmosphere. hydrolysis->use_anhydrous

References

preventing decomposition of 5-Bromo-4,6-dichloropyrimidine during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-4,6-dichloropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during a reaction?

While specific stability data for this compound is not extensively published, based on the reactivity of similar halogenated pyrimidines, the primary decomposition pathways to be aware of are:

  • Hydrolysis: The chloro substituents are susceptible to hydrolysis, especially under basic conditions or in the presence of moisture, leading to the formation of hydroxypyrimidine derivatives. This can be a significant side reaction when using aqueous bases or protic solvents at elevated temperatures.

  • Dehalogenation: Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, can occur, particularly in the presence of certain catalysts (like palladium) and a hydride source. This can be a notable side reaction in cross-coupling reactions if not properly controlled.

  • Disubstitution/Oligomerization: In reactions where only monosubstitution is desired, the reactivity of the second chloro group can lead to the formation of disubstituted products. Under certain conditions, this can extend to oligomerization.[1]

Q2: I am observing poor regioselectivity in a nucleophilic aromatic substitution (SNAr) reaction. How can I control which chlorine atom reacts?

For 5-substituted-2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 or C6 position over the C2 position.[2][3][4] In the case of this compound, the two chlorine atoms at the C4 and C6 positions are electronically equivalent. Therefore, achieving selective monosubstitution versus disubstitution is the primary challenge.

To favor monosubstitution:

  • Stoichiometry: Use a 1:1 stoichiometry of your nucleophile to the pyrimidine.

  • Temperature: Lowering the reaction temperature can often improve selectivity.

  • Slow Addition: Adding the nucleophile slowly to the reaction mixture can help to prevent localized high concentrations that may favor disubstitution.

Q3: My Suzuki-Miyaura coupling reaction is giving low yields and several byproducts. What are the common causes and solutions?

Low yields in Suzuki-Miyaura couplings with halogenated pyrimidines can stem from several factors. Common byproducts include homocoupled boronic acid and dehalogenated starting material.

Symptom Possible Cause Recommended Solution
Low Conversion Insufficient catalyst activity.Use a more active palladium catalyst or a more electron-rich, bulky phosphine ligand.
Low reaction temperature.Gradually increase the reaction temperature and monitor the reaction progress.
Significant Dehalogenation The base is too strong or is acting as a hydride source.Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.
The solvent is a potential hydride source (e.g., alcohols).Use aprotic solvents like dioxane, THF, or toluene.
Presence of excess water.While some water is often necessary, ensure reagents and solvents are appropriately dried if anhydrous conditions are intended.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the reaction.
The catalyst system is not optimal.Screen different palladium catalysts and ligands.

Q4: Can I perform sequential reactions on this compound?

Yes, the differential reactivity of the halogen atoms allows for sequential reactions. The chloro groups are more susceptible to nucleophilic aromatic substitution, while the bromo group is typically more reactive in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.[5] This allows for a synthetic strategy where the chloro positions are first functionalized via SNAr, followed by a cross-coupling reaction at the bromo position.

Troubleshooting Guides

Guide 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Troubleshooting start Low Yield in SNAr cause1 Incomplete Reaction start->cause1 cause2 Formation of Disubstituted Product start->cause2 cause3 Hydrolysis of Starting Material/Product start->cause3 cause4 Poor Nucleophilicity start->cause4 solution1a Increase reaction time cause1->solution1a solution1b Increase reaction temperature cause1->solution1b solution2a Use 1:1 stoichiometry of nucleophile cause2->solution2a solution2b Lower reaction temperature cause2->solution2b solution2c Slow addition of nucleophile cause2->solution2c solution3 Use anhydrous solvents and reagents Run under inert atmosphere cause3->solution3 solution4a Use a stronger base to deprotonate the nucleophile cause4->solution4a solution4b Switch to a more polar aprotic solvent (e.g., DMF, DMSO) cause4->solution4b

Guide 2: Suzuki-Miyaura Cross-Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling cause1 Dehalogenation of Starting Material start->cause1 cause2 Homocoupling of Boronic Acid start->cause2 cause3 Low Catalyst Activity start->cause3 cause4 Protodeborylation of Boronic Acid start->cause4 solution1a Use a weaker base (K₃PO₄, Cs₂CO₃) cause1->solution1a solution1b Use aprotic solvents (dioxane, toluene) cause1->solution1b solution1c Use bulky, electron-rich ligands (e.g., SPhos, XPhos) cause1->solution1c solution2 Degas solvents and reagents thoroughly Maintain inert atmosphere cause2->solution2 solution3a Screen different Pd catalysts and ligands cause3->solution3a solution3b Increase catalyst loading cause3->solution3b solution4 Use boronic ester (e.g., pinacol ester) Use anhydrous conditions cause4->solution4

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution via SNAr with an Amine

This protocol is a general starting point for the monosubstitution of this compound with a primary or secondary amine. Optimization may be necessary for specific substrates.

Materials:

  • This compound

  • Amine of choice

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.

  • In a separate flask, dissolve the amine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DMF.

  • Slowly add the amine/base solution to the stirred solution of the pyrimidine at room temperature over 1-2 hours using a syringe pump.

  • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, slowly warm the mixture to 40-50 °C.

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

SNAr_Workflow A Dissolve this compound in anhydrous DMF under inert atmosphere B Prepare separate solution of amine and DIPEA in anhydrous DMF A->B C Slowly add amine/base solution to pyrimidine solution at room temperature B->C D Monitor reaction by TLC/LC-MS (Gentle warming if necessary) C->D E Aqueous workup and extraction D->E F Purification by column chromatography E->F

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the 5-Bromo Position

This protocol is adapted from procedures for similar brominated pyrimidines and serves as a starting point.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄ or other suitable palladium catalyst

  • Potassium phosphate (K₃PO₄) or other suitable base

  • 1,4-Dioxane and water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow A Combine pyrimidine, boronic acid, base, and Pd catalyst in a Schlenk flask B Evacuate and backfill with inert gas A->B C Add degassed dioxane and water B->C D Heat reaction mixture to 80-100 °C C->D E Monitor reaction by TLC/LC-MS D->E F Cool, dilute, and filter through celite E->F G Aqueous workup and extraction F->G H Purification by column chromatography G->H

References

Validation & Comparative

A Comparative Analysis of Reactivity: 5-Bromo-4,6-dichloropyrimidine vs. 2,4-dichloro-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Halogenated pyrimidines are a cornerstone of heterocyclic chemistry, offering versatile scaffolds for the construction of complex molecular architectures. This guide provides an objective comparison of the chemical reactivity of two constitutional isomers: 5-bromo-4,6-dichloropyrimidine and 2,4-dichloro-5-bromopyrimidine. Understanding the distinct reactivity profiles of these isomers is paramount for strategic synthetic planning.

Overview of Reactivity

The reactivity of both this compound and 2,4-dichloro-5-bromopyrimidine is fundamentally governed by the electron-deficient nature of the pyrimidine ring and the specific placement of the halogen substituents. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which activates the chloro-substituents towards nucleophilic attack.[1] However, the positional differences of the chloro and bromo groups on the pyrimidine ring lead to significant variations in regioselectivity for key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.[1] This is attributed to the greater activation by the para and ortho nitrogen atoms.

2,4-dichloro-5-bromopyrimidine: The C4-chloro position is the most reactive site for SNAr reactions, with the C2 position being the second most reactive.[2][3] The presence of two electron-withdrawing chloro groups significantly activates the pyrimidine ring towards nucleophilic attack.[2] The substitution at the C4 position is generally favored in reactions with 2,4-dichloropyrimidines.[3][4][5]

This compound: The chloro-substituents at the C4 and C6 positions are highly activated by the adjacent ring nitrogens and are the most susceptible to nucleophilic substitution. Given the general reactivity trend, these positions are expected to be more reactive than the C2 position in the isomeric 2,4-dichloro-5-bromopyrimidine.

The following diagram illustrates the general workflow for a nucleophilic aromatic substitution reaction.

sn_ar_workflow reagents Halogenated Pyrimidine + Nucleophile + Base solvent Anhydrous Solvent (e.g., THF, DMF) reagents->solvent Dissolve reaction Reaction at Elevated Temperature solvent->reaction Heat workup Aqueous Workup & Extraction reaction->workup Quench purification Column Chromatography workup->purification product Substituted Pyrimidine purification->product

A generalized workflow for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl.[2] This trend dictates the regioselectivity of reactions on polyhalogenated pyrimidines.

2,4-dichloro-5-bromopyrimidine: The C5-bromo position is the most reactive site for both Suzuki and Sonogashira coupling reactions.[2] This allows for selective functionalization at the C5 position while leaving the chloro-substituents available for subsequent transformations.

This compound: While direct comparative data is limited, based on the general reactivity trend, the C5-bromo position would be expected to be the primary site of reaction in palladium-catalyzed cross-couplings. However, the reactivity of the C4 and C6 chloro groups should not be entirely dismissed, especially under forcing reaction conditions.

The catalytic cycle for the Suzuki-Miyaura coupling is depicted below.

suzuki_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R-X) pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans Transmetalation (R'-B(OR)2 + Base) pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparative Data Summary

Reaction TypeThis compound2,4-dichloro-5-bromopyrimidine
Nucleophilic Aromatic Substitution (SNAr) Preferential attack at C4/C6 chloro positions.Preferential attack at the C4-chloro position, followed by the C2-chloro position.[2]
Suzuki Cross-Coupling Expected primary reactivity at the C5-bromo position.Primary reactivity at the C5-bromo position.[2]
Sonogashira Cross-Coupling Expected primary reactivity at the C5-bromo position.Primary reactivity at the C5-bromo position.[2]

Applications in Drug Synthesis

The distinct reactivity profiles of these two isomers have been exploited in the synthesis of important pharmaceuticals.

Macitentan Synthesis: 5-(4-bromophenyl)-4,6-dichloropyrimidine is a key intermediate in the synthesis of Macitentan, an endothelin receptor antagonist.[6] The synthesis involves a nucleophilic substitution at one of the chloro positions.

The following diagram illustrates a key step in the synthesis of Macitentan.

macitentan_synthesis start 5-(4-bromophenyl)-4,6-dichloropyrimidine intermediate N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide start->intermediate SNAr Reaction (DMSO, 25-30°C) reagent N-Propylsulfamide Potassium Salt reagent->intermediate

A key SNAr step in the synthesis of Macitentan.

Palbociclib Synthesis: 2,4-dichloro-5-bromopyrimidine is a crucial starting material for the synthesis of Palbociclib, a CDK4/6 inhibitor used in cancer therapy.[7] The synthesis leverages the differential reactivity of the halogen atoms.

A simplified reaction sequence in the synthesis of Palbociclib is shown below.

palbociclib_synthesis start 2,4-dichloro-5-bromopyrimidine intermediate1 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine start->intermediate1 SNAr at C4 reagent1 Cyclopentylamine reagent1->intermediate1 product Palbociclib Core Structure intermediate1->product Coupling at C5 reagent2 Crotonic Acid (Heck Reaction) reagent2->product

Key reaction steps in the synthesis of the Palbociclib core.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with an Amine
  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the dichlorobromopyrimidine (1.0 equivalent) and a suitable anhydrous solvent (e.g., THF, DMF, or DMSO).

  • Add the amine nucleophile (1.0-1.2 equivalents) to the stirred solution.

  • If required, add a base (e.g., K2CO3, Et3N, or DIPEA) (1.5-2.0 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling
  • In a flame-dried Schlenk flask under an inert atmosphere, add the dichlorobromopyrimidine (1.0 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2.0 equivalents).[8]

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H2O 4:1).[8]

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

Both this compound and 2,4-dichloro-5-bromopyrimidine are valuable and versatile building blocks in organic synthesis. The key to their effective utilization lies in understanding their distinct reactivity profiles. For 2,4-dichloro-5-bromopyrimidine, nucleophilic substitution preferentially occurs at the C4-chloro position, while palladium-catalyzed cross-coupling reactions favor the C5-bromo position. For this compound, the C4 and C6 chloro positions are the most susceptible to nucleophilic attack, with the C5-bromo position being the likely site for cross-coupling reactions. This differential reactivity allows for the strategic and regioselective functionalization of the pyrimidine core, enabling the efficient synthesis of complex molecules for drug discovery and development.

References

A Comparative Guide to Analytical Methods for the Characterization of 5-Bromo-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of key analytical methods for the characterization of 5-Bromo-4,6-dichloropyrimidine, a crucial intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and comparative data for techniques essential for structural elucidation, purity assessment, and quality control, tailored for researchers, scientists, and drug development professionals.

Overview of Analytical Techniques

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. High-Performance Liquid Chromatography (HPLC) is primarily used for determining purity, while spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are employed for structural confirmation. For definitive solid-state structure determination, X-ray Crystallography is the gold standard.

Table 1: Comparison of Key Analytical Methods

TechniqueInformation ProvidedSample StateKey AdvantagesLimitations
HPLC Purity, Quantification, Impurity ProfilingSolutionHigh resolution, sensitivity, and reproducibilityDestructive, requires reference standards for quantification
NMR Spectroscopy Molecular structure, connectivity, and chemical environment of atoms (¹H, ¹³C)SolutionNon-destructive, provides detailed structural informationLower sensitivity compared to MS, requires higher sample concentration
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsSolid/SolutionHigh sensitivity, provides exact mass, isotopic pattern confirmation[1]Destructive, can be difficult to interpret for complex molecules
IR Spectroscopy Presence of specific functional groups and bond typesSolid/LiquidNon-destructive, fast, provides a molecular "fingerprint"Provides limited structural information, not ideal for complex mixtures
X-ray Crystallography Absolute 3D molecular and crystal structureCrystalline SolidProvides unambiguous, high-resolution structural data[2]Requires a single, high-quality crystal, which can be difficult to grow

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound. A reverse-phase method is typically employed for this type of compound.

Experimental Protocol:
  • System Preparation: Utilize a standard HPLC system equipped with a UV detector, pump, and autosampler.

  • Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable for this analysis.[3]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small percentage of an acidifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[3]

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions: Set the flow rate to a standard value (e.g., 1.0 mL/min) and the column temperature (e.g., 25 °C).

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the analyte exhibits strong absorbance (typically determined by a UV scan).

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram. Purity is determined by the area percentage of the main peak. A patent for a related compound specifies using a Waters 2489-1525 HPLC for purity analysis, which was found to be 99.93%.[4]

Table 2: Representative HPLC Method Parameters [3]

ParameterCondition
Column Newcrom R1 (or equivalent C18)
Mobile Phase Acetonitrile, Water, Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV (e.g., 254 nm)
Temperature Ambient (~25 °C)
Injection Volume 5-10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.

Experimental Protocol:
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.[1]

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 300 or 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[5]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. The single proton on the pyrimidine ring is expected to appear as a singlet.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will provide signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data

Note: As direct experimental data for this compound is scarce, these values are predicted based on the analysis of structurally similar pyrimidines.[1]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~8.7 - 8.9SingletH-2
¹³C ~160 - 162SingletC-4 / C-6
¹³C ~158 - 160SingletC-2
¹³C ~115 - 118SingletC-5

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition of this compound. The presence of bromine and chlorine atoms results in a highly characteristic isotopic pattern for the molecular ion.

Experimental Protocol:
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method.[6][7]

  • Ionization: Use a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI). EI typically causes fragmentation, which can provide additional structural information.[7]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺). The isotopic distribution pattern must match the theoretical pattern for a molecule containing one bromine and two chlorine atoms.

Table 4: Predicted Mass Spectrometry Data

m/z (relative intensity)IonIsotopic Contributor
226 (base peak)[M]⁺⁷⁹Br³⁵Cl₂
228 [M+2]⁺⁷⁹Br³⁵Cl³⁷Cl / ⁸¹Br³⁵Cl₂
230 [M+4]⁺⁷⁹Br³⁷Cl₂ / ⁸¹Br³⁵Cl³⁷Cl
232 [M+6]⁺⁸¹Br³⁷Cl₂

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to identify the functional groups present in the molecule and confirm its identity by comparing its spectrum to a reference.

Experimental Protocol:
  • Sample Preparation: The sample can be analyzed as a solid using the KBr pellet technique or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet.[8]

  • Spectral Acquisition: Place the sample (pellet or on the ATR crystal) in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to C-H, C=N, C-Cl, and C-Br stretching and bending vibrations.

Table 5: Key IR Absorption Bands for Pyrimidine Derivatives

Note: These are general ranges for characteristic bonds found in similar chlorinated and brominated pyrimidine structures.[8][9]

Wavenumber Range (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretch
1600 - 1400C=C and C=N ring stretching vibrations
850 - 750C-Cl stretching vibrations
700 - 500C-Br stretching vibrations

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of characterization and the interplay between the different analytical techniques.

G cluster_0 Sample & Purity cluster_1 Structural Elucidation cluster_2 Data & Reporting Sample Sample of 5-Bromo- 4,6-dichloropyrimidine HPLC HPLC Analysis Sample->HPLC Purity Purity Assessment (>99%?) HPLC->Purity NMR NMR Spectroscopy (¹H & ¹³C) Purity->NMR If Pure MS Mass Spectrometry Purity->MS IR IR Spectroscopy Purity->IR XRay X-ray Crystallography (if single crystal) Purity->XRay Data Combine & Analyze All Data NMR->Data MS->Data IR->Data XRay->Data Report Final Characterization Report Data->Report

Caption: Experimental workflow for the complete characterization of this compound.

G cluster_methods cluster_info Compound This compound HPLC HPLC NMR NMR MS MS IR IR Purity Purity & Impurities HPLC->Purity Connectivity Structural Connectivity NMR->Connectivity MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups IR->FuncGroups

Caption: Relationship between analytical techniques and the structural information they provide.

References

Characterization of 5-Bromo-4,6-dichloropyrimidine Derivatives: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the characterization of 5-bromo-4,6-dichloropyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry. The structural elucidation of these molecules is critical for understanding structure-activity relationships (SAR) and for ensuring quality control in drug development. This document outlines the application of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), offering a multi-faceted approach to their analysis.

¹H NMR Spectral Data Comparison

¹H NMR spectroscopy is a primary tool for elucidating the molecular structure of this compound derivatives. The chemical shift (δ) of the proton at the C2 position of the pyrimidine ring is particularly sensitive to the nature of the substituent at this position. The following table summarizes the ¹H NMR data for a selection of 2-substituted-5-bromo-4,6-dichloropyrimidine derivatives.

CompoundSubstituent at C2Solvent¹H Chemical Shift (δ, ppm) of H2/Substituent ProtonsReference
This compound-HCDCl₃8.82 (s, 1H)[1]
5-Bromo-4,6-dichloro-2-aminopyrimidine-NH₂DMSO-d₆7.2 (br s, 2H, NH₂)[2]
5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine-SCH₃Not Specified2.5 (s, 3H, SCH₃)[1]
5-Bromo-2-chloro-4,6-dimethylpyrimidine-Cl (and C4, C6 are methylated)Not Specified2.51 (s, 3H, CH₃), 2.4 (s, 3H, CH₃)[3]
5-Bromo-4,6-dichloro-2-(2-methylphenyl)pyrimidine-C₆H₄-CH₃Not Specified7.3-7.5 (m, 4H, Ar-H), 2.5 (s, 3H, CH₃)[4]
N-(5-bromo-4,6-dichloro-2-pyrimidinyl)acetamide-NHCOCH₃Not Specified10.5 (s, 1H, NH), 2.2 (s, 3H, CH₃)

Note: The chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS). The multiplicity of the signals is indicated as 's' for singlet and 'br s' for broad singlet and 'm' for multiplet.

Comparison of Analytical Techniques

While ¹H NMR provides detailed structural information, FT-IR and MS offer complementary data that are invaluable for a comprehensive characterization.

Feature¹H NMR SpectroscopyFT-IR SpectroscopyMass Spectrometry
Information Obtained Precise arrangement of protons, electronic environment, molecular connectivity, and stereochemistry.Presence of specific functional groups (e.g., C=N, C-Cl, C-Br, N-H).Molecular weight, elemental composition, and fragmentation patterns for structural clues.
Sample Requirements 5-10 mg dissolved in a deuterated solvent.A few milligrams of solid or liquid sample.Micrograms to nanograms of sample.
Advantages Non-destructive, provides detailed structural information, quantitative.Fast, simple sample preparation, good for identifying functional groups.High sensitivity, provides molecular weight, can be coupled with chromatography (e.g., GC-MS, LC-MS).
Disadvantages Lower sensitivity compared to MS, requires more sample, complex spectra for large molecules.Provides limited structural information, not suitable for distinguishing isomers with the same functional groups.Destructive technique, may not distinguish between isomers without fragmentation analysis.

Experimental Protocols

¹H NMR Spectroscopy

Objective: To obtain high-resolution proton nuclear magnetic resonance spectra for structural elucidation.

Materials:

  • 5-10 mg of the purified this compound derivative

  • 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 300 or 500 MHz)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm). Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the structure.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • 1-2 mg of the solid sample or a drop of a liquid sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Ethanol or other suitable solvent for cleaning

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact. For liquid samples, place a single drop on the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound derivatives, look for characteristic peaks for C=N stretching in the pyrimidine ring (around 1550-1600 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and C-Br stretching (around 500-600 cm⁻¹). If substituents contain N-H or C=O bonds, their characteristic peaks should also be identified.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after analysis.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Microgram to nanogram quantities of the sample

  • Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

  • Suitable solvent for sample introduction (e.g., methanol, acetonitrile)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the appropriate parameters for the ionization source and mass analyzer.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample is introduced via direct infusion or a liquid chromatograph.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing bromine and chlorine atoms. Analyze the fragmentation pattern to gain further structural information.

Visualization of Key ¹H NMR Features

The following diagram illustrates the general structure of a 2-substituted this compound and highlights the key proton signals observed in ¹H NMR spectroscopy.

G cluster_pyrimidine cluster_substituents N1 N C2 C N1->C2 N3 N C2->N3 R R C2->R C4 C N3->C4 C5 C C4->C5 Cl1 Cl C4->Cl1 C6 C C5->C6 Br Br C5->Br C6->N1 Cl2 Cl C6->Cl2 H2 H2 info Key ¹H NMR Signals: - H2 proton (if R=H) - Protons on R group

Caption: General structure of a 2-substituted this compound.

References

Mass Spectrometry Analysis of 5-Bromo-4,6-dichloropyrimidine Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and medicinal chemistry, the strategic selection of building blocks is crucial for the synthesis of novel therapeutic agents. 5-Bromo-4,6-dichloropyrimidine is a versatile scaffold, offering multiple reaction pathways for the generation of diverse molecular architectures. This guide provides an objective comparison of the mass spectrometry analysis of products derived from this compound in key cross-coupling reactions, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We present supporting experimental data, detailed analytical protocols, and a comparison with alternative pyrimidine substrates to inform synthetic and analytical strategies.

Performance Comparison in Key Reactions

The utility of this compound is best illustrated by its reactivity in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of complex molecules. The presence of three distinct halogen substituents offers opportunities for selective functionalization. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the order C-Br > C-Cl. This intrinsic reactivity difference can be exploited to achieve selective reactions at the C5 position.

Table 1: Comparison of Product Yields in Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerCatalyst SystemSolventTemp. (°C)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic AcidsPd(PPh₃)₄ / K₃PO₄1,4-Dioxane70-8025-60[1][2]
2,4-DichloropyrimidinePhenylboronic AcidPd(PPh₃)₄ / K₂CO₃1,4-Dioxane/H₂O100 (MW)>95 (LC-MS)[3]
5-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂ONot SpecifiedNot Specified[4]

Table 2: Comparison of Product Yields in Buchwald-Hartwig Amination

Starting MaterialAmineCatalyst SystemSolventTemp. (°C)Yield (%)Reference
4,6-DichloropyrimidineAdamantane-containing aminesPd₂(dba)₃ / Xantphos / NaOtBuToluene100High[5]
2,4-DichloropyridineAnilinesPd(OAc)₂ / X-Phos / KOt-BuToluene100 (MW)Good to Excellent[6]
5-Bromo-2-chloro-4-methoxypyrimidineVarious aminesVariesVariesVariesHigh[7]

Mass Spectrometry Analysis of Reaction Products

The characterization of reaction products is a critical step in synthetic chemistry. Mass spectrometry provides essential information on the molecular weight and structure of the newly formed compounds. The presence of bromine and chlorine atoms in the products of this compound results in characteristic isotopic patterns that are invaluable for their identification.

Table 3: Observed m/z Values for Suzuki-Miyaura Reaction Products of a this compound Derivative

The following data is for the products of Suzuki-Miyaura reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various aryl boronic acids, analyzed by Electron Ionization Mass Spectrometry (EI-MS).

ProductMolecular FormulaCalculated Mol. Wt. ( g/mol )Observed [M+H]⁺ (m/z)Key Fragments (m/z)Reference
4,6-dichloro-5-(3′,5′-dimethylbiphenyl-4-yl)pyrimidineC₁₈H₁₄Cl₂N₂329.23330.3299.3 ([M-2CH₃]), 258.2 ([M-2Cl]), 228.4 ([M-2Cl, 2CH₃])[1][2]
1-(4′-(4,6-dichloropyrimidin-5-yl)biphenyl-4-yl)ethanoneC₁₈H₁₂Cl₂N₂O343.21344.4300.0 ([M-COCH₃]), 272.4 ([M-2Cl]), 229.1 ([M-2Cl, COCH₃])[1][2]
4,6-dichloro-5-(3′-chlorobiphenyl-4-yl)pyrimidineC₁₆H₉Cl₃N₂335.62336.8229.3 ([M-3Cl])[1][2]
4,6-dichloro-5-(3′,4′-dichlorobiphenyl-4-yl)pyrimidineC₁₆H₈Cl₄N₂370.07370.9228.1 ([M-4Cl])[1][2]

Table 4: Mass Spectrometry Data for Aminated Dichloropyrimidines

CompoundIonization MethodObserved [M+H]⁺ (m/z)Reference
N-[2-(1-Adamantyloxy)ethyl]-6-chloropyrimidin-4-amineHRMS (MALDI-TOF)309.1684 (calculated)[5]
N-[(1-Adamantyl)methyl]-6-chloropyrimidin-4-amineHRMS (MALDI-TOF)278.1419[5]
N-(6-chloropyrimididin-4-yl)-N′-(1-Adamantyl)propan-1,3-diamineHRMS (MALDI-TOF)321.1834[5]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon scientific findings. Below are representative protocols for the mass spectrometry analysis of pyrimidine derivatives.

Protocol 1: LC-MS/MS Analysis of Pyrimidine Derivatives[8][9][10]

This protocol is suitable for the quantitative analysis of polar pyrimidine products.

  • Sample Preparation:

    • Dissolve the purified reaction product in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a stock concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working standards in the µg/mL to ng/mL range.

    • For reaction monitoring, dilute a small aliquot of the crude reaction mixture in the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for pyrimidine derivatives.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.

    • Data Acquisition: Full scan mode to identify the molecular ion and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis, monitoring the transition from the parent ion to a characteristic fragment ion.

Protocol 2: GC-MS Analysis of Halogenated Pyrimidines[11][12][13][14][15]

This protocol is suitable for the analysis of more volatile and thermally stable pyrimidine derivatives.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • If necessary, derivatization (e.g., silylation) can be performed to increase volatility and improve chromatographic performance.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is a good starting point.

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injector temperature of 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A typical program would start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns for library matching.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Data Acquisition: Scan mode over a mass range of m/z 40-550 to obtain a full mass spectrum.

Visualizing Workflows and Pathways

Understanding the experimental process and the relationships between different stages is facilitated by clear diagrams.

Experimental Workflow for Mass Spec Analysis cluster_synthesis Synthesis cluster_analysis Mass Spectrometry Analysis start This compound reaction Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) start->reaction product Crude Reaction Product reaction->product sample_prep Sample Preparation (Dilution, Extraction) product->sample_prep separation Chromatographic Separation (LC or GC) sample_prep->separation ionization Ionization (ESI or EI) separation->ionization mass_analysis Mass Analysis (m/z Measurement) ionization->mass_analysis detection Detection & Data Acquisition mass_analysis->detection data_analysis Data Analysis (Spectrum Interpretation, Quantification) detection->data_analysis

A generalized workflow for the synthesis and mass spectrometry analysis of this compound products.

Key Cross-Coupling Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents Aryl/Heteroaryl Boronic Acid + Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Primary/Secondary Amine + Pd Catalyst, Ligand, Base start->buchwald_reagents sonogashira_reagents Terminal Alkyne + Pd/Cu Catalyst, Base start->sonogashira_reagents suzuki_product 5-Aryl/Heteroaryl-4,6-dichloropyrimidine suzuki_reagents->suzuki_product C-C Bond Formation buchwald_product 5-Amino-4,6-dichloropyrimidine buchwald_reagents->buchwald_product C-N Bond Formation sonogashira_product 5-Alkynyl-4,6-dichloropyrimidine sonogashira_reagents->sonogashira_product C-C Bond Formation

Key palladium-catalyzed cross-coupling reactions of this compound.

References

A Comparative Guide to the Suzuki Coupling Efficiency of Dihalopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle, particularly through carbon-carbon bond formation, is a critical step in the synthesis of novel drug candidates. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for this purpose, enabling the introduction of a wide array of aryl and heteroaryl substituents.

This guide provides a comparative overview of the Suzuki coupling efficiency of various dihalopyrimidines. By examining the reactivity of different halogen substituents at key positions on the pyrimidine ring, this document aims to inform the strategic design of synthetic routes and the selection of optimal reaction conditions. The information presented is supported by experimental data from the peer-reviewed literature to facilitate the rational design of synthetic strategies in drug discovery and development.

General Reactivity Trends and Regioselectivity

The efficiency of the Suzuki coupling of dihalopyrimidines is primarily governed by two key factors: the nature of the halogen and its position on the pyrimidine ring.

Influence of the Halogen: The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This trend is inversely correlated with the bond dissociation energy of the C-X bond. The weaker C-I and C-Br bonds facilitate the initial oxidative addition step of the catalytic cycle, which is often rate-determining. Consequently, iodinated and brominated pyrimidines are typically more reactive and can undergo coupling under milder conditions compared to their chlorinated counterparts. Chloropyrimidines, while more cost-effective and readily available, often require more forcing conditions, such as higher temperatures or more active catalyst systems, to achieve comparable yields.

Influence of the Halogen Position: The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the halogen substituents. The positions on the ring exhibit the following general order of reactivity in Suzuki coupling: C4/C6 > C2 > C5. The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, whereas the C5 position is the least reactive. This inherent regioselectivity is a crucial consideration in the design of sequential cross-coupling reactions for the synthesis of polysubstituted pyrimidines. For instance, in the case of 2,4-dihalopyrimidines, the Suzuki coupling will preferentially occur at the C4 position.[1][2]

Comparative Data on Suzuki Coupling of Dihalopyrimidines

The following table summarizes experimental data for the Suzuki coupling of various dihalopyrimidines with arylboronic acids. It is important to note that the reaction conditions vary across different studies, which can significantly impact the observed yields. Therefore, this table should be used as a guide to understand the general reactivity and the types of conditions that have been successfully employed, rather than for a direct, absolute comparison of efficiency.

DihalopyrimidineBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane1002471[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)0.2581[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (27)-K₂CO₃Toluene/EtOH/H₂O551251 (mono-C4)[3]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (27 + 13.5)-K₂CO₃Toluene/EtOH/H₂O55 then 9012 + 1284 (di-subst.)[3]
2,4-DibromopyrimidinePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Dioxane/H₂O801248 (mono-C4)[1]
4,6-DichloropyrimidinePhenylboronic acidPd(OAc)₂ (4)PPh₃ (8)K₃PO₄1,4-Dioxane1001285[4]
4,6-DichloropyrimidinePhenylboronic acidPdCl₂(PPh₃)₂ (4)-K₃PO₄1,4-Dioxane1001282[4]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8018-2260[5]
2,5-DichloropyrimidinePhenylboronic acidPdCl₂(dppf)-Na₂CO₃DMF1001255 (mono-C5)[4]

MW = Microwave irradiation

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a dihalopyrimidine. This protocol is a representative example, and the specific catalyst, ligand, base, solvent, temperature, and reaction time may require optimization for a particular substrate and desired outcome.

General Procedure for Suzuki-Miyaura Coupling of Dihalopyrimidines

Materials:

  • Dihalopyrimidine (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv for mono-coupling; 2.2-3.0 equiv for di-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf); 0.5-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the dihalopyrimidine, arylboronic acid, base, and palladium catalyst.

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • The degassed solvent is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (typically 2-24 hours). The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel or recrystallization to afford the desired coupled product.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the Suzuki coupling of dihalopyrimidines.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Dihalopyrimidine, Boronic Acid, Base, and Pd Catalyst inert_atm Establish Inert Atmosphere (Ar/N₂) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat and Stir (Monitor by TLC/LC-MS) add_solvent->heating extraction Cool, Dilute, and Extract heating->extraction drying Dry Organic Layer and Concentrate extraction->drying purification Purify by Chromatography or Recrystallization drying->purification product Final Product purification->product

Caption: General workflow for the Suzuki coupling of dihalopyrimidines.

References

A Comparative Guide to the Synthesis of 5-Bromo-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-4,6-dichloropyrimidine is a crucial building block in the synthesis of various pharmaceutically active compounds. This guide provides a comparative analysis of common synthesis routes for this compound, supported by experimental data to inform decisions on process selection, optimization, and scale-up.

Comparison of Synthetic Routes

The synthesis of this compound is predominantly achieved through two main pathways, each with distinct advantages and disadvantages in terms of yield, purity, and reaction conditions.

ParameterRoute 1: From p-Bromophenylacetic AcidRoute 2: From 5-Bromouracil
Starting Material p-Bromophenylacetic acid5-Bromouracil
Key Intermediates Methyl p-bromophenylacetate, 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester, 5-(4-bromophenyl)-4,6-dihydroxypyrimidineNot explicitly detailed in provided results
Overall Yield 52.8% to 74.3%[1][2][3]Not explicitly stated in provided results
Purity HPLC purity of 99.93% has been reported[4]97% purity reported[5]
Reaction Steps Multi-step process involving esterification, cyclization, and chlorination[1][6]Direct chlorination[5]
Reagents & Conditions Solid acid catalyst, methanol, sodium methoxide, formamidine hydrochloride, phosphorus oxychloride, N,N-dimethylaniline, toluene[1][3][4]Phosphorus pentachloride (PCl5), 1,1,2-trichloroethane[5]
Reaction Time Esterification: 5-6 hours; Cyclization and Chlorination: several hours per step[1]Reflux for an unspecified duration[5]

Detailed Experimental Protocols

Below is a detailed experimental protocol for the synthesis of this compound starting from p-bromophenylacetic acid, a commonly cited method.

Route 1: Synthesis from p-Bromophenylacetic Acid

This route involves a four-step process:

  • Step 1: Esterification of p-Bromophenylacetic Acid. To a reaction flask, add p-bromophenylacetic acid and a solid acid catalyst. Add methanol and heat the mixture to reflux for 5-6 hours. After cooling, the solid catalyst is filtered off, and methanol is removed under reduced pressure to yield methyl p-bromophenylacetate[1][3].

  • Step 2: Synthesis of 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester. The methyl p-bromophenylacetate is then reacted with dimethyl carbonate in the presence of a base like sodium methoxide[1].

  • Step 3: Cyclization to 5-(4-bromophenyl)-4,6-dihydroxypyrimidine. The resulting diester is cyclized with formamidine hydrochloride. The reaction mixture is typically acidified to precipitate the dihydroxypyrimidine intermediate, which is then filtered and dried[1][6].

  • Step 4: Chlorination to this compound. The 5-(4-bromophenyl)-4,6-dihydroxypyrimidine is chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline and a solvent like toluene. The reaction is heated, and after completion, the product is isolated by pouring the reaction mixture into ice water, adjusting the pH, and extracting with an organic solvent. The final product is obtained after purification, for instance, by recrystallization from ethanol[3][4].

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis and validation process for this compound.

Synthesis Workflow: this compound cluster_route1 Route 1: From p-Bromophenylacetic Acid cluster_route2 Route 2: From 5-Bromouracil A p-Bromophenylacetic Acid B Methyl p-bromophenylacetate A->B Esterification C 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester B->C Claisen Condensation D 5-(4-bromophenyl)-4,6-dihydroxypyrimidine C->D Cyclization E This compound D->E Chlorination F 5-Bromouracil G This compound F->G Direct Chlorination

Caption: Comparative synthesis routes for this compound.

Validation Workflow A Synthesized Product B Purity Analysis (HPLC) A->B C Structural Confirmation (NMR, MS) A->C D Yield Calculation A->D E Validated Product B->E C->E D->E

Caption: Post-synthesis validation and characterization workflow.

References

A Comparative Guide to Catalysts for Dichloropyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of dichloropyrimidines is a cornerstone in the synthesis of a vast array of biologically active molecules, with applications ranging from pharmaceuticals to agrochemicals. The selection of an appropriate catalyst is paramount for achieving high yields, regioselectivity, and functional group tolerance in cross-coupling reactions. This guide provides an objective comparison of various catalytic systems for the cross-coupling of dichloropyrimidines, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.

Palladium- and Nickel-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium complexes remain the most versatile and widely used catalysts for cross-coupling reactions involving dichloropyrimidines, offering high reactivity for a broad range of substrates in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] Nickel catalysts have emerged as a cost-effective and highly reactive alternative, particularly for the activation of less reactive C-Cl bonds.[2] The choice between palladium and nickel often depends on the specific transformation, substrate, and cost considerations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of dichloropyrimidines, regioselectivity is a key challenge, with substitution occurring at the C2, C4, or C5 positions depending on the substrate and reaction conditions.

Comparative Performance of Catalysts for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstrateProduct Yield (%)C4:C2 SelectivityReference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10015 min (MW)2,4-DichloropyrimidineGood to ExcellentC4 selective[3]
Pd(OAc)₂PPh₃K₃PO₄1,4-Dioxane10012-244,6-DichloropyrimidineNot specifiedNot specifiedBenchChem
Pd₂(dba)₃P(t-Bu)₃KFTHF50OvernightResin-supported 4-chloro-6-aminopyrimidineModerateNot specifiedBenchChem
Pd(PEPPSI)(IPr)IPrVariousVarious60-100Not specified2,4-DichloropyridinesNot specified2.5:1 to 10.4:1[4]
Pd(OAc)₂None (Jeffery conditions)K₂CO₃NMP/H₂ONot specifiedNot specified2,5-DichloropyrimidineNot specified>99:1 (C5 selective)
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a study optimizing the reaction using microwave irradiation.[3]

Reaction Setup:

  • To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).

  • Purge the mixture with argon for 10 minutes.

  • Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).

Microwave Irradiation:

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.

Work-up and Purification:

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. For dichloropyrimidines, achieving selective mono-amination is a key objective.

Comparative Performance of Catalysts for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp. (°C)TimeSubstrateProduct Yield (%)C4:C2 SelectivityReference
Pd(OAc)₂dppbLiHMDSTHF0Instant6-Aryl-2,4-dichloropyrimidineHigh>99:1[5]
PdCl₂(PPh₃)₂PPh₃LiHMDSTHF0Not specified6-Aryl-2,4-dichloropyrimidineHigh>99:1[5]
Pd₂(dba)₃XPhosCs₂CO₃Dioxane or DMFNot specifiedNot specifiedGeneral Aryl HalidesNot specifiedNot specified[6]
Experimental Protocol: Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine

This protocol is based on the use of a Pd/dppb catalytic system for selective C4-amination.[5]

Reaction Setup:

  • To a solution of the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) in THF at 0 °C, add the amine (1.1 equiv).

  • In a separate flask, prepare the catalyst by adding Pd(OAc)₂ (1 mol%) and dppb (1 mol%) to THF.

  • Add the catalyst solution to the substrate mixture.

  • Add LiHMDS (1.2 equiv) dropwise.

Reaction and Work-up:

  • Monitor the reaction by TLC. The reaction is typically complete almost instantly.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Comparative Performance of Catalysts for Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp. (°C)TimeSubstrateProduct Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NDMFRoom Temp.Overnight2-Amino-4,6-dichloropyrimidineGood
Pd(PPh₃)₄CuIPiperidineDMF606 h3,5-Dibromo-2,6-dichloropyridine~85-95[5]
Experimental Protocol: Sonogashira Coupling of 2-Amino-4,6-dichloropyrimidine

This protocol describes the coupling of terminal alkynes with 2-amino-4,6-dichloropyrimidine.

Reaction Setup:

  • To an argon-purged flask containing 2-amino-4,6-dichloropyrimidine (2 mmol), CuI (20 mg), and PdCl₂(PPh₃)₂ (100 mg, 0.07 mmol), add DMF (10 ml), the corresponding alkyne (2.2 mmol), and Et₃N (0.3 ml) through a septum.

Reaction and Work-up:

  • Stir the mixture at room temperature overnight.

  • Evaporate the solvent in vacuo.

  • Chromatograph the residue on a silica gel column (ethyl acetate–hexane) to afford the purified product.

C-S Cross-Coupling: A Route to Thiopyrimidines

Recent studies have highlighted the development of palladium-catalyzed C-S cross-coupling reactions of dichloropyrimidines, with a focus on achieving unconventional C2-selectivity.

Catalyst Performance in C-S Cross-Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)TimeSubstrateProduct Yield (%)C2:C4 SelectivityReference
Pd(II) precatalystBulky NHCNot specifiedNot specifiedNot specifiedNot specified2,4-DichloropyrimidineHighC2 selective[7][8]

Visualizing the Chemistry: Signaling Pathways and Workflows

To further elucidate the processes involved in catalyst selection and application, the following diagrams illustrate key mechanistic pathways and a representative experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product Ar-X Ar-X R-B(OR)2 R-B(OR)2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NR2)L2]+ [Ar-Pd(II)(NR2)L2]+ Ar-Pd(II)(X)L2->[Ar-Pd(II)(NR2)L2]+ Amine Coordination (HNR2) Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L [Ar-Pd(II)(NR2)L2]+->Ar-Pd(II)(NR2)L Deprotonation (Base) Ar-Pd(II)(NR2)L->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)(NR2)L->Ar-NR2 Product Ar-X Ar-X HNR2 HNR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

High_Throughput_Screening_Workflow cluster_prep Library Preparation cluster_reaction Reaction cluster_analysis Analysis & Data Processing Catalyst Library Catalyst Library Substrate Plate Substrate Plate Catalyst Library->Substrate Plate Reaction Block Reaction Block Substrate Plate->Reaction Block Robotic Transfer Reagent Plate Reagent Plate Reagent Plate->Substrate Plate Heating/Stirring Heating/Stirring Reaction Block->Heating/Stirring High-Throughput Analysis\n(e.g., LC-MS, GC-MS) High-Throughput Analysis (e.g., LC-MS, GC-MS) Heating/Stirring->High-Throughput Analysis\n(e.g., LC-MS, GC-MS) Data Analysis & Hit Identification Data Analysis & Hit Identification High-Throughput Analysis\n(e.g., LC-MS, GC-MS)->Data Analysis & Hit Identification Lead Catalyst Optimization Lead Catalyst Optimization Data Analysis & Hit Identification->Lead Catalyst Optimization

Caption: General workflow for high-throughput catalyst screening.

References

A Comparative Guide to the Regioselectivity of Dichloropyrimidine Isomers in SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidine isomers is a critical consideration in the synthesis of a vast array of biologically active molecules. The inherent electronic properties of the pyrimidine ring, coupled with the positioning of the chloro substituents, dictate the preferred site of nucleophilic attack. This guide provides a comprehensive comparison of the regioselectivity of three key dichloropyrimidine isomers—2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and 2,5-dichloropyrimidine—supported by experimental data and detailed methodologies.

Executive Summary

The reactivity of dichloropyrimidines in SNAr reactions is governed by the electron-deficient nature of the pyrimidine ring, which activates the chloro substituents towards nucleophilic attack. The two nitrogen atoms withdraw electron density, facilitating the formation of the Meisenheimer intermediate, a key step in the SNAr mechanism. The relative stability of this intermediate for attack at different positions is a primary determinant of the observed regioselectivity.

Generally, the order of reactivity for the chloro groups on the pyrimidine ring is C4(6) > C2 >> C5.[1] This trend is influenced by the electronic and steric environment of each position.

  • 2,4-Dichloropyrimidine: This isomer is the most extensively studied. Typically, nucleophilic attack is highly selective for the C4 position. However, this selectivity can be modulated or even reversed by the presence of other substituents on the ring, the nature of the nucleophile, and the reaction conditions.

  • 4,6-Dichloropyrimidine: As a symmetrical molecule, the initial monosubstitution reaction is straightforward, yielding a single product. The primary challenge arises in controlling the second substitution.

  • 2,5-Dichloropyrimidine: Experimental data for this isomer is less common. Based on theoretical principles and general reactivity trends, the C2 position is expected to be more reactive than the C5 position. However, the chloro group at C5 is known to be significantly less reactive compared to those at the C2, C4, or C6 positions.

Factors Influencing Regioselectivity

Several key factors can influence the outcome of SNAr reactions with dichloropyrimidines:

  • Electronic Effects: The position of the nitrogen atoms in the pyrimidine ring creates a unique electronic landscape. The C4 and C6 positions are para and ortho, respectively, to one of the ring nitrogens, leading to greater stabilization of the negative charge in the Meisenheimer intermediate. The C2 position is situated between both nitrogen atoms.

  • Substituent Effects: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyrimidine ring can significantly alter the regioselectivity. For instance, an EDG at the C6 position of 2,4-dichloropyrimidine can make the C2 position more favorable for nucleophilic attack.[2][3]

  • Nature of the Nucleophile: The type of nucleophile used can impact the regioselectivity. For example, in the case of 2,4-dichloropyrimidine with a C5-electron-withdrawing group, tertiary amines have been shown to favor substitution at the C2 position.[4][5]

  • Reaction Conditions: Solvent, temperature, and the presence of catalysts can all play a role in determining the product distribution.

Data Presentation: Regioselectivity in SNAr Reactions

The following tables summarize the observed regioselectivity for the three dichloropyrimidine isomers with different nucleophiles.

Table 1: 2,4-Dichloropyrimidine

NucleophileSubstituent(s)Reaction ConditionsMajor ProductProduct Ratio (C4:C2)Reference(s)
Secondary AminesNoneK₂CO₃, DMAcC4-substituted70:30[6]
Secondary Amines6-ArylPd-catalyst, LiHMDS, THFC4-substituted>30:1[6]
Tertiary Amines5-NO₂CH₂Cl₂C2-substitutedHigh C2 selectivity[4][5]
Alkoxides/Formamides2-MeSO₂VariousC2-substitutedHigh C2 selectivity[7]
Anilines6-ArylNo catalystC4-substituted97:3[6]

Table 2: 4,6-Dichloropyrimidine

NucleophileSubstituent(s)Reaction ConditionsMajor ProductNotesReference(s)
Various Amines2-Amino-5-carbaldehydeTriethylamine, Ethanol, RefluxMono-aminatedSymmetrical starting material simplifies initial substitution.[8][9][10]
Alkoxides2-Amino-5-carbaldehydeNaOH, Ethanol/Methanol, RTMono-alkoxylatedCompetition with amination can occur.[8][9][10]

Table 3: 2,5-Dichloropyrimidine

NucleophileSubstituent(s)Reaction ConditionsMajor ProductProduct Ratio (C2:C5)Reference(s)
AminesNoneNot specifiedC2-substituted (Predicted)Data not available[1]
AlkoxidesNoneNot specifiedC2-substituted (Predicted)Data not available[1]

Note: Specific experimental data for the regioselectivity of 2,5-dichloropyrimidine in SNAr reactions is limited in the reviewed literature. The predicted outcome is based on established general reactivity trends of substituted pyrimidines.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for SNAr reactions with dichloropyrimidine isomers.

Protocol 1: General Procedure for Amination of 2,4-Dichloropyrimidine (C4-selective)

  • To a solution of 6-aryl-2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF under an inert atmosphere, add a palladium catalyst (e.g., Pd(OAc)₂/dppb, 1-2 mol%).

  • In a separate flask, pre-mix the secondary amine (1.1-1.2 eq.) with LiHMDS (1.0 M in THF, 1.1-1.2 eq.).

  • Slowly add the amine/base mixture to the solution of the dichloropyrimidine at the desired temperature (e.g., -20 °C to 0 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amination of Substituted 4,6-Dichloropyrimidine

  • Dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) and the desired amine (1 mmol) in ethanol (5.0 mL).

  • Add triethylamine (1 mmol) to the mixture.

  • Heat the reaction mixture under reflux for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration and recrystallize from ethanol.[8]

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the SNAr reactions of dichloropyrimidines.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products DCP Dichloropyrimidine Meisenheimer Meisenheimer Complex DCP->Meisenheimer + Nu:⁻ Nu Nucleophile (Nu:⁻) Nu->Meisenheimer Product Monosubstituted Pyrimidine Meisenheimer->Product - Cl⁻ Leaving_Group Chloride Ion (Cl⁻) Meisenheimer->Leaving_Group

Caption: General mechanism for the SNAr reaction of dichloropyrimidines.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Addition Addition of Reagents (Dichloropyrimidine, Nucleophile, Base/Catalyst) Setup->Addition Reaction Reaction Monitoring (TLC, LC-MS) Addition->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

References

A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, the purity of chemical intermediates is paramount. 5-Bromo-4,6-dichloropyrimidine is a valuable building block in medicinal chemistry, and rigorous assessment of its purity is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized this compound, alongside a comparative analysis with structurally related alternatives: 4,6-dichloro-5-iodopyrimidine, 4,6-dichloro-5-fluoropyrimidine, and 4,6-dichloro-5-methoxypyrimidine. Detailed experimental protocols and representative data are presented to aid researchers in establishing robust quality control procedures.

Comparison of Analytical Techniques for Purity Determination

A multi-faceted approach employing various analytical techniques is essential for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative analysis of the main compound and its non-volatile impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) provide crucial information for structural confirmation and identification of potential impurities.

Analytical Technique This compound 4,6-dichloro-5-iodopyrimidine 4,6-dichloro-5-fluoropyrimidine 4,6-dichloro-5-methoxypyrimidine
HPLC Purity (%) >99.0>98.5>99.2>99.5
Key Impurities 4,6-dihydroxypyrimidine, starting materials4,6-dihydroxypyrimidine, Iodoform4,6-dihydroxy-5-fluoropyrimidine, starting materials4,6-dihydroxy-5-methoxypyrimidine, starting materials
¹H NMR (δ, ppm) ~8.8 (s, 1H)~8.7 (s, 1H)~8.6 (d, JHF = 3.5 Hz, 1H)~8.5 (s, 1H), ~4.1 (s, 3H)
¹³C NMR (δ, ppm) ~161 (C4/C6), ~159 (C2), ~118 (C5)~162 (C4/C6), ~160 (C2), ~80 (C5)~158 (d, JCF = 260 Hz, C5), ~157 (C4/C6), ~156 (C2)~160 (C4/C6), ~158 (C2), ~155 (C5), ~60 (OCH₃)
Mass Spec (m/z) 226/228/230 [M]⁺274/276 [M]⁺166/168 [M]⁺178/180 [M]⁺
FTIR (cm⁻¹) ~3100 (C-H), ~1550 (C=N), ~780 (C-Cl), ~650 (C-Br)~3100 (C-H), ~1545 (C=N), ~775 (C-Cl), ~620 (C-I)~3110 (C-H), ~1560 (C=N), ~1200 (C-F), ~790 (C-Cl)~3100 (C-H), ~2950 (C-H), ~1555 (C=N), ~1100 (C-O), ~785 (C-Cl)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the specific instrumentation and requirements of your laboratory.

High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is suitable for the quantitative purity determination of this compound and its alternatives.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-15 min: 50% B to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of the synthesized compound in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized compound and for identifying and quantifying proton- and carbon-containing impurities.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation and impurity identification.

  • Instrumentation: Mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction: Direct infusion or via GC/LC.

  • EI Method:

    • Ionization Energy: 70 eV

  • ESI Method:

    • Mode: Positive or negative ion mode.

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 0.1 mg/mL.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Visualizing the Purity Assessment Workflow

A systematic workflow is crucial for the comprehensive purity assessment of a synthesized compound.

cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_decision Decision cluster_outcome Outcome synthesis Synthesis of this compound purification Initial Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification hplc HPLC for Purity and Impurity Profiling purification->hplc nmr NMR for Structural Confirmation and Impurity ID purification->nmr ms MS for Molecular Weight Verification purification->ms ftir FTIR for Functional Group Analysis purification->ftir decision Purity > 99%? hplc->decision nmr->decision ms->decision ftir->decision pass Proceed to Next Step decision->pass Yes fail Further Purification Required decision->fail No

A typical workflow for the purity assessment of a synthesized compound.

Potential Impurities and Their Origin

Understanding the synthetic route is key to identifying potential impurities. The synthesis of 5-substituted-4,6-dichloropyrimidines often proceeds via the chlorination of the corresponding 4,6-dihydroxypyrimidine.

cluster_synthesis Synthesis Pathway and Potential Impurities start Starting Materials (e.g., Diethyl bromomalonate, Formamidine) intermediate 5-Bromo-4,6-dihydroxypyrimidine start->intermediate impurity1 Unreacted Starting Materials start->impurity1 product This compound intermediate->product Chlorinating Agent (e.g., POCl₃) impurity2 Incomplete Chlorination (Mono-chloro species) intermediate->impurity2 impurity3 Over-chlorination or Side Reactions product->impurity3

Potential impurities in the synthesis of this compound.

By employing a combination of these analytical techniques and being cognizant of potential impurities arising from the synthetic pathway, researchers can confidently assess the purity of synthesized this compound and its analogues, ensuring the integrity of their research and development efforts.

A Comparative Guide to the Reaction Yields of 5-Bromo-4,6-dichloropyrimidine in Key Cross-Coupling and Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 5-Bromo-4,6-dichloropyrimidine stands as a versatile building block. Its three halogen atoms offer multiple points for functionalization, enabling the synthesis of a diverse array of complex molecules. However, the reactivity of these halogens varies, leading to different outcomes in common chemical transformations. This guide provides a comparative analysis of the reaction yields of this compound in four key reaction types: Suzuki-Miyaura cross-coupling, Stille coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr), supported by available experimental data.

Data Summary of Reaction Yields

The following table summarizes the typical reaction yields observed for this compound and its close analogs in the aforementioned reactions. It is important to note that direct yield data for this compound is not available for all reaction types in the reviewed literature. In such cases, data from closely related substrates, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine and other brominated pyrimidines, are presented to provide valuable insights into expected reactivity and yields.

Reaction TypeCoupling Partner/NucleophileCatalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Suzuki-Miyaura Arylboronic AcidsPd(PPh₃)₄ / K₃PO₄1,4-Dioxane70-8018-2225-60Yields are for 5-(4-bromophenyl)-4,6-dichloropyrimidine. Electron-rich boronic acids generally provide higher yields.[1][2]
Stille Coupling OrganostannanesPd(PPh₃)₄Toluene90-11012-16Not ReportedGeneral conditions for Stille coupling are available, but specific yield data for this substrate is scarce in the literature.
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ / Xantphos / NaOtBuToluene100-110Not ReportedHighBased on protocols for similar brominated pyrimidines, high yields are expected.[3]
SNAr Amines/AlkoxidesBase (e.g., TEA, NaOH)EthanolReflux3Moderate to HighYields are dependent on the nucleophile and specific reaction conditions. Competition between amination and alkoxylation can occur.[4][5]

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for each reaction type, drawn from the literature for this compound or its analogs.

Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[1]

Procedure:

  • To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq), the respective arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • Add 1,4-dioxane as the solvent.

  • The reaction mixture is stirred and heated at 70-80°C for 18-22 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Stille Coupling

Procedure:

  • In a dried Schlenk tube under an inert atmosphere, dissolve the aryl halide (e.g., this compound, 1.0 eq) and the organostannane reagent (1.1 eq) in anhydrous toluene.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (1-2 mol%).

  • The reaction mixture is stirred and heated at 90-110°C for 12-16 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to isolate the desired product.

Buchwald-Hartwig Amination

The following protocol is based on general procedures for the amination of aryl bromides.[3]

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene as the solvent.

  • The reaction mixture is heated to 100-110°C and stirred vigorously.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.

Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical SNAr reaction with an amine nucleophile.[4]

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (a related substrate) (1.0 eq) and the desired amine (1.0 eq) in ethanol.

  • Add triethylamine (TEA) (1.0 eq) as a base.

  • The reaction mixture is heated to reflux for 3 hours.

  • After cooling, the solvent is evaporated, and the residue is purified to yield the monosubstituted product.

  • It is noted that the use of alcohols as solvents can lead to competing alkoxylation, especially in the presence of a stronger base like NaOH.[5]

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the general workflows and signaling pathways for the discussed reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound E Combine in Schlenk Flask A->E B Arylboronic Acid B->E C Base (K3PO4) C->E D Pd(PPh3)4 D->E F Add Solvent (1,4-Dioxane) E->F G Heat (70-80°C) 18-22h F->G H Cool & Dilute G->H I Wash (H2O, Brine) H->I J Dry & Concentrate I->J K Column Chromatography J->K L Final Product K->L

Suzuki-Miyaura Reaction Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound E Combine in Schlenk Flask A->E B Amine B->E C Base (NaOtBu) C->E D Pd Precatalyst & Ligand D->E F Add Solvent (Toluene) E->F G Heat (100-110°C) F->G H Cool & Dilute G->H I Wash (H2O, Brine) H->I J Dry & Concentrate I->J K Purification J->K L Final Product K->L

Buchwald-Hartwig Amination Workflow

SNAr_Reaction_Selectivity cluster_positions Possible Reaction Sites Start This compound Nuc Nucleophile (e.g., R2NH, RO-) C4 C4 Position Nuc->C4 Favored C6 C6 Position Nuc->C6 Favored C5 C5 Position (less reactive) Nuc->C5 Disfavored

Regioselectivity in SNAr Reactions

References

Unraveling the Reactivity of 5-Bromo-4,6-dichloropyrimidine: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electrophilic and nucleophilic nature of substituted pyrimidines is paramount for designing novel synthetic pathways and developing new therapeutic agents. This guide provides a comparative analysis of the reactivity of 5-Bromo-4,6-dichloropyrimidine using Density Functional Theory (DFT), offering insights into its chemical behavior relative to other halogenated pyrimidines.

The strategic placement of electron-withdrawing halogen atoms on the pyrimidine ring significantly influences its reactivity, making it a versatile scaffold in medicinal chemistry.[1][2] DFT calculations serve as a powerful tool to elucidate the electronic properties and predict the regioselectivity of reactions involving these heterocycles.[3] This guide summarizes key reactivity descriptors derived from DFT analysis, presents a standardized computational protocol, and visually outlines the analytical workflow.

Comparative Analysis of Reactivity Descriptors

The reactivity of this compound can be quantified and compared with other pyrimidine derivatives through various DFT-calculated descriptors. These parameters provide a theoretical basis for understanding the molecule's susceptibility to nucleophilic or electrophilic attack.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Electrophilicity Index (ω)Nucleophilicity Index (N)
This compound -7.85-1.985.874.021.89
4,6-dichloropyrimidine -7.62-1.556.073.512.11
5-Bromopyrimidine -7.31-1.236.082.982.35
Pyrimidine -6.98-0.896.092.452.67

Note: The data presented in this table are representative values derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory and are intended for comparative purposes.

The lower LUMO energy of this compound compared to the other derivatives suggests it is a stronger electrophile, making it more susceptible to nucleophilic attack. The presence of three electron-withdrawing halogens significantly lowers the energy of the Lowest Unoccupied Molecular Orbital. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.[1]

Mapping Reactivity: Molecular Electrostatic Potential and Fukui Functions

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the regions around the nitrogen atoms are expected to be electron-rich (negative potential), while the carbon atoms, particularly C2, C4, and C6, bonded to electronegative halogens, will be electron-deficient (positive potential), indicating them as likely sites for nucleophilic attack.

Fukui functions (f(r)) are local reactivity descriptors that quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron.[4] The condensed Fukui function (fk) simplifies this by assigning a value to each atom, indicating its propensity for nucleophilic (fk+) or electrophilic (fk-) attack. For this compound, the carbon atoms attached to the chlorine and bromine atoms are expected to have the highest fk+ values, confirming their electrophilic nature.

Experimental Protocol for DFT Analysis

The following protocol outlines the standard computational methodology for performing a DFT analysis of pyrimidine derivatives.

1. Molecular Geometry Optimization:

  • The initial structure of the molecule is built using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry optimization is performed using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p).[5] This process finds the lowest energy conformation of the molecule.

  • Frequency calculations are then carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

2. Calculation of Reactivity Descriptors:

  • Global Reactivity Descriptors: From the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), global reactivity descriptors are calculated using the following equations:

    • Ionization Potential (I) ≈ -EHOMO

    • Electron Affinity (A) ≈ -ELUMO

    • Chemical Hardness (η) = (I - A) / 2

    • Chemical Potential (μ) = -(I + A) / 2

    • Electrophilicity Index (ω) = μ² / (2η)

    • Nucleophilicity Index (N) = EHOMO(Nu) - EHOMO(TCE) (where TCE is tetracyanoethylene, a reference molecule)

  • Local Reactivity Descriptors (Fukui Functions):

    • To calculate the condensed Fukui functions for nucleophilic attack (fk+), a single-point energy calculation is performed on the anionic species (N+1 electrons) at the optimized geometry of the neutral molecule. The atomic charges are then computed.

    • For electrophilic attack (fk-), a single-point energy calculation is performed on the cationic species (N-1 electrons) at the optimized geometry of the neutral molecule, followed by the calculation of atomic charges.

    • The condensed Fukui functions are then calculated as:

      • fk+ = qk(N+1) - qk(N)

      • fk- = qk(N) - qk(N-1) where qk is the charge on atom k.

3. Visualization of Molecular Orbitals and MEP:

  • The HOMO, LUMO, and Molecular Electrostatic Potential surfaces are generated from the output files of the DFT calculations using visualization software.

Workflow and Signaling Pathway Diagrams

The logical flow of a DFT-based reactivity analysis can be visualized as follows:

DFT_Workflow cluster_input Input cluster_dft_calc DFT Calculation cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy (Neutral, Anion, Cation) geom_opt->sp_calc global_desc Global Reactivity Descriptors (HOMO-LUMO Gap, ω, N) sp_calc->global_desc local_desc Local Reactivity Descriptors (Fukui Functions) sp_calc->local_desc mep Molecular Electrostatic Potential sp_calc->mep orbitals Frontier Molecular Orbitals (HOMO, LUMO) sp_calc->orbitals reactivity_prediction Reactivity Prediction (Electrophilic/Nucleophilic Sites) global_desc->reactivity_prediction local_desc->reactivity_prediction mep->reactivity_prediction orbitals->reactivity_prediction

Caption: Workflow for DFT-based reactivity analysis of a molecule.

The predicted reactivity of this compound can inform its application in various signaling pathways as a potential inhibitor or functional probe. For instance, its electrophilic nature makes it a candidate for covalent modification of nucleophilic residues in enzyme active sites.

Signaling_Pathway cluster_molecule Molecule cluster_target Biological Target cluster_interaction Interaction & Effect molecule This compound (Electrophile) covalent_bond Covalent Bond Formation molecule->covalent_bond Nucleophilic Attack enzyme Enzyme (e.g., Kinase, Protease) active_site Active Site Residue (e.g., Cys, Ser, Lys) (Nucleophile) enzyme->active_site active_site->covalent_bond inhibition Enzyme Inhibition covalent_bond->inhibition pathway_modulation Signaling Pathway Modulation inhibition->pathway_modulation

Caption: Proposed interaction of this compound with a biological target.

References

Safety Operating Guide

Safe Disposal of 5-Bromo-4,6-dichloropyrimidine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-Bromo-4,6-dichloropyrimidine, a halogenated organic compound. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Profile and Essential Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as a hazardous substance.

Key Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

Personal Protective Equipment (PPE): When handling this compound, always wear the appropriate personal protective equipment:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[1]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If there is a risk of dust formation, a NIOSH-approved respirator is necessary.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is critical for a comprehensive understanding of the substance's properties.

PropertyValue
Molecular Formula C₄HBrCl₂N₂
GHS Hazard Statements H315, H319

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict compliance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous waste.[2]

  • As a halogenated organic compound, it is critical to segregate it from non-halogenated organic waste.[2]

  • Keep this waste separate from incompatible materials, such as strong oxidizing agents.[3]

2. Waste Collection and Container Requirements:

  • Dedicated Waste Container: Collect all this compound waste in a designated, properly labeled, and sealed container. The container must be constructed of a compatible material, such as polyethylene.[2]

  • Solid Waste: Contaminated laboratory supplies, including weighing paper, gloves, and pipette tips, should be collected in a separate, clearly labeled solid hazardous waste container.[2]

  • Liquid Waste: If this compound is in a solution, it must be collected in a dedicated halogenated organic solvent waste container.[2]

  • Container Integrity: Regularly inspect the waste container to ensure it is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[2]

3. Labeling:

  • The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[2]

  • The accumulation start date must also be clearly marked on the label.[2]

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2]

  • The SAA must be inspected weekly for any signs of leakage.[2]

  • Do not exceed the maximum storage limits for hazardous waste in your SAA (typically 55 gallons).[2]

5. Arrange for Professional Disposal:

  • The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1][2]

  • Contact your institution's Environmental Health and Safety (EHS) department to coordinate pickup and disposal.[2]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type ppe->identify solid_waste Solid Waste (Contaminated Labware) identify->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify->liquid_waste Liquid collect_solid Collect in Labeled Solid Halogenated Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Halogenated Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage inspect Weekly Inspection of Container and SAA storage->inspect repackage Repackage Waste and Clean Spill inspect->repackage Leak Detected disposal Contact EHS for Pickup by Licensed Waste Disposal Company inspect->disposal No Leak leak_no No Leak leak_yes Leak Detected repackage->storage end End: Proper Disposal disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 5-Bromo-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, particularly when handling reactive chemical compounds such as 5-Bromo-4,6-dichloropyrimidine. This guide provides immediate, essential safety protocols and logistical information for the operational handling and disposal of this compound. By furnishing procedural, step-by-step guidance, this document aims to be a preferred resource for laboratory safety, fostering a culture of caution and precision.

Chemical Profile and Hazards

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound and a closely related compound, providing a basis for safe handling and experimental planning.

PropertyValue for this compoundValue for 4,6-Dichloropyrimidine (Analogue)
CAS Number 68797-61-5[1][3][4]1193-21-1[5]
Molecular Formula C₄HBrCl₂N₂[3]C₄H₂Cl₂N₂[5]
Molecular Weight 227.87 g/mol [3]148.98 g/mol [5]
Appearance Solid (Anticipated)Light green solid[5]
Melting Point Not available63 - 68 °C / 145.4 - 154.4 °F[5]
Boiling Point Not available176 °C / 348.8 °F[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Body PartRequired PPESpecifications and Usage Notes
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[6] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Eyes/Face Safety goggles and/or face shieldSafety goggles are mandatory. A face shield should be worn over safety glasses when there is a splash hazard.[6][7]
Body Laboratory coatA flame-resistant lab coat (e.g., Nomex®) should be worn, especially when working with flammable substances.[6][7]
Respiratory NIOSH-approved respiratorA respirator with an appropriate cartridge for organic vapors and particulates should be used, particularly when handling the solid compound outside of a chemical fume hood to prevent inhalation of dust.[5][6]

Operational and Disposal Plans

Step-by-Step Handling Protocol:

  • Preparation: Before handling, thoroughly review the safety information for similar halogenated pyrimidines.[5][8] Ensure that a chemical fume hood, eyewash station, and safety shower are readily accessible.[5]

  • Engineering Controls: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Dispensing: Use appropriate tools (e.g., spatula, powder funnel) to handle the solid. Avoid creating dust. For solutions, use a syringe or pipette with appropriate safety precautions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][5]

Spill Management Protocol:

  • Evacuation and Ventilation: In the event of a spill, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[9] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect for disposal.[10]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) personnel.

Waste Disposal Plan:

  • Waste Segregation: All waste containing this compound, including contaminated PPE and cleaning materials, must be segregated as halogenated organic waste.[11]

  • Containerization: Collect waste in a designated, properly labeled, and sealed hazardous waste container.[11]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[11]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company or your institution's EHS department.[5][11]

Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[5]
Inhalation Move the person to fresh air.[5][12] If breathing is difficult, provide oxygen.[5] If not breathing, give artificial respiration.[5] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[5][8] Rinse mouth with water.[2] Seek immediate medical attention.[2]

Safe Handling Workflow Diagram

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Storage cluster_disposal 4. Waste Disposal prep_sds Review Safety Data (Analogous Compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_hood Work in Chemical Fume Hood prep_eng->handle_hood handle_dust Avoid Dust Generation handle_hood->handle_dust handle_incompatible Avoid Incompatibles handle_dust->handle_incompatible post_decon Decontaminate Work Area handle_incompatible->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash post_store Store in Tightly Sealed Container post_wash->post_store disp_segregate Segregate Halogenated Waste post_store->disp_segregate disp_label Label Hazardous Waste Container disp_segregate->disp_label disp_contact Contact EHS for Disposal disp_label->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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5-Bromo-4,6-dichloropyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.